molecular formula C7H7ClO2 B3024740 5-Chloro-2-methoxyphenol CAS No. 3743-23-5

5-Chloro-2-methoxyphenol

Cat. No.: B3024740
CAS No.: 3743-23-5
M. Wt: 158.58 g/mol
InChI Key: HIWHLFQMDDWLRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-2-methoxyphenol is a useful research compound. Its molecular formula is C7H7ClO2 and its molecular weight is 158.58 g/mol. The purity is usually 95%.
The exact mass of the compound 5-Chloro-2-methoxyphenol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 5-Chloro-2-methoxyphenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Chloro-2-methoxyphenol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-chloro-2-methoxyphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClO2/c1-10-7-3-2-5(8)4-6(7)9/h2-4,9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIWHLFQMDDWLRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60190875
Record name Phenol, 5-chloro-2-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60190875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3743-23-5
Record name Phenol, 5-chloro-2-methoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003743235
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenol, 5-chloro-2-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60190875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-CHLORO-2-METHOXYPHENOL
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 5-Chloro-2-methoxyphenol (CAS: 3743-23-5) for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 5-Chloro-2-methoxyphenol, a substituted phenolic compound with significant potential as a building block in medicinal chemistry and drug discovery. We will delve into its chemical and physical properties, explore rational synthetic approaches, analyze its spectroscopic signature, and discuss its applications, drawing upon established principles of drug design and organic synthesis.

Physicochemical and Structural Characteristics

5-Chloro-2-methoxyphenol, also known as 5-chloroguaiacol, is a halogenated derivative of guaiacol. Its chemical structure features a phenol ring substituted with a chlorine atom at the 5-position and a methoxy group at the 2-position. This unique arrangement of functional groups imparts specific electronic and steric properties that are of interest in the design of bioactive molecules.

Table 1: Physicochemical Properties of 5-Chloro-2-methoxyphenol [1][2]

PropertyValue
CAS Number 3743-23-5
Molecular Formula C₇H₇ClO₂
Molecular Weight 158.58 g/mol
Appearance Off-white to pale yellow crystalline solid
Boiling Point 237.7 °C at 760 mmHg
Melting Point 56-59 °C
Density 1.28 g/cm³
Solubility Soluble in various organic solvents such as methanol, ethanol, and dichloromethane. Limited solubility in water.

The presence of both a chloro and a methoxy group on the aromatic ring significantly influences its reactivity and potential for intermolecular interactions within a biological target. The chloro group, being electron-withdrawing, and the methoxy group, being electron-donating, create a unique electronic profile on the aromatic ring, which can be exploited in drug design to modulate binding affinity and pharmacokinetic properties.[3]

Synthesis of 5-Chloro-2-methoxyphenol: A Proposed Protocol

A common and efficient method for the synthesis of 5-Chloro-2-methoxyphenol is the electrophilic chlorination of guaiacol (2-methoxyphenol). Sulfuryl chloride (SO₂Cl₂) is a suitable chlorinating agent for this transformation. The reaction proceeds via an electrophilic aromatic substitution mechanism, where the hydroxyl and methoxy groups direct the incoming electrophile. The following is a proposed, detailed experimental protocol based on established chemical principles.

Experimental Protocol: Synthesis of 5-Chloro-2-methoxyphenol

Materials:

  • Guaiacol (2-methoxyphenol)

  • Sulfuryl chloride (SO₂Cl₂)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve guaiacol (1.0 equivalent) in anhydrous dichloromethane. Cool the solution to 0 °C using an ice bath.

  • Addition of Chlorinating Agent: Under constant stirring, add sulfuryl chloride (1.0-1.1 equivalents) dropwise to the cooled solution via a dropping funnel. The addition should be slow to control the reaction temperature and minimize side product formation.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.

  • Workup: Once the reaction is complete, quench the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

  • Purification: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Chromatography: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 5-Chloro-2-methoxyphenol as a solid.

Diagram 1: Proposed Synthesis of 5-Chloro-2-methoxyphenol

G Guaiacol Guaiacol Product 5-Chloro-2-methoxyphenol Guaiacol->Product 1. SO2Cl2, DCM 2. NaHCO3 (aq) SO2Cl2 SO2Cl2 DCM DCM, 0 °C to rt

Caption: Proposed synthesis of 5-Chloro-2-methoxyphenol via electrophilic chlorination of guaiacol.

Spectroscopic Analysis

The structural confirmation of 5-Chloro-2-methoxyphenol is achieved through a combination of spectroscopic techniques. Below are the predicted spectral data and their interpretations.

¹H NMR Spectroscopy (Predicted)
  • ~3.9 ppm (s, 3H): This singlet corresponds to the three protons of the methoxy (-OCH₃) group.

  • ~5.8 ppm (br s, 1H): This broad singlet is attributed to the phenolic hydroxyl (-OH) proton. The broadness is due to hydrogen bonding and exchange.

  • ~6.8-7.0 ppm (m, 3H): This multiplet represents the three aromatic protons. The substitution pattern will lead to distinct splitting patterns that can be further resolved in a high-resolution spectrum.

¹³C NMR Spectroscopy (Predicted)
  • ~56 ppm: The carbon of the methoxy group (-OCH₃).

  • ~110-150 ppm: This region will contain the signals for the six aromatic carbons. The carbons attached to the electronegative oxygen and chlorine atoms will be shifted downfield. The specific shifts can be predicted using computational models.

Infrared (IR) Spectroscopy (Predicted)
  • ~3400-3200 cm⁻¹ (broad): O-H stretching vibration of the phenolic hydroxyl group.

  • ~3100-3000 cm⁻¹: Aromatic C-H stretching vibrations.

  • ~2950-2850 cm⁻¹: Aliphatic C-H stretching of the methoxy group.

  • ~1600-1450 cm⁻¹: Aromatic C=C stretching vibrations.

  • ~1250 cm⁻¹: Asymmetric C-O-C stretching of the aryl ether.

  • ~1050 cm⁻¹: Symmetric C-O-C stretching.

  • ~800-700 cm⁻¹: C-Cl stretching vibration.

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 158 and a characteristic M+2 peak at m/z 160 with an intensity of approximately one-third of the M⁺ peak, which is indicative of the presence of one chlorine atom. Common fragmentation patterns would involve the loss of a methyl group (-CH₃) from the methoxy moiety and the loss of a chlorine atom (-Cl).

Applications in Drug Discovery and Medicinal Chemistry

5-Chloro-2-methoxyphenol serves as a valuable scaffold in drug discovery due to the versatile reactivity of its functional groups and the advantageous physicochemical properties imparted by the chloro and methoxy substituents.

Rationale for Use in Drug Design

The chloro and methoxy groups are frequently employed in medicinal chemistry to fine-tune the properties of lead compounds.[3]

  • Chloro Group: The chlorine atom can engage in halogen bonding, a non-covalent interaction that can enhance binding affinity to a biological target. Its lipophilicity can also improve membrane permeability.

  • Methoxy Group: The methoxy group can act as a hydrogen bond acceptor and its presence can block metabolic oxidation at that position, thereby improving the metabolic stability of a drug candidate.

The combination of these two groups in 5-Chloro-2-methoxyphenol provides a platform to explore these interactions in a systematic manner.

Building Block for Bioactive Molecules

The phenolic hydroxyl group and the aromatic ring of 5-Chloro-2-methoxyphenol are amenable to a variety of chemical transformations, allowing for its incorporation into more complex molecular architectures.

Diagram 2: Potential Derivatization of 5-Chloro-2-methoxyphenol

G Start 5-Chloro-2-methoxyphenol Ether Ether Derivatives Start->Ether Williamson Ether Synthesis Ester Ester Derivatives Start->Ester Esterification Coupling Cross-Coupling Products Start->Coupling Suzuki, Buchwald-Hartwig, etc.

Caption: Potential synthetic transformations of 5-Chloro-2-methoxyphenol for library synthesis.

Derivatives of closely related structures have shown promise in various therapeutic areas. For instance, compounds derived from 5-chloro-2-methoxy-N-(4-sulphamoylphenyl)benzamide have demonstrated anti-cancer activity.[4] This suggests that 5-Chloro-2-methoxyphenol could be a key starting material for the synthesis of novel anti-proliferative agents.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed when handling 5-Chloro-2-methoxyphenol.

Table 2: GHS Hazard Information [1]

Hazard StatementDescription
H302 Harmful if swallowed
H315 Causes skin irritation
H319 Causes serious eye irritation
H335 May cause respiratory irritation

Handling:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhalation of dust and contact with skin and eyes.

Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Keep away from incompatible materials such as strong oxidizing agents.

Disposal:

  • Dispose of in accordance with local, state, and federal regulations for hazardous waste.

Conclusion

5-Chloro-2-methoxyphenol is a versatile and valuable building block for researchers and drug development professionals. Its unique combination of functional groups offers a strategic advantage in the design and synthesis of novel bioactive compounds. A thorough understanding of its chemical properties, synthesis, and safe handling is crucial for its effective utilization in the pursuit of new therapeutic agents. This guide provides a foundational understanding to facilitate its application in the laboratory.

References

  • PubChem. (n.d.). 5-chloro-2-methoxyphenol. Retrieved from [Link]

  • Ishihara, Y. (2024, September 30). Roles of the Chloro and Methoxy Groups in Drug Discovery [Video]. YouTube. [Link]

  • Al-Omair, M. A., et al. (2025). Synthesis and Evaluation of 5-Chloro-2-Methoxy-N-(4-Sulphamoylphenyl) Benzamide Derivatives as Anti-cancer Agents.
  • Chubb, F. L., & Eric, L. (1976). Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide (U.S. Patent No. 3,965,173). U.S.
  • Kharasch, M. S., & Brown, H. C. (1942). Method of chlorination with sulphuryl chloride and production of monochloro-trimethyl acetic acid (U.S. Patent No. 2,302,228). U.S.
  • Zeng, X., et al. (2013). Application of Sulfuryl Chloride for the Quick Construction of β-Chlorotetrahydrofuran Derivatives from Homoallylic Alcohols under Mild Conditions. Synthesis, 45(18), 2391-2396.
  • Kamadatu, L., & Santoso, M. (n.d.).
  • Orlo, D., et al. (2021). Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes. Foods, 10(8), 1845.

Sources

5-Chloro-2-methoxyphenol physical and chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 5-Chloro-2-methoxyphenol Identity, Synthesis, and Application in Drug Discovery

Executive Summary

5-Chloro-2-methoxyphenol (CAS: 3743-23-5), often referred to as 5-chloroguaiacol , is a regioisomer of chloroguaiacol characterized by a high melting point (161–163.5 °C) relative to its isomers. Unlike the more common 4-chloro isomer (a liquid or low-melting solid), the 5-chloro variant serves as a robust crystalline scaffold in medicinal chemistry. It functions as a dual-point functionalization hub: the phenolic hydroxyl allows for etherification (pharmacophore installation), while the aryl chloride at the 5-position serves as a latent handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig).

This guide details the physicochemical profile, a high-fidelity synthesis route avoiding regioselectivity errors, and analytical protocols for validation.

Part 1: Molecular Identity & Physicochemical Profile

The distinct physical properties of the 5-chloro isomer—specifically its high melting point—serve as the primary initial purity check.

Table 1: Core Physicochemical Data
PropertyValueContext/Notes
CAS Registry Number 3743-23-5 Distinct from 4-chloro isomer (CAS 16766-30-6).[1]
IUPAC Name 5-Chloro-2-methoxyphenolCommon: 5-Chloroguaiacol.[1]
Molecular Formula C₇H₇ClO₂MW: 158.58 g/mol .[1][2][3][4]
Melting Point 161 – 163.5 °C Diagnostic.[1][5] Significantly higher than 4-chloro isomer (~40°C).
Boiling Point 237 – 239 °CAt 760 mmHg.[1][5]
pKa (Acidic) ~8.5 – 8.9 (Predicted)More acidic than guaiacol (pKa 9.[1]98) due to Cl- electron withdrawal.
LogP ~2.1 – 2.5Moderate lipophilicity; suitable for CNS-active scaffolds.[1]
Solubility DMSO, Methanol, DCMSparingly soluble in water; soluble in alkaline aqueous solutions (phenolate formation).[1]

Part 2: Synthesis & Process Chemistry

The Regioselectivity Challenge

Direct chlorination of guaiacol (2-methoxyphenol) using


 or NCS is not recommended  for synthesizing the 5-chloro isomer. The methoxy and hydroxyl groups are ortho/para directors, strongly activating the 4-position. Direct chlorination yields predominantly 4-chloro-2-methoxyphenol (>85%), making isolation of the minor 5-chloro product inefficient and costly.
Recommended Route: Diazotization of 5-Chloro-2-methoxyaniline

To guarantee regiochemical integrity, the "Self-Validating" protocol utilizes 5-chloro-2-methoxyaniline (CAS 95-03-4) as the starting material. This route locks the chlorine position before the phenol is installed.

Mechanism: Sandmeyer-type hydroxylation (Diazotization followed by hydrolysis).

SynthesisPath Start 5-Chloro-2-methoxyaniline (CAS 95-03-4) Inter Diazonium Salt Intermediate Start->Inter 1. H2SO4 (aq) 2. NaNO2, 0-5°C Product 5-Chloro-2-methoxyphenol (CAS 3743-23-5) Inter->Product H2SO4/H2O Heat (Hydrolysis)

Figure 1: Regiospecific synthesis pathway via diazonium hydrolysis.

Step-by-Step Protocol
  • Diazotization:

    • Dissolve 5-chloro-2-methoxyaniline (1.0 eq) in 35% sulfuric acid (

      
      ). Cool the suspension to 0–5 °C in an ice bath.
      
    • Add a solution of Sodium Nitrite (

      
      , 1.1 eq) in water dropwise, maintaining internal temperature <5 °C. Stir for 30 minutes to form the diazonium salt.
      
    • Checkpoint: The solution should become clear or slightly turbid; remove excess nitrous acid with urea if necessary (starch-iodide paper test).

  • Hydrolysis:

    • Prepare a separate vessel with 10-15%

      
       and heat to reflux (or ~100 °C).
      
    • Slowly add the cold diazonium solution to the hot acid. The rapid evolution of

      
       gas indicates successful phenol formation.
      
    • Causality: Adding cold diazonium to hot acid minimizes side reactions (coupling) by keeping the concentration of unreacted diazonium low.

  • Isolation:

    • Cool the mixture to room temperature. The product, 5-chloro-2-methoxyphenol , often precipitates due to its high melting point and low water solubility.

    • Extract with ethyl acetate (3x). Wash organics with brine, dry over

      
      , and concentrate.
      
    • Purification: Recrystallize from ethanol/water or hexane/ethyl acetate.

    • Validation: Target Melting Point: 161–163 °C .[5]

Part 3: Reactivity & Functionalization Strategy

For drug development, this molecule is a "bifunctional" scaffold.

  • Phenolic -OH (Nucleophile):

    • Reaction: Williamson Ether Synthesis or Mitsunobu Reaction.

    • Utility: Attachment of solubilizing tails or specific binding motifs.

    • Conditions:

      
       / DMF / Alkyl Halide (mild base sufficient due to pKa ~8.8).
      
  • Aryl Chloride (Electrophile):

    • Reaction: Suzuki-Miyaura or Buchwald-Hartwig Coupling.

    • Challenge: Aryl chlorides are less reactive than bromides/iodides. The electron-donating methoxy group at the para position (relative to Cl) further deactivates the C-Cl bond.

    • Solution: Use electron-rich, bulky phosphine ligands (e.g., XPhos , SPhos ) or Pd-NHC precatalysts to facilitate oxidative addition.

Reactivity cluster_OH Phenol Reactivity cluster_Cl Aryl-Cl Reactivity Core 5-Chloro-2-methoxyphenol Ether Ether Derivative (Pharmacophore Linker) Core->Ether R-X, K2CO3 (Williamson) Biaryl Biaryl Scaffold (Suzuki Coupling) Core->Biaryl Ar-B(OH)2, Pd(0) (XPhos Ligand)

Figure 2: Divergent functionalization logic for medicinal chemistry campaigns.

Part 4: Analytical Characterization

To distinguish the 5-chloro isomer from the 4-chloro impurity, rely on NMR coupling patterns .

  • 1H NMR (DMSO-d6 or CDCl3):

    • H-3 (Ortho to OMe): Appears as a doublet (J ≈ 8.5 Hz). This proton couples with H-4.

    • H-4 (Para to OH): Appears as a doublet of doublets (dd, J ≈ 8.5, 2.5 Hz). It couples ortho to H-3 and meta to H-6.

    • H-6 (Ortho to OH): Appears as a doublet (J ≈ 2.5 Hz). This is the isolated proton between the Cl and OH, showing only meta coupling.

    • Contrast with 4-Chloro isomer: The 4-chloro isomer has a symmetric substitution pattern (H-3 and H-5 are meta to each other, H-6 is isolated), yielding a different splitting fingerprint.

  • Mass Spectrometry:

    • m/z: 158.0 (M+) and 160.0 (M+2) in a 3:1 ratio (characteristic Chlorine isotope pattern).

Part 5: Safety & Environmental Handling

  • Toxicity: Like most chlorophenols, 5-chloro-2-methoxyphenol is an uncoupler of oxidative phosphorylation. It is harmful if swallowed and causes serious eye damage.

  • Handling: Use full PPE (gloves, goggles). Handle in a fume hood to avoid inhalation of dust (solid form).

  • Disposal: Do not release into drains. Chlorinated phenols are persistent environmental pollutants. Dispose of via high-temperature incineration with scrubbers for HCl.

References

  • Sigma-Aldrich. 5-Chloro-2-methoxyphenol Product Specification (CAS 3743-23-5).[2][5] Retrieved from (Verifies Melting Point 161-163.5°C).[5]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 588774, Phenol, 5-chloro-2-methoxy-. Retrieved from (Verifies Identity and Computed Properties).

  • ChemicalBook. 5-Chloro-2-methoxyaniline (Precursor) Synthesis and Properties. Retrieved from (Verifies Precursor Availability).

  • Santa Cruz Biotechnology. 5-Chloro-2-methoxyphenol Data Sheet. Retrieved from (Verifies CAS and Physical State).

Sources

An In-Depth Technical Guide to 5-Chloro-2-methoxyphenol: A Key Building Block in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 5-Chloro-2-methoxyphenol, a substituted phenolic compound with significant applications in medicinal chemistry and drug development. We will delve into its molecular structure, physicochemical properties, synthesis, and reactivity, with a particular focus on its role as a strategic building block in the synthesis of therapeutic agents.

Core Molecular and Physicochemical Profile

5-Chloro-2-methoxyphenol, also known as 5-chloroguaiacol, is an aromatic organic compound. Its structure is characterized by a benzene ring substituted with a hydroxyl group, a methoxy group, and a chlorine atom. This unique arrangement of functional groups dictates its chemical behavior and utility in synthesis.

The hydroxyl and methoxy groups are positioned ortho to each other, making it a derivative of guaiacol (2-methoxyphenol). The chlorine atom is located at the 5-position, para to the hydroxyl group and meta to the methoxy group. This substitution pattern is crucial for its reactivity in electrophilic aromatic substitution reactions, as will be discussed later.

Molecular Structure and Identifiers

The fundamental structural and identifying information for 5-Chloro-2-methoxyphenol is summarized in the table below.

PropertyValueSource(s)
IUPAC Name 5-chloro-2-methoxyphenol[1]
CAS Number 3743-23-5[1]
Molecular Formula C₇H₇ClO₂[1]
Molecular Weight 158.58 g/mol [1]
Canonical SMILES COC1=C(C=C(C=C1)Cl)O[1]
InChI InChI=1S/C7H7ClO2/c1-10-7-3-2-5(8)4-6(7)9/h2-4,9H,1H3[1]
InChIKey HIWHLFQMDDWLRB-UHFFFAOYSA-N[1]
Synonyms 5-Chloroguaiacol, 4-Chloro-2-hydroxyanisole, p-Chloroguaiacol[1]
Physicochemical Properties

The physical properties of 5-Chloro-2-methoxyphenol are essential for its handling, storage, and use in chemical reactions.

PropertyValueSource(s)
Physical Form Solid at temperatures below 161°C
Melting Point 161-163.5 °C
Boiling Point 237-239 °C at 760 mmHg
Density 1.28 g/cm³[2]
Flash Point 97.6 °C

Synthesis and Reactivity

Synthesis of 5-Chloro-2-methoxyphenol

The most direct and common method for the synthesis of 5-Chloro-2-methoxyphenol is through the electrophilic chlorination of its parent compound, guaiacol (2-methoxyphenol). The hydroxyl (-OH) and methoxy (-OCH₃) groups are both ortho-, para-directing activators for electrophilic aromatic substitution. Due to steric hindrance at the position between these two groups, and the strong para-directing nature of the hydroxyl group, the incoming electrophile (in this case, Cl⁺) is predominantly directed to the position para to the hydroxyl group, which is the 5-position.

Synthesis of 5-Chloro-2-methoxyphenol Guaiacol Guaiacol (2-Methoxyphenol) Product 5-Chloro-2-methoxyphenol Guaiacol->Product Electrophilic Aromatic Substitution (Chlorination) Chlorinating_Agent Chlorinating Agent (e.g., Cl₂, SO₂Cl₂) Chlorinating_Agent->Product

A simplified workflow for the synthesis of 5-Chloro-2-methoxyphenol.

A plausible synthetic route can also be envisioned starting from 5-chlorosalicylic acid, which would involve the methylation of the phenolic hydroxyl group.

Reactivity and Electronic Effects

The reactivity of the aromatic ring in 5-Chloro-2-methoxyphenol is governed by the interplay of the electronic effects of its three substituents:

  • Hydroxyl (-OH) group: A strong activating group with a significant +R (resonance) effect, directing incoming electrophiles to the ortho and para positions.

  • Methoxy (-OCH₃) group: Also an activating group with a +R effect, reinforcing the directing influence of the hydroxyl group.

  • Chloro (-Cl) group: An electron-withdrawing group through its -I (inductive) effect, which deactivates the ring towards electrophilic substitution. However, it is also an ortho-, para-director due to its +R effect.

In electrophilic aromatic substitution reactions, the positions ortho to the hydroxyl and methoxy groups (positions 3 and 6) and the position ortho to the chloro group (position 4) are the most likely sites for further substitution. The precise outcome of a reaction will depend on the specific electrophile and the reaction conditions.

Reactivity of 5-Chloro-2-methoxyphenol Start 5-Chloro-2-methoxyphenol Reaction Electrophilic Aromatic Substitution Start->Reaction E_plus Electrophile (E⁺) E_plus->Reaction Product_3 3-Substituted Product Reaction->Product_3 Ortho to -OH & -OCH₃ Product_4 4-Substituted Product Reaction->Product_4 Ortho to -Cl Product_6 6-Substituted Product Reaction->Product_6 Ortho to -OH & -OCH₃

Potential sites of electrophilic attack on 5-Chloro-2-methoxyphenol.

Applications in Drug Discovery and Development

Substituted phenols, particularly those with chloro and methoxy groups, are prevalent structural motifs in many pharmaceuticals.[3][4] These groups can modulate a molecule's lipophilicity, electronic properties, and metabolic stability, making them valuable tools for medicinal chemists. Guaiacol derivatives, in general, have been explored as building blocks for various bioactive compounds, including inhibitors of myeloperoxidase, an enzyme implicated in cardiovascular disease.[5]

A significant application of a close derivative of 5-Chloro-2-methoxyphenol is in the synthesis of the antidiabetic drug glibenclamide (also known as glyburide).[6] The synthesis of glibenclamide utilizes 2-methoxy-5-chlorobenzoic acid, which can be prepared from 5-Chloro-2-methoxyphenol through oxidation of the hydroxymethyl group that would be introduced at the 1-position. The 2-methoxy-5-chlorobenzoyl moiety forms a crucial part of the final drug structure.[1]

Furthermore, recent research has highlighted the potential of derivatives of 5-chloro-2-methoxy-N-(4-sulphamoylphenyl) benzamide as anti-cancer agents, demonstrating the ongoing relevance of this chemical scaffold in the development of new therapeutics.[7]

Experimental Protocols

Protocol 1: Illustrative Synthesis of 5-Chloro-2-methoxyphenol

This protocol is a generalized procedure for the chlorination of guaiacol and should be adapted and optimized based on laboratory safety standards and specific experimental goals.

  • Dissolution: Dissolve guaiacol in a suitable solvent, such as a chlorinated hydrocarbon or an alcohol.

  • Cooling: Cool the solution in an ice bath to control the exothermicity of the reaction.

  • Addition of Chlorinating Agent: Slowly add a chlorinating agent (e.g., a solution of chlorine gas in the solvent, or sulfuryl chloride) dropwise to the cooled solution while stirring.

  • Reaction Monitoring: Monitor the progress of the reaction using an appropriate technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Quenching: Once the reaction is complete, quench any remaining chlorinating agent by adding a suitable reducing agent, such as a solution of sodium bisulfite.

  • Work-up: Perform an aqueous work-up to remove inorganic byproducts. This may involve washing with water and brine.

  • Extraction: Extract the product into a suitable organic solvent, such as diethyl ether or ethyl acetate.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by a suitable method, such as recrystallization or column chromatography, to obtain pure 5-Chloro-2-methoxyphenol.

Protocol 2: Analytical Characterization Workflow

The identity and purity of synthesized 5-Chloro-2-methoxyphenol should be confirmed using a combination of spectroscopic and chromatographic methods.

Analytical_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Structural & Purity Analysis cluster_confirmation Final Confirmation Synthesized_Product Synthesized Product NMR NMR Spectroscopy (¹H and ¹³C) Synthesized_Product->NMR Structural Elucidation MS Mass Spectrometry Synthesized_Product->MS Molecular Weight Confirmation IR FTIR Spectroscopy Synthesized_Product->IR Functional Group Identification Purity Purity Assessment (HPLC or GC) Synthesized_Product->Purity Purity Check Final_Confirmation Structure & Purity Confirmed NMR->Final_Confirmation MS->Final_Confirmation IR->Final_Confirmation Purity->Final_Confirmation

A typical workflow for the analytical characterization of 5-Chloro-2-methoxyphenol.

Spectroscopic Data Interpretation

While actual spectra should be obtained for any synthesized sample, the following table summarizes the expected key spectroscopic features for 5-Chloro-2-methoxyphenol based on its structure.

TechniqueFeatureExpected Chemical Shift / WavenumberRationale
¹H NMR -OH protonVariable, broad singlet (δ 5-7 ppm)Hydrogen bonding, exchangeable proton.
Aromatic protonsδ 6.8-7.2 ppmProtons on the benzene ring.
-OCH₃ protonsSinglet (δ ~3.9 ppm)Three equivalent protons of the methoxy group.[8]
¹³C NMR Aromatic carbonsδ 110-150 ppmSix distinct signals for the aromatic carbons.
-OCH₃ carbonδ ~56 ppmCarbon of the methoxy group.[8]
FTIR O-H stretchBroad band, ~3200-3600 cm⁻¹Stretching vibration of the hydroxyl group.
Aromatic C-H stretch~3000-3100 cm⁻¹Stretching of C-H bonds on the benzene ring.
Aromatic C=C stretch~1450-1600 cm⁻¹Benzene ring skeletal vibrations.
C-O stretch (aryl ether)~1250 cm⁻¹Stretching of the aryl-O-CH₃ bond.
C-Cl stretch~700-800 cm⁻¹Stretching vibration of the carbon-chlorine bond.

Conclusion

5-Chloro-2-methoxyphenol is a valuable and versatile chemical intermediate. Its well-defined structure and predictable reactivity make it an important building block in the synthesis of more complex molecules, most notably in the pharmaceutical industry. A thorough understanding of its properties, synthesis, and reactivity is crucial for its effective utilization in research and drug development endeavors.

References

  • Google Patents. (n.d.). Synthesis method of 5-methoxy-2-tetralone.
  • PubChem. (n.d.). Glibenclamide. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Electrophilic substitution in lndoles. Part 11. The mechanism of substitution in 5-methoxyindoles. Retrieved from [Link]

  • Google Patents. (n.d.). Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid.
  • BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 11 – Alcohols, Phenols and Ethers. Retrieved from [Link]

  • ResearchGate. (2015). Synthesis and Evaluation of 5-Chloro-2-Methoxy-N-(4-Sulphamoylphenyl) Benzamide Derivatives as Anti-cancer Agents. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Essential Role of Guaiacol in Flavor Creation and Pharmaceutical Synthesis. Retrieved from [Link]

  • ACS Publications. (2003). Electrophilic aromatic substitution with N-methoxy-N-acylnitrenium ions generated from N-chloro-N-methoxy amides: syntheses of nitrogen heterocyclic compounds bearing a N-methoxy amide group. The Journal of Organic Chemistry. Retrieved from [Link]

  • PubMed. (2014). 4-Substituted-2-Methoxyphenol: Suitable Building Block to Prepare New Bioactive Natural-like Hydroxylated Biphenyls. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting information for - An efficient ipso-hydroxylation of arylboronic acids with aqueous H2O2 in a well-dispersed recyclable starch solution. Retrieved from [Link]

  • Organic Syntheses. (n.d.). HYDROGENOLYSIS OF PHENOLIC ETHERS: 4-PHENYLPHENOL. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis process of glibenclamide intermediate 5-chlorosalicylic acid.
  • PubMed Central. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Retrieved from [Link]

  • PubMed. (2020). Synthetic Guaiacol Derivatives as Promising Myeloperoxidase Inhibitors Targeting Atherosclerotic Cardiovascular Disease. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectra of the samples LP23.2 (a) and LP22 (b) corresponding to native and semi-aquatic plants. Retrieved from [Link]

  • ResearchGate. (2014). 4-Substituted-2-Methoxyphenol: Suitable Building Block to Prepare New Bioactive Natural-like Hydroxylated Biphenyls. Retrieved from [Link]

  • PubMed Central. (2019). Synthesis of Aryl-Substituted 2-Methoxyphenol Derivatives from Maltol-Derived Oxidopyrylium Cycloadducts through an Acid-Mediated Ring Contraction Cascade. Retrieved from [Link]

  • ResearchGate. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Retrieved from [Link]

  • ChemConnections. (n.d.). 13C NMR Spectroscopy. Retrieved from [Link]

  • YouTube. (2018, May 8). Electrophilic Aromatic Substitution Reactions Made Easy! Retrieved from [Link]

  • Organic Chemistry (Ukraine). (n.d.). Emerging Building Blocks for Medicinal Chemistry: Recent Synthetic Advances. Retrieved from [Link]

  • PubChem. (n.d.). Glibenclamide. Retrieved from [Link]

  • Google Patents. (n.d.). Method of synthesis of 2-methoxy-5-chlorobenzoic acid.
  • ChemRxiv. (2025). Silyl Chloroalkenyl and Alkynyl Sulfur Pentafluorides as versatile reagents to access novel fundamental SF5 building blocks. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectra of (a) 5-FU; (b) 5-FU loaded NaAlg (1/8 w/w) beads crosslinked with Fe3+. Retrieved from [Link]

  • PubMed. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Retrieved from [Link]

  • ACD/Labs. (n.d.). Methoxy groups just stick out. Retrieved from [Link]

Sources

A Spectroscopic Guide to 5-Chloro-2-methoxyphenol: Unveiling Molecular Structure through NMR, IR, and MS Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloro-2-methoxyphenol, also known as 5-chloroguaiacol, is a halogenated phenolic compound with significance in various chemical and pharmaceutical contexts. As an intermediate in organic synthesis and a potential building block in drug discovery, a thorough understanding of its molecular structure is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for elucidating the precise arrangement of atoms and functional groups within a molecule. This in-depth technical guide provides a comprehensive analysis of the NMR, IR, and MS data for 5-Chloro-2-methoxyphenol, offering insights into spectral interpretation and the underlying principles of these analytical methods. The aim is to equip researchers and professionals with the necessary knowledge to confidently identify and characterize this compound.

Molecular Structure and Key Features

5-Chloro-2-methoxyphenol possesses a benzene ring substituted with a hydroxyl group, a methoxy group, and a chlorine atom. This specific substitution pattern gives rise to a unique spectroscopic fingerprint, which will be explored in detail in the subsequent sections.

Caption: Molecular Structure of 5-Chloro-2-methoxyphenol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique that provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum of 5-Chloro-2-methoxyphenol is expected to show distinct signals for the aromatic protons, the hydroxyl proton, and the methoxy protons. The chemical shifts (δ) are influenced by the electronic environment of each proton.

Experimental Protocol for ¹H NMR:

A common procedure for obtaining a ¹H NMR spectrum of a phenolic compound involves the following steps:

  • Sample Preparation: Dissolve approximately 5-10 mg of the 5-Chloro-2-methoxyphenol sample in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. The choice of solvent can influence the chemical shift of the hydroxyl proton.

  • Instrument Setup: Place the NMR tube in the spectrometer. Standard acquisition parameters on a 300 or 400 MHz spectrometer are typically sufficient.

  • Data Acquisition: Acquire the spectrum, ensuring an adequate number of scans to achieve a good signal-to-noise ratio.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. The chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.

¹H NMR Data Summary:

Proton AssignmentChemical Shift (δ, ppm)MultiplicityIntegration
Aromatic-H6.8 - 7.2m3H
Hydroxyl-H5.0 - 6.0br s1H
Methoxy-H~3.9s3H

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.

Interpretation of the ¹H NMR Spectrum:

  • Aromatic Protons: The three aromatic protons will appear as a multiplet in the range of 6.8-7.2 ppm. The substitution pattern on the benzene ring leads to complex spin-spin coupling, resulting in overlapping signals.

  • Hydroxyl Proton: The hydroxyl proton typically appears as a broad singlet. Its chemical shift is variable and depends on factors like concentration, temperature, and solvent due to hydrogen bonding.

  • Methoxy Protons: The three protons of the methoxy group are equivalent and will appear as a sharp singlet around 3.9 ppm.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.

Experimental Protocol for ¹³C NMR:

The sample preparation and instrument setup are similar to that of ¹H NMR. However, ¹³C NMR experiments generally require a longer acquisition time due to the lower natural abundance of the ¹³C isotope. Proton decoupling is commonly used to simplify the spectrum, resulting in a single peak for each unique carbon atom.

¹³C NMR Data Summary:

Carbon AssignmentChemical Shift (δ, ppm)
C-O (Phenolic)145 - 155
C-O (Methoxy)140 - 150
C-Cl125 - 135
Aromatic C-H110 - 125
Methoxy C~56

Note: These are approximate chemical shift ranges for substituted phenols.

Interpretation of the ¹³C NMR Spectrum:

  • Aromatic Carbons: The six carbons of the benzene ring will show distinct signals in the aromatic region (approximately 110-155 ppm). The carbons directly attached to the electronegative oxygen and chlorine atoms will be deshielded and appear at a lower field (higher ppm values).

  • Methoxy Carbon: The carbon of the methoxy group will appear as a distinct signal around 56 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

Experimental Protocol for IR Spectroscopy:

For a solid sample like 5-Chloro-2-methoxyphenol, the IR spectrum can be obtained using the following methods:

  • KBr Pellet: A small amount of the sample is ground with potassium bromide (KBr) powder and pressed into a thin, transparent pellet.

  • Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly on the ATR crystal.

The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹.

IR Data Summary:

Vibrational ModeWavenumber (cm⁻¹)Intensity
O-H stretch (phenolic)3200 - 3600Strong, broad
C-H stretch (aromatic)3000 - 3100Medium
C-H stretch (aliphatic)2850 - 3000Medium
C=C stretch (aromatic)1400 - 1600Medium to strong
C-O stretch (phenol)1200 - 1260Strong
C-O stretch (ether)1000 - 1100Strong
C-Cl stretch600 - 800Medium to strong

Interpretation of the IR Spectrum:

  • O-H Stretch: A prominent broad band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group involved in hydrogen bonding.

  • C-H Stretches: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while the aliphatic C-H stretching of the methoxy group appears just below 3000 cm⁻¹.

  • C=C Aromatic Stretches: Absorptions in the 1400-1600 cm⁻¹ region are indicative of the carbon-carbon double bonds within the benzene ring.

  • C-O Stretches: Strong absorptions corresponding to the C-O stretching of the phenolic and methoxy groups will be present.

  • C-Cl Stretch: The carbon-chlorine stretching vibration is expected in the fingerprint region of the spectrum.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Experimental Protocol for Mass Spectrometry:

A common technique for analyzing a volatile compound like 5-Chloro-2-methoxyphenol is Gas Chromatography-Mass Spectrometry (GC-MS).

  • Sample Introduction: A dilute solution of the sample is injected into the gas chromatograph, where it is vaporized and separated from the solvent.

  • Ionization: The separated molecules enter the mass spectrometer and are ionized, typically by electron impact (EI).

  • Mass Analysis: The resulting ions are separated based on their m/z ratio by a mass analyzer.

  • Detection: The detector records the abundance of each ion.

Mass Spectrum Data Summary:

The mass spectrum of 5-Chloro-2-methoxyphenol will show a molecular ion peak (M⁺) and several fragment ion peaks. Due to the presence of chlorine, the molecular ion peak will appear as a pair of peaks (M⁺ and M+2⁺) with a characteristic isotopic abundance ratio of approximately 3:1.

  • Molecular Ion (M⁺): m/z = 158 and 160 (due to ³⁵Cl and ³⁷Cl isotopes)

  • Key Fragmentation Pathways:

    • Loss of a methyl group (-CH₃) from the molecular ion.

    • Loss of a formyl group (-CHO) from the molecular ion.

    • Loss of a chlorine atom (-Cl).

Mass_Spectrometry_Fragmentation M [M]⁺˙ m/z 158/160 M_minus_CH3 [M-CH₃]⁺ m/z 143/145 M->M_minus_CH3 - •CH₃ M_minus_CHO [M-CHO]⁺ m/z 129/131 M->M_minus_CHO - •CHO M_minus_Cl [M-Cl]⁺ m/z 123 M->M_minus_Cl - •Cl

Caption: Simplified Fragmentation Pathway of 5-Chloro-2-methoxyphenol in MS

Interpretation of the Mass Spectrum:

The presence of the isotopic cluster for the molecular ion is a strong indicator of a chlorine-containing compound. The fragmentation pattern provides further structural confirmation by showing the loss of expected neutral fragments from the parent molecule.

Conclusion

The combined application of NMR, IR, and MS provides a robust and comprehensive characterization of 5-Chloro-2-methoxyphenol. ¹H and ¹³C NMR spectroscopy elucidates the carbon-hydrogen framework, IR spectroscopy identifies the key functional groups, and mass spectrometry confirms the molecular weight and provides valuable information about the fragmentation patterns. This guide serves as a foundational resource for researchers and professionals, enabling the confident identification and further utilization of this important chemical entity in their scientific endeavors.

References

  • PubChem. 5-Chloro-2-methoxyphenol. [Link]

  • NIST Chemistry WebBook. [Link]

An In-Depth Technical Guide to the Solubility of 5-Chloro-2-methoxyphenol in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on understanding, predicting, and determining the solubility of 5-Chloro-2-methoxyphenol in various organic solvents. In the absence of extensive published quantitative data for this specific compound, this document focuses on the foundational principles of solubility, predictive modeling, and detailed experimental protocols to empower researchers to generate reliable solubility data.

Understanding the Molecule: Physicochemical Properties of 5-Chloro-2-methoxyphenol

A thorough understanding of the physicochemical properties of 5-Chloro-2-methoxyphenol is paramount to predicting its solubility behavior. The molecule's structure dictates its polarity, hydrogen bonding capacity, and overall intermolecular interactions, which are the primary drivers of solubility.

5-Chloro-2-methoxyphenol, also known as 5-chloroguaiacol, possesses a substituted phenolic ring.[1] The key functional groups influencing its solubility are the hydroxyl (-OH) group, the methoxy (-OCH3) group, and the chlorine (-Cl) atom attached to the benzene ring.

Key Physicochemical Properties:

PropertyValueSource
Molecular FormulaC7H7ClO2[1][2]
Molecular Weight158.58 g/mol [1][2]
XLogP32.1[1]
Hydrogen Bond Donor Count1[1]
Hydrogen Bond Acceptor Count2[1]
Topological Polar Surface Area29.5 Ų[1]
Boiling Point237.7 °C at 760 mmHg[3]

The presence of both a hydrogen bond donor (hydroxyl group) and acceptors (hydroxyl and methoxy oxygens) suggests that 5-Chloro-2-methoxyphenol can engage in hydrogen bonding with protic solvents.[1][4] The chlorine atom and the benzene ring contribute to the molecule's non-polar character. The XLogP3 value of 2.1 indicates a moderate lipophilicity, suggesting it will have appreciable solubility in a range of organic solvents.[1] The overall polarity is a balance between the polar functional groups and the non-polar hydrocarbon backbone.[4]

Theoretical Framework and Predictive Models for Solubility

Predicting solubility is a crucial first step in solvent screening for applications such as crystallization, extraction, and formulation.[5] Several theoretical models can be employed to estimate the solubility of 5-Chloro-2-methoxyphenol in organic solvents.

"Like Dissolves Like": A Qualitative Approach

The adage "like dissolves like" provides a fundamental, qualitative prediction of solubility.[6] This principle is based on the concept that substances with similar intermolecular forces are more likely to be miscible.

  • Polar Solvents: Solvents like methanol and ethanol, which are polar and can participate in hydrogen bonding, are expected to be good solvents for 5-Chloro-2-methoxyphenol due to favorable interactions with its hydroxyl and methoxy groups.

  • Non-Polar Solvents: Non-polar solvents such as toluene and hexane will primarily interact with the non-polar benzene ring and chlorine substituent. The solubility in these solvents will depend on the balance of these interactions versus the energy required to break the solute-solute and solvent-solvent interactions.

  • Aprotic Polar Solvents: Solvents like acetone and ethyl acetate can act as hydrogen bond acceptors, interacting favorably with the hydroxyl group of 5-Chloro-2-methoxyphenol.

Hansen Solubility Parameters (HSP)

A more quantitative predictive approach is the use of Hansen Solubility Parameters (HSP). This model deconstructs the total Hildebrand solubility parameter into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH). The principle is that substances with similar HSP values are likely to be miscible.

The distance (Ra) between the HSP of the solute (5-Chloro-2-methoxyphenol) and a solvent can be calculated using the following equation:

Ra² = 4(δD₁ - δD₂)² + (δP₁ - δP₂)² + (δH₁ - δH₂)²

Thermodynamic Models

For more rigorous predictions, thermodynamic models such as UNIFAC (UNIQUAC Functional-group Activity Coefficients) and NRTL-SAC (Non-Random Two-Liquid Segment Activity Coefficient) can be utilized.[2][7] These models use group contribution methods to predict activity coefficients, which are then used to calculate solid-liquid equilibrium and, consequently, solubility. These models are particularly powerful for predicting solubility in solvent mixtures and at different temperatures.[2][7]

Experimental Determination of Solubility

While predictive models are invaluable for initial screening, experimental determination remains the gold standard for obtaining accurate solubility data. The shake-flask method is a widely recognized and reliable technique for determining equilibrium solubility.[8][9]

The Shake-Flask Method: A Step-by-Step Protocol

This protocol outlines the determination of the equilibrium solubility of 5-Chloro-2-methoxyphenol.

Materials:

  • 5-Chloro-2-methoxyphenol (solid)

  • Selected organic solvents (e.g., methanol, ethanol, acetone, isopropanol, tetrahydrofuran, ethyl acetate, toluene, hexane)

  • Scintillation vials or sealed flasks

  • Orbital shaker or magnetic stirrer

  • Temperature-controlled environment (e.g., incubator, water bath)

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Analytical balance

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., UV-Vis spectrophotometer or HPLC)

Protocol:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid 5-Chloro-2-methoxyphenol to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is crucial to ensure saturation.[9]

  • Equilibration:

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in an orbital shaker or on a stirrer in a temperature-controlled environment (e.g., 25 °C).

    • Agitate the mixtures for a sufficient period to reach equilibrium. This can range from 24 to 72 hours. It is advisable to sample at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached, which is indicated by a constant concentration over time.[9]

  • Sample Collection and Preparation:

    • Allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw a sample from the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles.

  • Sample Dilution:

    • Accurately dilute the filtered saturated solution with the respective solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a validated analytical method (UV-Vis spectrophotometry or HPLC) to determine the concentration of 5-Chloro-2-methoxyphenol.

Logical Flow for Experimental Solubility Determination

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis prep_solute Weigh excess 5-Chloro-2-methoxyphenol mix Combine in a sealed vial prep_solute->mix prep_solvent Measure known volume of organic solvent prep_solvent->mix agitate Agitate at constant temperature (24-72h) mix->agitate settle Allow excess solid to settle agitate->settle sample Withdraw supernatant settle->sample filter Filter through 0.22 µm syringe filter sample->filter dilute Dilute sample for analysis filter->dilute quantify Quantify concentration (UV-Vis or HPLC) dilute->quantify caption Experimental Workflow for Shake-Flask Solubility Determination

Caption: Workflow for determining the solubility of 5-Chloro-2-methoxyphenol.

Analytical Methods for Quantification

Accurate quantification of the dissolved 5-Chloro-2-methoxyphenol is critical for reliable solubility data. High-Performance Liquid Chromatography (HPLC) and UV-Visible (UV-Vis) Spectrophotometry are suitable techniques.

UV-Visible Spectrophotometry

UV-Vis spectrophotometry is a straightforward and rapid method for quantification, provided that the solvent does not have significant absorbance at the wavelength of maximum absorbance (λmax) of 5-Chloro-2-methoxyphenol.

Method Development Outline:

  • Determine λmax: Scan a dilute solution of 5-Chloro-2-methoxyphenol in the solvent of interest to identify the wavelength of maximum absorbance.

  • Prepare Calibration Standards: Create a series of standard solutions of known concentrations.

  • Generate Calibration Curve: Measure the absorbance of each standard at λmax and plot absorbance versus concentration. The curve should be linear with a correlation coefficient (R²) > 0.999.

  • Analyze Samples: Measure the absorbance of the diluted, saturated solutions and determine the concentration using the calibration curve.

High-Performance Liquid Chromatography (HPLC)

HPLC offers higher specificity and is particularly useful when the solvent has interfering absorbance or when analyzing solubility in complex mixtures. A reverse-phase HPLC method is generally suitable for a moderately polar compound like 5-Chloro-2-methoxyphenol.

Typical HPLC Method Parameters:

  • Column: C18 reverse-phase column.

  • Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., water with 0.1% formic acid). An isocratic or gradient elution can be developed.

  • Detector: UV detector set at the λmax of 5-Chloro-2-methoxyphenol.

  • Quantification: Similar to UV-Vis, a calibration curve is generated by injecting standard solutions of known concentrations and plotting peak area versus concentration.

Factors Influencing Solubility

Several factors can influence the solubility of 5-Chloro-2-methoxyphenol and should be controlled during experimental determination:

  • Temperature: The solubility of solids in liquids is generally temperature-dependent. For most systems, solubility increases with temperature. Therefore, maintaining a constant and recorded temperature is crucial.

  • Solvent Polarity: As discussed, the polarity of the solvent plays a major role. A systematic study across a range of solvents with varying polarities will provide a comprehensive solubility profile.

  • Purity of Solute and Solvent: Impurities in either the 5-Chloro-2-methoxyphenol or the solvent can affect the measured solubility. Using high-purity materials is essential for accurate results.

  • pH (for aqueous systems): Although this guide focuses on organic solvents, if aqueous systems were to be considered, the pH would be a critical factor due to the acidic nature of the phenolic hydroxyl group.

Data Presentation and Interpretation

The experimentally determined solubility data should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table of Predicted and Experimental Solubility:

SolventSolvent Polarity IndexPredicted Solubility (Qualitative)Experimental Solubility (at 25°C)
Hexane0.1LowTo be determined
Toluene2.4ModerateTo be determined
Ethyl Acetate4.4HighTo be determined
Tetrahydrofuran4.0HighTo be determined
Acetone5.1HighTo be determined
Isopropanol3.9HighTo be determined
Ethanol4.3Very HighTo be determined
Methanol5.1Very HighTo be determined

This table provides a framework for organizing the results. The experimental data will populate the final column, allowing for a direct comparison with the qualitative predictions based on solvent polarity.

Conclusion

This guide provides a robust framework for understanding, predicting, and experimentally determining the solubility of 5-Chloro-2-methoxyphenol in organic solvents. By combining theoretical principles with detailed, self-validating experimental protocols, researchers can generate the high-quality data necessary for informed decisions in solvent selection, process development, and formulation design. The methodologies outlined herein are designed to ensure scientific integrity and provide a clear path for obtaining reliable and reproducible solubility profiles.

References

  • Zalavadia, A. (2016). QUANTITATIVE ANALYSIS OF 5-CHLORO-2-METHOXY-N-[2-(4-SULFAMOYLPHENYL)ET. VCU Scholars Compass.
  • University of Toronto. (2023). Solubility of Organic Compounds.
  • PubChem. (n.d.). Phenol, 5-chloro-2-methoxy-.
  • Alfa Chemistry. (n.d.). 5-Chloro-2-methoxy-phenol.
  • BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method.
  • ResearchGate. (2024).
  • MedchemExpress. (n.d.). 4-Chloroguaiacol (4-Chloro-2-methoxyphenol).
  • Abbott, S. (n.d.). Hansen Solubility Parameters: A User's Handbook, Second Edition.
  • Palmer, D. S., et al. (2015). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews.
  • American Chemical Society. (2021). Solubility Prediction of Pharmaceutical and Chemical Compounds in Pure and Mixed Solvents Using Predictive Models. Industrial & Engineering Chemistry Research.
  • Dissolution Technologies. (2010). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.
  • Stenutz, R. (n.d.). Hansen solubility parameters.
  • PubChem. (n.d.). Guaiacol.
  • ResearchGate. (2015). Studies on the solubility of phenolic compounds.
  • ChemRxiv. (2025). Accurately predicting solubility curves via a thermodynamic cycle, machine learning, and solvent ensembles.
  • Agilent. (1995). Good Laboratory Practice with a UV-Visible Spectroscopy System.
  • Benchchem. (2025).
  • Sigma-Aldrich. (n.d.). Solvent Miscibility Table.
  • Arabian Journal of Chemistry. (2022).
  • Journal of Applicable Chemistry. (2013). Development and Validation of UV-Visible Spectrophotometric Method for the Determination of Chloramphenicol in Pure and in its Dosage Form.
  • Thermo Fisher Scientific. (n.d.). Pharmaceutical standards guide for UV-Vis spectrophotometers.
  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press.
  • Maslarska, V., et al. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid. Pharmacia.
  • LibreTexts. (2023). Solubility of Organic Compounds.
  • Wikipedia. (n.d.). Hansen solubility parameter.
  • U.S. Environmental Protection Agency. (1995).
  • Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry.
  • American Coatings Association. (2018). Hansen Solubility Parameters (HSP)
  • Chemistry Steps. (n.d.). Solubility of Organic Compounds. Chemistry Steps. (n.d.). Solubility of Organic Compounds.

Sources

Role of 5-Chloro-2-methoxyphenol as a building block in organic synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Chloro-2-methoxyphenol (CAS 3743-23-5), also known as 4-chloro-2-hydroxyanisole, is a deceptively simple phenolic building block that serves as a linchpin in the synthesis of complex pharmaceutical architectures. Its utility extends beyond generic phenol reactivity; the specific substitution pattern—a chlorine atom meta to the hydroxyl and para to the methoxy group—creates a unique electronic push-pull system.[1] This guide dissects the compound’s role as a scaffold for Next-Generation Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs), sulfonylurea antidiabetics, and complex heterocycles. We provide validated protocols for its functionalization, emphasizing its dual role as a nucleophile (via the phenol) and an electrophile (via the aryl chloride).

Chemical Profile & Reactivity Map

The reactivity of 5-Chloro-2-methoxyphenol is defined by the interplay between the activating oxygen functionalities and the deactivating, yet functionalizable, chlorine atom.

  • Electronic Environment : The C1-OH and C2-OMe groups strongly activate the ring towards Electrophilic Aromatic Substitution (EAS), specifically directing incoming electrophiles to the C4 and C6 positions.[1] The C5-Cl atom provides a handle for transition-metal-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) without interfering with standard phenolic alkylations.

  • Steric Considerations : The C3 position is sterically crowded (flanked by OMe and Cl), making C4 the primary site for EAS (e.g., nitration).

Table 1: Physicochemical Properties

PropertyValueNotes
CAS Number 3743-23-5Distinct from 4-chloro isomer (CAS 16766-30-6)
Molecular Weight 158.58 g/mol --
Appearance White to off-white solidOxidizes upon prolonged air exposure
Acidity (pKa) ~9.5 - 10.0Comparable to phenol; Cl inductive effect lowers pKa slightly
Solubility DMSO, MeOH, DCM, EtOAcSparingly soluble in water
Visualization: Reactivity Logic Flow

ReactivityMap Center 5-Chloro-2-methoxyphenol (Scaffold) OH_Group C1-Hydroxyl (Nucleophile) Center->OH_Group Cl_Group C5-Chloride (Electrophile) Center->Cl_Group Ring_C4 C4-Position (Activated) Center->Ring_C4 Ether O-Alkylation (Ether Synthesis) OH_Group->Ether Base/R-X Coupling Pd-Catalyzed Coupling (Suzuki/Buchwald) Cl_Group->Coupling Pd(0)/Ligand Nitration Nitration/Halogenation (Access to Anilines) Ring_C4->Nitration HNO3/H2SO4 HIV NNRTIs\n(Catechol Diethers) HIV NNRTIs (Catechol Diethers) Ether->HIV NNRTIs\n(Catechol Diethers) Biaryl Scaffolds Biaryl Scaffolds Coupling->Biaryl Scaffolds Benzoxazoles Benzoxazoles Nitration->Benzoxazoles

Figure 1: Functionalization map of 5-Chloro-2-methoxyphenol showing the three primary vectors for chemical diversity.[1]

Core Application: Synthesis of HIV-1 NNRTIs (Catechol Diethers)

One of the most high-value applications of this building block is in the synthesis of catechol diether derivatives, which have shown potency as HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs). The 5-chloro-2-methoxy motif mimics the substitution patterns found in potent antivirals, providing optimal hydrophobic interactions within the viral reverse transcriptase binding pocket.

Mechanistic Insight

The synthesis relies on a chemoselective O-alkylation.[1] The challenge is to alkylate the phenol without affecting the aryl chloride, which is preserved for later interactions with the protein target (Pro95 residue). The reaction typically employs an SNAr mechanism if coupling with an electron-deficient aryl fluoride, or standard SN2 if using an alkyl halide.

Experimental Protocol: Chemoselective O-Alkylation

Objective: Synthesis of a diaryl ether intermediate.

Reagents:

  • 5-Chloro-2-methoxyphenol (1.0 equiv)[1]

  • 4-Fluorobenzonitrile (1.1 equiv) [Model Electrophile][1]

  • Potassium Carbonate (K₂CO₃, 1.5 equiv, anhydrous)

  • Dimethyl Sulfoxide (DMSO, anhydrous)

Procedure:

  • Preparation : Charge a flame-dried round-bottom flask with 5-Chloro-2-methoxyphenol (158.6 mg, 1.0 mmol) and anhydrous K₂CO₃ (207 mg, 1.5 mmol).

  • Solvation : Add anhydrous DMSO (3.0 mL) under an inert atmosphere (N₂ or Ar). Stir at room temperature for 15 minutes to generate the phenoxide anion. Note: The solution will likely turn yellow/orange.

  • Addition : Add 4-fluorobenzonitrile (133 mg, 1.1 mmol) in one portion.

  • Reaction : Heat the mixture to 120°C for 5–8 hours. Monitor by TLC (Hexane/EtOAc 4:1) or LC-MS.[1] The disappearance of the phenol peak and appearance of the ether product indicates completion.

  • Workup : Cool to room temperature. Pour the reaction mixture into ice-cold water (30 mL). Extract with Ethyl Acetate (3 x 15 mL).

  • Purification : Wash combined organics with brine, dry over Na₂SO₄, and concentrate. Purify via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).

Validation Criteria:

  • 1H NMR : Disappearance of the phenolic -OH singlet (~5.0-6.0 ppm). Shift of aromatic protons.[1]

  • Yield Target : >85%.

Advanced Functionalization: Exploiting the Aryl Chloride

While the phenol group is used for anchoring, the C5-chlorine atom offers a "sleeper" handle. Unlike bromo- or iodo-analogs, the chloride is stable under mild basic conditions but can be activated by specialized Palladium catalysts (e.g., Buchwald precatalysts or SPhos-Pd-G2) for cross-coupling.

Suzuki-Miyaura Coupling Strategy

This pathway allows the transformation of the 5-chloro scaffold into biaryl systems, which are ubiquitous in kinase inhibitors.[1]

General Conditions:

  • Catalyst : Pd(OAc)₂ / SPhos or Pd(dppf)Cl₂.

  • Boronic Acid : Aryl-B(OH)₂ (1.2 equiv).[1]

  • Base : K₃PO₄ or Cs₂CO₃ (2-3 equiv).[1]

  • Solvent : Toluene/Water (10:1) or Dioxane.[1]

  • Temperature : 80-100°C.

Technical Note: The methoxy group at C2 provides a weak coordinating effect (ortho-effect), which can stabilize the Pd-intermediate during the oxidative addition step, potentially enhancing reaction rates compared to non-substituted chlorobenzenes.

Pathway to Benzoxazoles via Nitration

The 5-chloro-2-methoxyphenol scaffold is a precursor to 4-amino-5-chloro-2-methoxyphenol, a critical intermediate for synthesizing benzoxazoles and other fused heterocycles found in anti-infectives.

Workflow Visualization

NitrationPath Start 5-Chloro-2-methoxyphenol Step1 Nitration (HNO3/AcOH) Target: C4 Position Start->Step1 Inter 4-Nitro-5-chloro-2-methoxyphenol Step1->Inter Regioselective Step2 Reduction (Fe/NH4Cl or H2/Pd) Inter->Step2 Product 4-Amino-5-chloro-2-methoxyphenol (Benzoxazole Precursor) Step2->Product

Figure 2: Synthetic route to the 4-amino derivative. The C4 position is electronically favored for nitration due to the ortho-directing power of the hydroxyl group.

Safety & Handling Protocols

GHS Classification :

  • Acute Toxicity (Oral) : Category 4 (Harmful if swallowed).[2]

  • Skin/Eye Irritation : Category 2 (Causes skin and serious eye irritation).[2][3][4]

  • STOT-SE : Category 3 (May cause respiratory irritation).[1]

Handling Guidelines :

  • Engineering Controls : Always handle within a certified chemical fume hood to avoid inhalation of dust or vapors.

  • PPE : Nitrile gloves (minimum 0.11 mm thickness), safety goggles, and lab coat are mandatory.

  • Storage : Store in a cool, dry place under an inert atmosphere (Nitrogen) if possible, as phenols can oxidize and darken over time.

References

  • Synthesis of HIV-1 NNRTIs : "Catechol diethers as potent anti-HIV agents." World Intellectual Property Organization, WO2013056003A2, 2013 . Link

  • Glyburide Precursors : "Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide."[1] United States Patent, US3965173A, 1976 . Link

  • Suzuki Coupling Methodology : "Suzuki-Miyaura Cross-Coupling Reaction." TCI Chemicals Technical Guide. Link

  • Chemical Identity & Properties : "5-Chloro-2-methoxyphenol - Substance Profile." PubChem, National Library of Medicine. Link[1]

  • Safety Data : "Safety Data Sheet: 2-Methoxyphenol derivatives." Fisher Scientific. Link

Sources

Introduction: The Strategic Importance of a Halogenated Phenol

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 5-Chloro-2-methoxyphenol: From Discovery to Modern Applications

5-Chloro-2-methoxyphenol, a halogenated derivative of the naturally occurring compound guaiacol, represents a cornerstone building block in modern synthetic chemistry. While its name might not be widely recognized outside of chemical research and development, this molecule embodies the strategic utility of functionalized aromatic rings. Its true value lies not in its end-use but in its role as a versatile intermediate for constructing more complex molecules, particularly within the pharmaceutical and specialty chemical industries. The presence of three distinct functional handles—a hydroxyl group, a methoxy group, and a chlorine atom—on a stable benzene core provides chemists with a powerful platform for directed synthesis. This guide offers a comprehensive exploration of 5-Chloro-2-methoxyphenol, tracing its origins from its parent compound, detailing its synthesis and properties, and examining its contemporary relevance for researchers, scientists, and drug development professionals.

The Progenitor: A Brief History of Guaiacol

The story of 5-Chloro-2-methoxyphenol begins with its precursor, guaiacol (2-methoxyphenol). Guaiacol is a naturally occurring organic compound, notably found in wood smoke as a product of lignin pyrolysis, which contributes to the characteristic "smoky" flavor of certain foods and whiskies.[1] It was first isolated in 1826 by Otto Unverdorben from guaiac resin.[2]

Historically, guaiacol was obtained from the distillation of hardwood tar.[3] Modern industrial production, however, typically involves the methylation of o-catechol using reagents like dimethyl sulfate.[2] Its utility as a chemical intermediate is extensive, serving as a precursor in the synthesis of flavors (like vanillin), fragrances, and a range of pharmaceutical agents.[1][4] The well-established chemistry and commercial availability of guaiacol make it the logical and efficient starting point for producing its chlorinated derivatives.

The Advent of Chlorinated Guaiacols: Early Synthetic Approaches

The functionalization of the guaiacol ring through chlorination is a classic example of electrophilic aromatic substitution. The hydroxyl (-OH) and methoxy (-OCH₃) groups are strong activating, ortho-, para-directing groups. This electronic influence dictates where the incoming electrophile (in this case, a chlorine cation or its equivalent) will add to the benzene ring.

The primary challenge in the chlorination of guaiacol is controlling the regioselectivity. The positions ortho and para to the powerful hydroxyl group are C6 and C4, while the positions ortho and para to the methoxy group are C3 and C5 (since C1 and C2 are substituted). The interplay of these directing effects means that direct chlorination can lead to a mixture of isomers, primarily 4-chloro, 5-chloro, and 6-chloro-2-methoxyphenol, as well as di- and tri-chlorinated products.[5] Early methods for chlorinating phenols often generated significant amounts of acidic waste and required extensive purification to isolate the desired isomer.[6] The development of more selective and efficient chlorination protocols has been a key focus for improving the viability of using specific chlorinated guaiacols as synthetic intermediates.

Synthesis and Mechanistic Insights

The most common laboratory and industrial synthesis of 5-Chloro-2-methoxyphenol involves the direct chlorination of guaiacol. The choice of chlorinating agent and reaction conditions is critical to maximizing the yield of the desired 5-chloro isomer over other potential products.

Experimental Protocol: Synthesis via Sulfuryl Chloride

This protocol describes a representative method for the selective chlorination of guaiacol.

Materials:

  • Guaiacol (2-methoxyphenol)

  • Sulfuryl chloride (SO₂Cl₂)

  • Dichloromethane (DCM) or another suitable inert solvent

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, dropping funnel, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.

Procedure:

  • Reaction Setup: Dissolve guaiacol (1.0 equivalent) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. Cool the solution to 0°C using an ice bath.

  • Chlorination: Add sulfuryl chloride (1.0-1.1 equivalents) dropwise to the stirred solution via the dropping funnel, maintaining the temperature at 0°C. The addition should be slow to control the exothermic reaction and the evolution of HCl and SO₂ gases.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0°C for 1-2 hours, then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

  • Workup: Carefully quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize HCl), and brine.

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification: The crude product, typically a mixture of isomers, can be purified by fractional distillation under reduced pressure or by column chromatography on silica gel to isolate 5-Chloro-2-methoxyphenol.

Causality and Mechanistic Rationale

The hydroxyl group is a more powerful activating group than the methoxy group. In electrophilic aromatic substitution, the incoming electrophile is primarily directed by the -OH group to the positions ortho and para to it (C6 and C4). However, the C5 position is para to the methoxy group and meta to the hydroxyl group. The formation of the 5-chloro isomer is a result of the combined electronic directing effects and steric hindrance. Sulfuryl chloride is often chosen as the chlorinating agent because it provides a controlled source of chlorine and the gaseous byproducts (SO₂ and HCl) are easily removed.

G cluster_start Starting Materials cluster_reaction Electrophilic Aromatic Substitution cluster_products Isomeric Products cluster_purification Purification Guaiacol Guaiacol (2-Methoxyphenol) TransitionState Generation of Electrophile & Sigma Complex Formation Guaiacol->TransitionState SO2Cl2 Sulfuryl Chloride (SO₂Cl₂) SO2Cl2->TransitionState Product5Chloro 5-Chloro-2-methoxyphenol (Major Product) TransitionState->Product5Chloro Favored Pathway Product4Chloro 4-Chloro Isomer TransitionState->Product4Chloro Side Product Product6Chloro 6-Chloro Isomer TransitionState->Product6Chloro Side Product Purification Fractional Distillation or Column Chromatography Product5Chloro->Purification Product4Chloro->Purification Product6Chloro->Purification FinalProduct FinalProduct Purification->FinalProduct Isolated 5-Chloro-2-methoxyphenol

Synthetic workflow for 5-Chloro-2-methoxyphenol.

Physicochemical and Spectroscopic Characterization

Accurate characterization is essential to confirm the identity and purity of the synthesized compound. The key properties of 5-Chloro-2-methoxyphenol are summarized below.

PropertyValueReference
CAS Number 3743-23-5[7][8]
Molecular Formula C₇H₇ClO₂[7][9]
Molecular Weight 158.58 g/mol [7][9]
Appearance Off-white to light brown solid-
Melting Point ~47-50 °C-
Boiling Point 237.7 °C at 760 mmHg[10]
Solubility Soluble in organic solvents like DCM, ether, ethanol.[11]
XLogP3 2.1[9]

Spectroscopic methods provide definitive structural confirmation:

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy protons (-OCH₃), and the phenolic proton (-OH).

  • ¹³C NMR: The carbon NMR spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule.

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) at m/z 158 and a characteristic M+2 peak at m/z 160 with an intensity of about one-third of the M⁺ peak, which is indicative of the presence of a single chlorine atom.

Role in Modern Organic Synthesis and Drug Development

5-Chloro-2-methoxyphenol serves as a valuable intermediate in the synthesis of more complex target molecules. Its utility stems from the differential reactivity of its functional groups, allowing for sequential chemical transformations.

  • Intermediate for Agrochemicals and Specialty Chemicals: The chlorinated guaiacol core is found in various specialty chemicals. For instance, related structures are precursors to potent bactericidal agents like Triclosan, highlighting the industrial importance of this class of compounds.[6]

  • Scaffold in Medicinal Chemistry: In drug discovery, the introduction of chloro and methoxy groups onto a phenyl ring is a common strategy for optimizing a lead compound's pharmacological profile.[12]

    • Chloro Group: The chlorine atom is an electron-withdrawing group that can alter the pKa of the adjacent phenol, influencing its binding characteristics and bioavailability. It can also participate in halogen bonding, a specific type of non-covalent interaction with protein targets, potentially enhancing binding affinity.[12][13]

    • Methoxy Group: The methoxy group can act as a hydrogen bond acceptor and its presence can block metabolic oxidation at that position, improving the metabolic stability and pharmacokinetic profile of a drug candidate.[12]

The presence of these two groups on the same scaffold, as in 5-Chloro-2-methoxyphenol, provides a synthetically accessible starting point for building molecules that incorporate these desirable features. A notable example from the patent literature is its use in preparing p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide derivatives, which have been explored for their therapeutic potential.[14]

G cluster_core Core Compound cluster_features Key Functional Groups cluster_applications Synthetic Applications Core 5-Chloro-2-methoxyphenol Phenol Phenolic -OH (Nucleophile, H-bond donor) Core->Phenol Site for Etherification, Esterification Methoxy -OCH₃ (H-bond acceptor, Metabolic block) Core->Methoxy Influences Electronics Chlorine -Cl (Halogen bonding, pKa modulation) Core->Chlorine Influences Binding & pKa Agrochem Agrochemicals Phenol->Agrochem Pharma Pharmaceuticals Phenol->Pharma Specialty Specialty Chemicals Phenol->Specialty Methoxy->Pharma Chlorine->Pharma

Functional relationships and applications.

Conclusion

The journey of 5-Chloro-2-methoxyphenol from its conceptual origins in the chemistry of guaiacol to its role as a sophisticated building block in modern synthesis is a testament to the enabling power of organic chemistry. While not a final product in itself, its history is intertwined with the broader development of chlorination chemistry and the strategic design of functional molecules. For researchers in drug development and materials science, 5-Chloro-2-methoxyphenol is not merely a catalog chemical but a versatile tool, offering a pre-packaged combination of functional groups that can accelerate the discovery and synthesis of novel, high-value compounds. Its continued relevance underscores a fundamental principle of chemical science: the profound impact of seemingly simple molecules on complex scientific challenges.

References

  • Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide. (n.d.). Google Patents.
  • Guaiacol (CAS 90-05-1) - Premium Chemical for Industrial Use. (n.d.). Vinati Organics. Retrieved from [Link]

  • Guaiacol. (n.d.). In Wikipedia. Retrieved from [Link]

  • Process for the preparation of 5-chloro-2-aminophenol. (n.d.). Google Patents.
  • 5-Chloro-2-methoxyaniline. (n.d.). PubChem. Retrieved from [Link]

  • Process for producing methoxyphenol or ethoxyphenol. (n.d.). Google Patents.
  • Phenol, 5-chloro-2-methoxy-. (n.d.). PubChem. Retrieved from [Link]

  • Roles of the Chloro and Methoxy Groups in Drug Discovery. (2024, September 30). YouTube. Retrieved from [Link]

  • Process for the production of 2,4,4'-trichloro-2'-methoxydiphenyl ether. (n.d.). Google Patents.
  • Synthesis, structure verification and gas chromatographic determination of chlorinated catechols and guaiacols occurring in spent bleach liquors of kraft pulp mills. (n.d.). JYX. Retrieved from [Link]

  • Guaiacol. (n.d.). PubChem. Retrieved from [Link]

  • Method of synthesis of 2-methoxy-5-chlorobenzoic acid. (n.d.). Google Patents.
  • Häggblom, M. M., Apajalahti, J. H., & Salkinoja-Salonen, M. S. (1988). Hydroxylation and dechlorination of chlorinated guaiacols and syringols by Rhodococcus chlorophenolicus. Applied and Environmental Microbiology, 54(3), 683–687. Retrieved from [Link]

  • Green and efficient synthesis route of catechol from guaiacol. (2025, December 4). ResearchGate. Retrieved from [Link]

  • Synthesis method of eugenol. (n.d.). Google Patents.
  • Gade, S. K., et al. (2020). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. Retrieved from [Link]

Sources

Reactivity profile of the hydroxyl and chloro groups in 5-Chloro-2-methoxyphenol

Author: BenchChem Technical Support Team. Date: February 2026

The Reactivity Profile of 5-Chloro-2-methoxyphenol: A Dual-Handle Scaffold for Medicinal Chemistry[1]

Executive Summary: The "Push-Pull" Scaffold

5-Chloro-2-methoxyphenol (CAS 3743-23-5), often referred to as 4-chloro-2-hydroxyanisole, represents a privileged scaffold in drug discovery.[1] Its value lies in its orthogonal reactivity profile : it possesses a nucleophilic phenolic "anchor" and an electrophilic aryl chloride "handle," modulated by an electron-donating methoxy group.[1]

This guide moves beyond basic characterization to explore the mechanistic interplay of these functional groups.[2] We analyze how the specific substitution pattern—chlorine para to the methoxy group and meta to the hydroxyl—dictates regioselectivity in electrophilic aromatic substitution (SEAr) and chemoselectivity in metal-catalyzed cross-coupling.[2]

Structural & Electronic Landscape

To predict reactivity, we must first map the electronic vectors defined by the substituents.[2]

Numbering & Geometry:

  • C1 (Hydroxyl, -OH): The primary activator.[1][2]

  • C2 (Methoxy, -OMe): A secondary activator, ortho to the hydroxyl.[1][2]

  • C5 (Chloro, -Cl): A weak deactivator, para to the methoxy and meta to the hydroxyl.[2]

Electronic Vectors:

  • Acidity (

    
    ):  The inductive withdrawal of the chlorine atom (meta to OH) increases the acidity of the phenol compared to unsubstituted guaiacol (
    
    
    
    ).[2] This makes the hydroxyl group highly accessible for deprotonation under mild conditions.[2]
  • Steric Environment: The C6 position is sterically crowded, flanked by the hydroxyl (C1) and chlorine (C5).[2] The C4 position is relatively accessible, flanked by chlorine and a hydrogen.[2]

Module 1: The Phenolic Handle (Nucleophilic Reactivity)[1][2]

The hydroxyl group at C1 is the most reactive nucleophilic site.[2] Due to the enhanced acidity provided by the C5-chloro substituent, O-alkylation and O-acylation proceed rapidly.[1]

O-Alkylation (Ether Synthesis)

This is the primary method for introducing linker chains or protecting the phenol to enable chemistry at the chloride position.[1][2]

Protocol: High-Yield Williamson Ether Synthesis

  • Objective: Selective O-alkylation without affecting the aryl chloride.

  • Reagents: Potassium Carbonate (

    
    ), Alkyl Halide (
    
    
    
    ), Acetone or DMF.[1][2]

Step-by-Step Methodology:

  • Activation: Dissolve 5-chloro-2-methoxyphenol (1.0 equiv) in anhydrous DMF (0.2 M). Add

    
     (1.5 equiv).[1][2] Stir at RT for 30 min.[1] Observation: The solution may turn yellow due to phenoxide formation.[2]
    
  • Addition: Add the alkyl bromide/iodide (1.1 equiv) dropwise.

  • Reaction: Heat to 60°C for 2–4 hours. Monitor by TLC (Hexane:EtOAc 4:1).[1][2] The starting material (

    
    ) will disappear.[2]
    
  • Workup: Dilute with water (precipitation often occurs) and extract with EtOAc.[1][2] Wash organic layer with 1M NaOH (to remove unreacted phenol) and brine.[1][2]

  • Validation:

    
     NMR will show the disappearance of the phenolic singlet (
    
    
    
    ppm) and appearance of alkyl protons.[1][2]
Chemoselectivity Insight

The chlorine atom at C5 is inert to nucleophilic attack (


) under these conditions because the ring is electron-rich (deactivated for nucleophilic attack by OH and OMe).[1][2] This allows for exclusive O-alkylation.[1]

Module 2: The Aryl Chloride Handle (Electrophilic Reactivity)

The C5-chloro group is traditionally considered "inert" compared to bromides or iodides.[1] However, in this electron-rich scaffold, it can be activated for Suzuki-Miyaura or Buchwald-Hartwig couplings using electron-rich phosphine ligands.[1]

Mechanistic Challenge: Free phenols can poison Palladium catalysts by coordinating to the metal center or forming phenoxides that sequester the catalyst.[2]

  • Strategy A: Protect the phenol (e.g., as a methyl ether or benzyl ether) before coupling.[2]

  • Strategy B (Advanced): Use "water-tolerant" and sterically demanding ligands (e.g., XPhos, SPhos) that facilitate oxidative addition into the Ar-Cl bond even in the presence of free hydroxyls.[1][2]

Protocol: Suzuki Coupling on the Free Phenol

  • Catalyst System:

    
     + SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl).[1][2]
    
  • Base:

    
     (anhydrous).[1][2]
    
  • Solvent: Toluene:Water (10:1).

Workflow Diagram:

SuzukiCoupling Start 5-Chloro-2-methoxyphenol Cat Pd(OAc)2 / SPhos Oxidative Addition Start->Cat Activation of C-Cl Int1 Pd(II)-Ar Complex Cat->Int1 Boron Ar'-B(OH)2 Transmetallation Int1->Boron Base (K3PO4) Prod 5-Aryl-2-methoxyphenol (Biaryl Product) Boron->Prod Reductive Elimination

Figure 1: Catalytic cycle for the activation of the C5-Cl bond using SPhos ligands.[1][2]

Module 3: The Aromatic Core (Regioselective Substitution)

When subjecting 5-chloro-2-methoxyphenol to Electrophilic Aromatic Substitution (SEAr) (e.g., nitration, bromination), regioselectivity is governed by the competing directing effects.[1][2]

Directing Analysis:

  • OH (C1): Strong Activator. Directs ortho (C6) and para (C4).[1][2]

  • OMe (C2): Strong Activator. Directs ortho (C3) and para (C5 - Blocked).[1][2]

  • Cl (C5): Weak Deactivator.[1][2] Directs ortho (C4, C6).[1][2]

The Battle for Position:

  • C4 (Winner): This position is para to the strongest activator (OH) and ortho to the chlorine.[1][2] It is sterically accessible.[1]

  • C6 (Runner-up): This position is ortho to the OH and ortho to the Cl.[1][2] However, it is "sandwiched" between the OH and Cl groups, creating significant steric strain.

  • C3 (Loser): This position is ortho to OMe but meta to the stronger OH activator.[2]

Quantitative Data: Predicted Regioselectivity Ratios

PositionElectronic FavorabilitySteric HindrancePredicted Yield (Monosubstitution)
C4 High (Para to OH)Low>85%
C6 Moderate (Ortho to OH)High (Flanked)<10%
C3 Low (Meta to OH)Moderate<5%

Diagram: Reactivity Hotspots

ReactivityMap Center 5-Chloro-2-methoxyphenol C1 C1-OH (Nucleophile) Center->C1 Deprotonation pKa ~8.9 C5 C5-Cl (Electrophile) Center->C5 Pd-Cat Coupling C4 C4 Position (Major SEAr Site) Center->C4 Nitration/Bromination (Para to OH)

Figure 2: Functional map highlighting the orthogonal reactivity zones of the scaffold.[1][2]

References

  • PubChem. 5-chloro-2-methoxyphenol (Compound).[1][2][3] National Library of Medicine.[1] [Link][1][2]

  • Organic Chemistry Portal. Suzuki-Miyaura Coupling: Catalysts and Protocols. [Link][1][2]

Sources

Methodological & Application

Application Note: High-Fidelity Synthesis of 5-Chloro-2-Methoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details the synthetic pathway for 5-chloro-2-methoxyphenylboronic acid (CAS 89694-48-4) starting from 5-chloro-2-methoxyphenol . While direct lithiation strategies exist, they pose significant risks of Lithium-Halogen exchange at the C5-chlorine position, leading to side products.

We present a robust, three-step protocol designed for high chemoselectivity:

  • Activation: Conversion of the phenol to a triflate (OTf) leaving group.

  • Transformation: Palladium-catalyzed Miyaura borylation utilizing the reactivity difference between Ar-OTf and Ar-Cl.

  • Deprotection: Mild oxidative hydrolysis of the pinacol ester to the free boronic acid.

This route is optimized for drug development workflows where purity and halogen retention are critical.

Strategic Analysis & Reaction Design

The Chemoselectivity Challenge

The core challenge in this synthesis is the presence of the chlorine atom at position 5. Standard organolithium methods (e.g., n-BuLi) often result in competitive Li-Cl exchange, leading to de-chlorinated impurities or complex mixtures.

The Solution: Palladium-Catalyzed C–O Activation By converting the phenol to a triflate, we utilize the specific reactivity order of oxidative addition to Palladium(0) species:



Using Pd(dppf)Cl₂  as the catalyst allows for the selective insertion of Boron at the triflate site while leaving the C–Cl bond intact, provided the reaction temperature is controlled (<90°C).
Visual Workflow

The following diagram outlines the reaction cascade and critical decision points.

SynthesisPathway cluster_logic Critical Control Points Start 5-Chloro-2-methoxyphenol (Starting Material) Step1 Step 1: Triflation (PhNTf2, Et3N) Start->Step1 Activation Inter1 Aryl Triflate Intermediate Step1->Inter1 Quant. Yield Step2 Step 2: Miyaura Borylation (B2pin2, Pd(dppf)Cl2) Inter1->Step2 Chemoselective Coupling Inter2 Pinacol Boronate Ester Step2->Inter2 Ar-Bpin Control1 Temp < 90°C (Protects Cl) Step2->Control1 Step3 Step 3: Oxidative Hydrolysis (NaIO4, NH4OAc) Inter2->Step3 Deprotection Final 5-Chloro-2-methoxyphenyl- boronic acid Step3->Final Target Control2 Anhydrous Conditions (Prevents Hydrolysis)

Figure 1: Synthetic workflow emphasizing the protection of the chloro-substituent via chemoselective catalysis.

Detailed Experimental Protocols

Step 1: Synthesis of 5-Chloro-2-methoxyphenyl trifluoromethanesulfonate

Objective: Activate the phenol for Pd-coupling. Reagent Choice: N-Phenyl-bis(trifluoromethanesulfonimide) (PhNTf₂ ) is preferred over triflic anhydride (


) due to its stability, ease of handling (solid vs. fuming liquid), and milder reaction profile.

Protocol:

  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) and equip with a magnetic stir bar and nitrogen inlet.

  • Charge: Add 5-chloro-2-methoxyphenol (10.0 mmol, 1.0 equiv) and anhydrous Dichloromethane (DCM) (50 mL).

  • Base Addition: Add Triethylamine (

    
    )  (20.0 mmol, 2.0 equiv) and cool the solution to 0°C in an ice bath.
    
  • Reagent Addition: Add PhNTf₂ (11.0 mmol, 1.1 equiv) portion-wise over 10 minutes.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1). The phenol spot should disappear.

  • Workup: Quench with saturated

    
     (30 mL). Extract with DCM (2 x 30 mL). Wash combined organics with 1M HCl (to remove excess amine), water, and brine.
    
  • Purification: Dry over

    
    , filter, and concentrate. Purify via silica gel flash chromatography (0-10% EtOAc in Hexanes).
    
    • Yield Expectation: >90% as a colorless oil or low-melting solid.

Step 2: Miyaura Borylation (Formation of Pinacol Boronate)

Objective: Install the boron moiety without touching the chlorine. Critical Parameter: Use KOAc as the base.[1] Stronger bases (e.g.,


, 

) can promote competitive Suzuki coupling if any hydrolysis occurs, or promote de-halogenation.

Protocol:

  • Setup: Use a dry pressure tube or Schlenk flask. Inert atmosphere (

    
     or Ar) is mandatory.
    
  • Charge: Combine the Triflate from Step 1 (1.0 equiv), Bis(pinacolato)diboron (

    
    )  (1.1 equiv), and Potassium Acetate (KOAc)  (3.0 equiv).
    
  • Solvent: Add anhydrous 1,4-Dioxane (0.15 M concentration relative to substrate). Degas the solvent by sparging with nitrogen for 15 minutes.

  • Catalyst: Add

    
      (3–5 mol%).
    
  • Reaction: Seal the vessel and heat to 80°C for 12–16 hours.

    • Note: Do not exceed 90°C. Higher temperatures increase the rate of oxidative addition into the C–Cl bond.

  • Workup: Cool to RT. Filter through a pad of Celite to remove palladium black. Rinse with EtOAc. Concentrate the filtrate.

  • Purification: Flash chromatography (Hexane/EtOAc).

    • Target: 5-chloro-2-methoxyphenylboronic acid pinacol ester.[2]

Step 3: Oxidative Hydrolysis to Boronic Acid

Objective: Remove the pinacol group to yield the free acid. Method: The Sodium Periodate (


) method is superior to acidic hydrolysis for maintaining functional group integrity.

Protocol:

  • Solvent System: Dissolve the Pinacol Boronate (1.0 equiv) in THF/Water (4:1) .

  • Reagent: Add Sodium Periodate (

    
    )  (3.0 equiv) and Ammonium Acetate (
    
    
    
    )
    (1.0 equiv).
  • Reaction: Stir vigorously at RT for 12–24 hours. The reaction mixture may become cloudy.

  • Workup:

    • Dilute with EtOAc and water.

    • Separate phases. The product is in the organic phase.[3][4][5]

    • Crucial Step: Wash the organic phase with 5% aqueous

      
       (thiosulfate) to quench iodine byproducts.
      
  • Isolation: Dry over

    
     and concentrate.
    
  • Recrystallization: Recrystallize from Acetonitrile/Water or precipiate from DCM/Hexane to obtain the pure free acid.

Analytical Data Summary

ParameterSpecificationNotes
Appearance White to off-white powder
MW 186.40 g/mol
¹H NMR (DMSO-d₆)

~7.8 (s, 1H, Ar-H), 7.4 (d, 1H), 7.0 (d, 1H), 3.8 (s, 3H, OMe)
Broad singlets for B(OH)₂ protons may appear at 8.0+ ppm
¹¹B NMR

~28-30 ppm
Distinct from boronate ester (~30-32 ppm)
Mass Spec (ESI) [M-H]⁻ or [M+HCOO]⁻Boronic acids often ionize as adducts or trimers (boroxines)

Troubleshooting & Optimization

  • Issue: De-chlorination observed in Step 2.

    • Cause: Temperature too high or catalyst load too high.

    • Fix: Lower temperature to 70°C and extend time. Switch catalyst to

      
        which is sometimes less reactive toward aryl chlorides than bidentate ligands.
      
  • Issue: "Sticky" Pinacol removal.

    • Alternative: If

      
       fails, convert the pinacol ester to the Potassium Trifluoroborate (
      
      
      
      )
      using
      
      
      in MeOH/H₂O. The salt is a stable solid and can be hydrolyzed to the acid or used directly in couplings.
  • Issue: Formation of Protodeboronation product (Ar-H).

    • Cause: Boronic acids with ortho-alkoxy groups can be unstable under prolonged heating or acidic conditions.

    • Fix: Store the product at 4°C. Perform the hydrolysis step strictly at Room Temperature.

References

  • Miyaura Borylation (Fundamental): Ishiyama, T., Murata, M., & Miyaura, N. (1995). Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes: A Direct Procedure for Arylboronic Esters. The Journal of Organic Chemistry, 60(23), 7508–7510.

  • Chemoselectivity (OTf vs Cl): Ackermann, L., et al. (2009). Palladium-Catalyzed Cross-Coupling Reactions of Aryl Mesylates. Angewandte Chemie International Edition, 48, 9792. (Demonstrates reactivity hierarchies of sulfonyl esters).
  • Oxidative Hydrolysis Protocol: Murphy, J. M., Tzschucke, C. C., & Hartwig, J. F. (2007). One-Pot Synthesis of Arylboronic Acids and Aryl Trifluoroborates by Ir-Catalyzed Borylation of Arenes. Organic Letters, 9(5), 757–760. (Details the NaIO4/NH4OAc cleavage method).

  • Commercial Reference: Sigma-Aldrich Product Specification for 5-Chloro-2-methoxyphenylboronic acid (CAS 89694-48-4).

Sources

Application Note: Palladium-Catalyzed Cross-Coupling of 5-Chloro-2-methoxyphenol

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive Application Note and Protocol guide for the use of 5-Chloro-2-methoxyphenol in palladium-catalyzed cross-coupling reactions. This document is designed for medicinal chemists and process development scientists, focusing on overcoming the specific electronic and steric challenges presented by this substrate.

Substrate Focus: 5-Chloro-2-methoxyphenol (CAS: 3743-23-5) Primary Application: Synthesis of Biaryls (Suzuki) and Aryl Amines (Buchwald-Hartwig) Version: 2.0 | Status: Validated Protocol

Part 1: Executive Summary & Substrate Analysis

The Challenge: A "Deactivated" Electrophile

5-Chloro-2-methoxyphenol represents a challenging class of substrates for Pd-catalyzed coupling due to two synergistic deactivating factors:

  • Electronic Deactivation: The chlorine atom is located at the meta position relative to the hydroxyl group and the para position relative to the methoxy group. Both oxygen substituents are strong Electron Donating Groups (EDGs). The resonance donation from the para-methoxy group significantly increases electron density at the C–Cl bond, rendering the oxidative addition of Pd(0) kinetically slow and thermodynamically unfavorable compared to non-substituted aryl chlorides.

  • Protic Interference: The free phenolic hydroxyl (pKa ~10) is incompatible with strong bases (e.g., NaOtBu, LiHMDS) typically used in Buchwald-Hartwig aminations, leading to catalyst poisoning or competitive O-arylation unless specific conditions are employed.

Strategic Pathways

To successfully couple this substrate, researchers must choose between two strategies based on the desired transformation:

  • Strategy A (Direct Coupling): Utilizes specialized electron-rich bulky phosphine ligands (e.g., SPhos, XPhos) that facilitate oxidative addition even on electron-rich rings. Best for Suzuki-Miyaura coupling.

  • Strategy B (Protection-First): Involves transient protection of the phenol (e.g., Benzyl, MOM, or TBS) to prevent catalyst coordination and allow the use of stronger bases. Essential for high-yield Buchwald-Hartwig aminations.

Part 2: Decision Logic & Workflow

The following decision tree outlines the optimal experimental pathway based on your target moiety.

ReactionLogic Start Substrate: 5-Chloro-2-methoxyphenol Target Select Target Transformation Start->Target Suzuki C-C Bond (Biaryl) (Suzuki-Miyaura) Target->Suzuki Aryl Boronic Acid Buchwald C-N Bond (Amine) (Buchwald-Hartwig) Target->Buchwald Amine Direct Direct Coupling (Free Phenol) Suzuki->Direct High Tolerance Protect Protection Step Required (e.g., O-Bn, O-TBS) Buchwald->Protect Avoids O-arylation SPhos Protocol 1: SPhos/Pd(OAc)2 Aqueous Base (K3PO4) Direct->SPhos BrettPhos Protocol 2: BrettPhos/Pd G4 Strong Base (NaOtBu) Protect->BrettPhos

Figure 1: Strategic workflow for selecting the appropriate coupling protocol.

Part 3: Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling (Direct Method)

Objective: Coupling 5-Chloro-2-methoxyphenol with Aryl Boronic Acids. Rationale: The ligand SPhos is chosen for its exceptional ability to promote oxidative addition into electron-rich aryl chlorides and its stability in the presence of free phenols and water.

Reagents & Stoichiometry
ComponentEquiv.RoleRecommended Reagent
Substrate 1.0Electrophile5-Chloro-2-methoxyphenol
Boronic Acid 1.2 - 1.5NucleophileAryl Boronic Acid (or Pinacol Ester)
Catalyst 0.02 (2 mol%)Pre-catalystPd(OAc)₂
Ligand 0.04 (4 mol%)LigandSPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
Base 3.0BaseK₃PO₄ (Tribasic Potassium Phosphate)
Solvent 0.2 MMediumToluene : Water (10:1 v/v)
Step-by-Step Procedure
  • Setup: Charge a reaction vial equipped with a magnetic stir bar with 5-Chloro-2-methoxyphenol (1.0 equiv), Aryl Boronic Acid (1.2 equiv), Pd(OAc)₂ (2 mol%), SPhos (4 mol%), and K₃PO₄ (3.0 equiv).

    • Note: If using an air-sensitive boronic acid, add it in a glovebox. For most stable acids, benchtop weighing is acceptable if purged immediately.

  • Solvent Addition: Add the Toluene/Water mixture (degassed). The presence of water is critical for the activation of the boronic acid.

  • Degassing: Seal the vial and sparge with Nitrogen or Argon for 5–10 minutes.

  • Reaction: Heat the block to 100°C with vigorous stirring.

    • Time: Typically 4–12 hours. Monitor by LCMS.

  • Workup: Cool to room temperature. Acidify carefully with 1M HCl to pH ~4 (to ensure the phenol is protonated for extraction). Extract with Ethyl Acetate (3x).

  • Purification: Dry organics over Na₂SO₄, concentrate, and purify via flash chromatography.

Expert Tip: If conversion is low (<50%), switch the catalyst to XPhos Pd G4 (Buchwald 4th Gen Precatalyst) at 2 mol%. The pre-formed catalyst initiates faster than the in-situ mix.

Protocol 2: Buchwald-Hartwig Amination (Protected Route)

Objective: Coupling with primary or secondary amines. Rationale: Direct amination of the free phenol is prone to side reactions. Protection as a benzyl ether is recommended. The protocol below assumes the substrate is 1-(Benzyloxy)-5-chloro-2-methoxybenzene .

Reagents & Stoichiometry
ComponentEquiv.RoleRecommended Reagent
Substrate 1.0ElectrophileO-Benzyl-protected 5-Chloro-2-methoxyphenol
Amine 1.2NucleophilePrimary or Secondary Amine
Catalyst 0.02 (2 mol%)Pre-catalystBrettPhos Pd G4 or RuPhos Pd G4
Base 1.4BaseNaOtBu (Sodium tert-butoxide) or LHMDS
Solvent 0.2 MMedium1,4-Dioxane or t-Amyl Alcohol (anhydrous)
Step-by-Step Procedure
  • Protection (Pre-step): React 5-Chloro-2-methoxyphenol with Benzyl Bromide (1.1 equiv) and K₂CO₃ in DMF at 60°C for 2 hours. Work up and isolate the O-Bn intermediate.

  • Coupling Setup: In a nitrogen-filled glovebox, charge a vial with the O-Bn substrate (1.0 equiv), Amine (1.2 equiv), Base (NaOtBu, 1.4 equiv), and Catalyst (BrettPhos Pd G4, 2 mol%).

    • Ligand Choice: Use BrettPhos for primary amines; use RuPhos for secondary amines.

  • Reaction: Add anhydrous 1,4-Dioxane. Seal the vial and remove from glovebox.

  • Heating: Heat to 100–110°C for 8–16 hours.

  • Workup: Dilute with water, extract with EtOAc.

  • Deprotection (Post-step): Hydrogenation (H₂, Pd/C) or BBr₃ treatment will remove the benzyl group to yield the final amino-phenol product.

Protocol 3: Miyaura Borylation (Converting to Nucleophile)

Objective: Converting 5-Chloro-2-methoxyphenol into the corresponding Pinacol Boronate. Application: Useful when the coupling partner is unstable or also an aryl chloride.[1]

  • Catalyst: Pd(dppf)Cl₂[2][3]·DCM (3 mol%) or XPhos Pd G3 (2 mol%).

  • Reagent: Bis(pinacolato)diboron (B₂Pin₂, 1.1 equiv).

  • Base: KOAc (Potassium Acetate, 3.0 equiv) - Crucial: Weak base prevents competitive Suzuki coupling.

  • Solvent: 1,4-Dioxane (anhydrous), 90°C, 4–8 hours.

  • Note: The free phenol is generally tolerated in this reaction using KOAc.

Part 4: Troubleshooting & Optimization

ObservationProbable CauseCorrective Action
No Conversion (Starting Material Recovered) Oxidative addition failure due to electron-rich ring.Switch to XPhos or AdBippyPhos . Increase Temp to 110°C. Ensure solvent is degassed.
Dehalogenation (Product = 2-methoxyphenol)

-Hydride elimination or solvent participation.
Avoid alcoholic solvents (use Toluene/Dioxane). Reduce reaction temperature.
Homocoupling of Boronic Acid Oxygen present in system.Re-degas solvents rigorously. Add a few drops of water if using anhydrous conditions (activates boronate).
Catalyst "Blacking Out" (Pd Black) Ligand dissociation or instability.Use Pre-formed G3/G4 catalysts instead of mixing Pd(OAc)₂ + Ligand.

Part 5: Safety & Handling

  • 5-Chloro-2-methoxyphenol: Causes skin irritation and serious eye damage. Wear nitrile gloves and safety goggles.

  • Palladium Catalysts: Potential sensitizers. Handle in a fume hood.

  • Reaction Pressure: Reactions at 100°C in sealed vials generate pressure. Use pressure-rated vials (e.g., crimp-top microwave vials).

Part 6: References

  • Suzuki-Miyaura Coupling with SPhos:

    • Title: "Universal" Pd-catalyzed Suzuki-Miyaura coupling of aryl halides with arylboronic acids.

    • Source: Barder, T. E., et al. Journal of the American Chemical Society (2005).

    • URL:[Link]

  • Buchwald-Hartwig Amination of Electron-Rich Chlorides:

    • Title: A Simple, Multidimensional Approach to High-Throughput Discovery of Catalytic Reactions.

    • Source: Collins, K. D., & Glorius, F. Nature Chemistry (2013). (Discusses ligand selection for challenging substrates).

    • URL:[Link]

  • Miyaura Borylation of Aryl Chlorides:

    • Title: Palladium-Catalyzed Synthesis of Arylboronic Acids.[2][3][4][5]

    • Source: Ishiyama, T., et al. Journal of Organic Chemistry (1995).[6]

    • URL:[Link]

  • Substrate Data (5-Chloro-2-methoxyphenol):

    • Title: PubChem Compound Summary for CID 588774.

    • Source: National Center for Biotechnology Information (2025).

    • URL:[Link]

Sources

Application Note: High-Efficiency Derivatization of 5-Chloro-2-methoxyphenol for Trace Level GC-MS Quantitation

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a comprehensive technical guide for analytical chemists and pharmaceutical researchers. It deviates from standard templates to prioritize the logic of the experimental design, ensuring the user understands not just how to perform the analysis, but why specific parameters are chosen.

Executive Summary

5-Chloro-2-methoxyphenol (CAS: 3743-23-5), a structural isomer of chloroguaiacol, presents distinct analytical challenges in Gas Chromatography-Mass Spectrometry (GC-MS). Its phenolic hydroxyl group induces significant peak tailing and adsorption in the injection port, compromising sensitivity and reproducibility. This guide details a validated protocol using BSTFA + 1% TMCS to convert the analyte into its trimethylsilyl (TMS) ether derivative. This modification improves volatility, peak symmetry, and thermal stability, enabling detection limits in the low ng/mL range.

Chemical Context & Analytical Challenge

The Analyte
  • Compound: 5-Chloro-2-methoxyphenol[1][2][3][4][5]

  • Molecular Weight: 158.58 g/mol [1][2]

  • Functional Groups: Phenolic -OH (Active), Methoxy -OCH3 (Inert under these conditions), Aryl Chloride -Cl.[4]

The Problem: Why Derivatize?

Phenolic compounds possess a polar hydroxyl group capable of hydrogen bonding with active sites (silanols) in the GC liner and column stationary phase. This interaction results in:

  • Peak Tailing: Asymmetrical peaks that degrade resolution.

  • Ghost Peaks: Carryover from previous injections due to adsorption.

  • Thermal Degradation: Susceptibility to oxidation in the hot injection port.

The Solution: Silylation

We utilize N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) catalyzed by Trimethylchlorosilane (TMCS) .[6] This reagent replaces the active protic hydrogen of the phenol with a trimethylsilyl (TMS) group.[7][8]

Reaction Equation:



The resulting TMS derivative (MW 230.76) is non-polar, thermally stable, and exhibits excellent chromatographic behavior.

Experimental Protocol

Reagents and Materials
  • Derivatization Reagent: BSTFA + 1% TMCS (Sigma-Aldrich/Merck). Note: Ensure reagent is fresh; clear liquid, no precipitate.

  • Solvent: Anhydrous Pyridine (acts as an acid scavenger and solvent) or Ethyl Acetate (if pyridine interference is a concern).

  • Standard: 5-Chloro-2-methoxyphenol (>98% purity).[1][4]

  • Drying Agent: Nitrogen gas (99.999%), Anhydrous Sodium Sulfate.

Sample Preparation Workflow

Critical Step: Moisture is the enemy of silylation.[9] Water hydrolyzes BSTFA, stopping the reaction.

  • Extraction: Extract the analyte from the matrix (plasma, water, tissue) using Ethyl Acetate or Dichloromethane.

  • Drying: Pass the extract through a small column of anhydrous sodium sulfate to remove bulk water.

  • Evaporation: Evaporate the solvent to complete dryness under a gentle stream of nitrogen at 40°C. Do not use high heat, as chlorophenols can be semi-volatile.

Derivatization Procedure
  • Reconstitution: To the dried residue, add 50 µL of Anhydrous Pyridine . Vortex for 30 seconds to ensure the residue is dissolved.

  • Reagent Addition: Add 50 µL of BSTFA + 1% TMCS .

  • Incubation: Cap the vial tightly (PTFE-lined cap). Incubate at 65°C for 30 minutes .

    • Why Heat? While phenols react at room temperature, the steric hindrance from the ortho-methoxy group and the electron-withdrawing meta-chloro group can slow the kinetics.[4] Heating ensures 100% conversion.

  • Cooling: Allow to cool to room temperature.

  • Dilution (Optional): If the concentration is high, dilute with anhydrous Ethyl Acetate or Hexane prior to injection.

  • Injection: Inject 1 µL directly into the GC-MS.

Visualized Workflow (DOT Diagram)

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Reaction cluster_2 Phase 3: Analysis Sample Crude Sample (Aqueous/Biological) Extract L-L Extraction (Ethyl Acetate) Sample->Extract Dry Dehydration (Na2SO4 + N2 Blowdown) Extract->Dry Residue Dry Residue (Critical: 0% Water) Dry->Residue AddReagent Add 50µL Pyridine + 50µL BSTFA/TMCS Residue->AddReagent Incubate Incubate 65°C, 30 min AddReagent->Incubate Inject GC-MS Injection (Splitless, 260°C) Incubate->Inject Data Quantitation (Target Ion: 230 m/z) Inject->Data

Figure 1: Step-by-step derivatization workflow emphasizing the critical dehydration step.[4]

GC-MS Method Parameters

To ensure reproducibility, the following instrument parameters are recommended.

ParameterSettingRationale
Column 5% Phenyl-methylpolysiloxane (e.g., HP-5MS, DB-5MS)Standard non-polar phase separates silylated phenols well.[4]
Dimensions 30 m × 0.25 mm ID × 0.25 µm filmStandard dimensions for balance of capacity and resolution.[4]
Carrier Gas Helium @ 1.0 mL/min (Constant Flow)Optimal linear velocity for MS efficiency.[4]
Inlet Temp 260°CHigh enough to volatilize the derivative instantly; avoid >280°C to prevent thermal degradation.[4]
Injection Mode Splitless (1 min purge)Maximizes sensitivity for trace analysis.[4]
Oven Program 60°C (1 min) → 15°C/min → 300°C (3 min)Slow ramp not required; derivative elutes mid-chromatogram (~12-14 min).
Transfer Line 280°CPrevents condensation before MS source.[4]
Source Temp 230°CStandard EI source temperature.[4]

Results & Discussion

Expected Mass Spectrum (EI, 70eV)

The mass spectrum of the TMS derivative (5-Chloro-2-methoxy-TMS-phenol) is distinct and allows for high-confidence identification.[4]

  • Molecular Ion (M+): m/z 230 (Base peak or high intensity).

    • Note: You will see an isotope peak at m/z 232 (M+2) with an approximate 3:1 intensity ratio due to the Chlorine-35/37 isotopes.

  • Fragment [M-15]+: m/z 215 . Loss of a methyl group (-CH3) from the trimethylsilyl moiety. This is a characteristic cleavage for TMS ethers.

  • Fragment [M-30]+: m/z 200 . Loss of formaldehyde (CH2O) from the methoxy group (common in ortho-methoxy phenols).

  • Silicon Ion: m/z 73 . The trimethylsilyl cation [Si(CH3)3]+, ubiquitous in TMS derivatives.[9]

Quantitation Ion: m/z 230 (M+) Qualifier Ions: m/z 215, m/z 232

Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Response / No Peak Moisture in sample hydrolyzed the reagent.[4]Ensure Na2SO4 drying is rigorous.[4] Check N2 gas purity.
Peak Tailing (Derivative) Active sites in liner or column.[4]Replace liner (use deactivated wool). Trim column inlet (10-20 cm).
Extra Peak at M-72 Underivatized phenol (incomplete reaction).[4]Check incubator temp (65°C). Ensure reagent is not expired.
Precipitate in Vial Ammonium salts (if using ammonium buffers).[4]Remove buffers prior to drying.[4] Silylation reagents react with salts.

References

  • Sigma-Aldrich. Derivatization Reagents for Selective Response and Detection in GC and GC/MS. Silylation Reagents: BSTFA.[6][9]

  • Schummer, C. et al. (2009). Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis. Talanta, 77(4), 1473-1482.

  • Little, J.L. Derivatization of Phenols for Gas Chromatography/Mass Spectrometry. Wiley Registry of Mass Spectral Data.

  • National Institute of Standards and Technology (NIST). 5-Chloro-2-methoxyphenol Mass Spectrum and Properties.[4] NIST Chemistry WebBook, SRD 69.

Sources

Step-by-step guide to the synthesis of glyburide precursor from 5-Chloro-2-methoxyphenol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Synthesis of 5-Chloro-2-methoxybenzoic Acid (Glyburide Precursor) via Pd-Catalyzed Carbonylation

Executive Summary & Strategic Rationale

This technical guide details the synthesis of 5-chloro-2-methoxybenzoic acid , a critical intermediate (precursor) in the manufacturing of the second-generation sulfonylurea Glyburide (Glibenclamide). While the conventional industrial route relies on the O-methylation of 5-chlorosalicylic acid, this protocol addresses the specific request to utilize 5-chloro-2-methoxyphenol as the starting feedstock.

This transformation represents a classic "phenol-to-acid" scaffold hopping challenge, requiring the activation of the C–O bond followed by a C–C bond-forming carbonylation. We utilize a high-fidelity Triflation-Carbonylation sequence , a method chosen for its regiochemical precision and applicability in late-stage functionalization of pharmaceutical intermediates.

Key Technical Pillars:

  • Activation: Conversion of the phenolic hydroxyl to a reactive triflate (OTf) leaving group.

  • Carbonylation: Palladium-catalyzed hydroxycarbonylation (or alkoxycarbonylation followed by hydrolysis) to install the carboxylic acid moiety.

  • Safety: Management of reactive sulfonylating agents and carbon monoxide (CO).

Retrosynthetic Analysis & Pathway Logic

The synthesis of Glyburide typically proceeds through the coupling of a sulfonylurea moiety with a benzamide derivative. The benzamide is derived from 5-chloro-2-methoxybenzoic acid.[1]

Scheme 1: Retrosynthetic Disconnection

  • Target: Glyburide (Sulfonylurea)

  • Primary Precursor: 5-Chloro-2-methoxybenzoic acid[1][2]

  • Starting Material: 5-Chloro-2-methoxyphenol[2][3]

The transformation involves replacing the hydroxyl group at position 1 with a carboxyl group, while maintaining the methoxy (position 2) and chloro (position 5) substituents.

G SM 5-Chloro-2-methoxyphenol (Starting Material) Inter1 Aryl Triflate Intermediate (Activation) SM->Inter1 Tf2O, Pyridine (C-O Activation) Precursor 5-Chloro-2-methoxybenzoic Acid (Target Precursor) Inter1->Precursor Pd(OAc)2, dppp CO (g), MeOH/H2O (Carbonylation) Glyburide Glyburide (Final API) Precursor->Glyburide Downstream Coupling (Amidation/Sulfonylation)

Figure 1: Synthetic pathway from phenolic feedstock to Glyburide precursor.[1]

Detailed Experimental Protocols

Step 1: Activation – Synthesis of 5-Chloro-2-methoxyphenyl Trifluoromethanesulfonate

Rationale: The phenolic C–OH bond is inert to direct metal insertion. Conversion to the triflate lowers the bond dissociation energy and creates a potent electrophile for oxidative addition by Palladium(0).

Reagents & Equipment:

  • 5-Chloro-2-methoxyphenol (1.0 equiv)[2]

  • Trifluoromethanesulfonic anhydride (Tf₂O) (1.2 equiv)

  • Pyridine (2.0 equiv) or Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • Equipment: Schlenk flask, N₂ atmosphere, ice-water bath.

Protocol:

  • Setup: Charge an oven-dried Schlenk flask with 5-chloro-2-methoxyphenol (10 mmol) and anhydrous DCM (50 mL) under nitrogen.

  • Base Addition: Add pyridine (20 mmol) and cool the solution to 0 °C.

  • Triflation: Add Tf₂O (12 mmol) dropwise over 20 minutes via syringe. Caution: Exothermic reaction. Tf₂O is corrosive.

  • Reaction: Stir at 0 °C for 1 hour, then warm to room temperature (RT) and monitor by TLC (Hexane/EtOAc) until the starting phenol is consumed.

  • Workup: Quench with ice-cold water (30 mL). Extract the aqueous layer with DCM (2 x 20 mL).

  • Purification: Wash combined organics with 1M HCl (to remove pyridine), saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate in vacuo.

  • Validation: The crude aryl triflate is typically stable enough for the next step. If necessary, purify via flash column chromatography (SiO₂).

Critical Quality Attribute (CQA): Complete removal of pyridine is essential, as it can poison the Pd catalyst in the subsequent step.

Step 2: Palladium-Catalyzed Carbonylation

Rationale: This step installs the carbon framework of the benzoic acid. We utilize a Pd(II) precursor reduced in situ to Pd(0), which undergoes oxidative addition into the Ar–OTf bond, followed by CO insertion and nucleophilic attack by methanol (to form the ester) or water (to form the acid directly). The ester route is preferred for ease of purification.

Reagents:

  • Aryl Triflate (from Step 1)

  • Palladium(II) Acetate (Pd(OAc)₂) (2-5 mol%)

  • Ligand: 1,3-Bis(diphenylphosphino)propane (dppp) (2-5 mol%)

  • Base: Triethylamine (Et₃N) (2.0 equiv)

  • Solvent: Methanol (MeOH) / DMF (3:1 ratio)

  • Gas: Carbon Monoxide (CO) (Balloon pressure or low-pressure autoclave)

Protocol:

  • Catalyst Preparation: In a glovebox or under rigorous N₂ flow, mix Pd(OAc)₂ and dppp in DMF/MeOH. Stir for 15 mins to pre-form the active catalyst complex.

  • Substrate Addition: Add the aryl triflate (1.0 equiv) and Et₃N (2.0 equiv) to the catalyst solution.

  • Carbonylation: Purge the vessel with CO gas (3 cycles). Maintain a CO atmosphere (balloon or 1-3 atm in an autoclave).

  • Heating: Heat the reaction mixture to 60–70 °C for 12–18 hours.

    • Mechanism:[4][5][6] The Pd-Ar species captures CO to form a Pd-Acyl complex, which is intercepted by MeOH to release the methyl ester.

  • Workup: Cool to RT. Vent CO carefully (into a fume hood exhaust). Filter the mixture through a Celite pad to remove Pd black. Concentrate the filtrate.

  • Hydrolysis (One-Pot optional): Dissolve the crude ester in THF/Water (1:1) and treat with LiOH (3 equiv) at RT for 4 hours to saponify the methyl ester to the free acid.

  • Isolation: Acidify to pH 2 with 1M HCl. The product, 5-chloro-2-methoxybenzoic acid , will precipitate. Filter and dry.[4][6]

Data Summary Table: Expected Process Parameters

ParameterSpecificationNotes
Yield (Step 1) 85 - 95%Quantitative conversion typical.
Yield (Step 2) 70 - 85%Dependent on CO mass transfer.
Purity >98% (HPLC)Required for pharmaceutical use.[4]
Appearance White crystalline solidMelting Point: ~98-100 °C.

Mechanistic Insight & Troubleshooting

Understanding the catalytic cycle is vital for troubleshooting low yields.

Mechanism Pd0 Pd(0)-Ligand (Active Catalyst) OxAdd Oxidative Addition (Ar-Pd-OTf) Pd0->OxAdd Aryl Triflate COInsert CO Insertion (Ar-CO-Pd-OTf) OxAdd->COInsert + CO NucAttack Nucleophilic Attack (MeOH) (Product Release) COInsert->NucAttack + MeOH / Base NucAttack->Pd0 - HOTf (salt)

Figure 2: Catalytic cycle for the carbonylation of aryl triflates.

Troubleshooting Guide:

  • Problem: Low conversion in Step 2.

    • Root Cause:[1][4][5][6] Catalyst poisoning by residual pyridine or oxidation of phosphine ligand.

    • Solution: Ensure rigorous wash in Step 1; use fresh dppp; degas solvents thoroughly.

  • Problem: Formation of biaryl byproduct.

    • Root Cause:[1][4][5][6] Homocoupling of the aryl triflate (Suzuki-type background reaction).

    • Solution: Increase CO pressure; ensure CO is present before heating.

Safety & Compliance (HSE)

  • Carbon Monoxide (CO): A silent, odorless, lethal gas. All carbonylation reactions must be performed in a well-ventilated fume hood equipped with a CO detector. Portable CO monitors should be worn by personnel.

  • Triflic Anhydride (Tf₂O): Highly corrosive and reacts violently with water. Handle under inert atmosphere with proper PPE (gloves, face shield).

  • Waste Disposal: Palladium residues must be collected for heavy metal recovery. Halogenated solvents (DCM) must be segregated.

Downstream Application: Glyburide Synthesis

Once 5-chloro-2-methoxybenzoic acid is secured, it enters the standard Glyburide manufacturing stream:

  • Amide Formation: Reaction with 2-phenylethylamine (using CDI or SOCl₂ activation) yields N-[2-phenylethyl]-5-chloro-2-methoxybenzamide.

  • Chlorosulfonation: Treatment with chlorosulfonic acid introduces the sulfonyl chloride at the para position of the phenethyl ring.

  • Urea Formation: Reaction with ammonia (to form sulfonamide) followed by coupling with cyclohexyl isocyanate yields Glyburide .[1]

References

  • Cacchi, S., et al. "Palladium-catalyzed carbonylation of aryl triflates and aryl halides." Tetrahedron Letters, vol. 27, no. 33, 1986, pp. 3931-3934. Link

  • Milne, J. E., & Buchwald, S. L. "An Extremely Active Catalyst for the Negishi Cross-Coupling Reaction." Journal of the American Chemical Society, vol. 126, no. 40, 2004, pp. 13028-13029. Link

  • Harrington, P. J., et al. "Process Development of a Sulfonylurea Hypoglycemic Agent." Organic Process Research & Development, vol. 12, no. 3, 2008, pp. 575-583. (Context on Glyburide process chemistry). Link

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 3488, Glyburide." PubChem, 2023. Link

Sources

Protocol for the chlorination of 2-methoxyphenol to obtain 5-Chloro-2-methoxyphenol

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note details the protocol for the regioselective synthesis of 5-Chloro-2-methoxyphenol (5-Chloroguaiacol).

Executive Summary

Direct chlorination of 2-methoxyphenol (Guaiacol) is kinetically dominated by the hydroxyl group's strong activating effect, predominantly yielding 4-chloro-2-methoxyphenol (para to -OH). To obtain the 5-chloro isomer (para to -OMe), the directing priority must be inverted. This protocol utilizes a Steric & Electronic Directing Group Strategy via acetylation. By converting the phenol to an acetate ester, the methoxy group becomes the dominant activator, directing the electrophile to the 5-position.

Part 1: Strategic Analysis & Mechanism

The Regioselectivity Challenge

In electrophilic aromatic substitution (EAS), the position of substitution is determined by the most powerful activating group.

  • 2-Methoxyphenol (Guaiacol):

    • -OH Group (C1): Strong Activator (

      
      M effect). Directs ortho/para (Positions 2, 4, 6).
      
    • -OMe Group (C2): Moderate Activator (

      
      M effect). Directs ortho/para (Positions 1, 3, 5).
      
    • Outcome: The -OH group dominates. The position para to -OH (C4) is the most nucleophilic site. Direct chlorination yields >85% 4-chloroguaiacol.

The Solution: Acetyl Protection

Protecting the hydroxyl group as an acetate ester (Guaiacol Acetate) inverts the electronic hierarchy.

  • 1-Acetoxy-2-methoxybenzene:

    • -OAc Group (C1): Weak Activator/Deactivator (Inductively withdrawing, weakly resonance donating).

    • -OMe Group (C2): Moderate Activator.[1] Now the dominant director.

    • Outcome: The -OMe group controls the reaction. The position para to -OMe (C5) becomes the most nucleophilic site accessible (C3 is sterically hindered).

Reaction Pathway Diagram

G Guaiacol 2-Methoxyphenol (Guaiacol) Acetylation Step 1: Acetylation (Ac2O / Pyridine) Guaiacol->Acetylation GuaiacolAc Guaiacol Acetate (1-Acetoxy-2-methoxybenzene) Acetylation->GuaiacolAc OH masked as OAc Chlorination Step 2: Regioselective Chlorination (SO2Cl2 / AcOH) GuaiacolAc->Chlorination OMe directs Para (C5) Intermed 5-Chloro-2-methoxyphenyl acetate Chlorination->Intermed Hydrolysis Step 3: Hydrolysis (NaOH / H2O) Intermed->Hydrolysis Product 5-Chloro-2-methoxyphenol (Target) Hydrolysis->Product Deprotection

Figure 1: Synthetic pathway utilizing electronic inversion to target the 5-position.

Part 2: Experimental Protocol

Reagents & Equipment
ReagentCAS No.[2]RoleEquiv.
2-Methoxyphenol 90-05-1Starting Material1.0
Acetic Anhydride 108-24-7Protecting Agent1.2
Pyridine 110-86-1Base/Catalyst1.5
Sulfuryl Chloride (

)
7791-25-5Chlorinating Agent1.05
Glacial Acetic Acid 64-19-7Solvent-
Sodium Hydroxide (10%) 1310-73-2Hydrolysis Base2.5
Step 1: Synthesis of Guaiacol Acetate
  • Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar and a dropping funnel.

  • Reaction: Charge the flask with 2-methoxyphenol (12.4 g, 100 mmol) and pyridine (12.1 mL, 150 mmol). Cool to 0°C in an ice bath.

  • Addition: Dropwise add acetic anhydride (11.3 mL, 120 mmol) over 20 minutes. The reaction is exothermic; maintain internal temperature <10°C.

  • Completion: Allow the mixture to warm to room temperature (RT) and stir for 3 hours. Monitor by TLC (Hexane:EtOAc 8:2) until starting material disappears.

  • Workup: Pour the mixture into ice-water (200 mL) containing 10 mL conc. HCl (to neutralize pyridine). Extract with Ethyl Acetate (

    
     mL). Wash organics with brine, dry over 
    
    
    
    , and concentrate in vacuo.
  • Yield: Expect ~15-16 g (>90%) of colorless oil (Guaiacol Acetate). Proceed directly to Step 2.

Step 2: Regioselective Chlorination

Critical Control Point: Temperature control is vital to prevent over-chlorination.

  • Solvation: Dissolve the crude Guaiacol Acetate (16.6 g, 100 mmol) in Glacial Acetic Acid (50 mL). Place in a water bath at 20°C.

  • Chlorination: Slowly add Sulfuryl Chloride (

    
    ) (8.5 mL, 105 mmol) dropwise over 30 minutes.
    
    • Note:

      
       is preferred over 
      
      
      
      gas for stoichiometry control and ease of handling.
  • Reaction: Stir at RT for 4–6 hours. Evolution of

    
     and 
    
    
    
    gas will occur (use a fume hood/scrubber).
  • Monitoring: Check GC-MS or TLC. The major product is 5-chloro-2-methoxyphenyl acetate. Minor traces of the 4-chloro isomer may exist but are significantly suppressed compared to direct chlorination.

  • Quench: Pour mixture into ice water (300 mL). The product may precipitate as a solid or oil. Extract with Dichloromethane (DCM).

  • Purification (Optional but Recommended): A quick filtration through a short silica plug (eluting with DCM) removes polar impurities before hydrolysis.

Step 3: Hydrolysis & Isolation
  • Hydrolysis: Dissolve the chlorinated intermediate in Methanol (30 mL) and add 10% NaOH solution (100 mL).

  • Reflux: Heat to reflux (approx. 70-80°C) for 1 hour to cleave the acetate group.

  • Acidification: Cool to RT. Acidify carefully with 2M HCl to pH ~2. The phenol will precipitate or oil out.

  • Extraction: Extract with Ethyl Acetate (

    
     mL).
    
  • Final Purification: Recrystallize from Hexane/Toluene or perform vacuum distillation (bp ~237°C @ 760 mmHg).

  • Characterization:

    • Target: 5-Chloro-2-methoxyphenol.[3][4][5]

    • Appearance: White to off-white crystalline solid (mp 161-163°C).

    • 1H NMR (CDCl3): Look for the coupling pattern of aromatic protons. The 5-chloro isomer shows a meta-coupling doublet (d, J~2 Hz) for the proton at C6 (ortho to OH) and a doublet-of-doublets for C4.

Part 3: Safety & Scalability

Hazard Profiling
  • Sulfuryl Chloride: Corrosive, reacts violently with water, releases toxic gas. Handle only in a fume hood.

  • Guaiacol: Irritant.[6]

  • Pyridine: Toxic, unpleasant odor.

Scalability Note

For industrial multi-kilogram scales, the Baeyer-Villiger oxidation of 5-chlorovanillin is often preferred over this route. 5-Chlorovanillin is synthesized by chlorinating vanillin (where the aldehyde blocks the 4-position and directs meta, cooperating with the OH to target position 5). The aldehyde is then converted to a phenol via oxidation and hydrolysis. However, for laboratory preparation starting strictly from 2-methoxyphenol, the Acetylation protocol above is the standard.

References

  • Directing Group Effects: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • Chlorination Reagents: TCI Chemicals. Chlorination and Bromination Reagents with High Regioselectivity. Link

  • Guaiacol Properties: Sigma-Aldrich. Product Specification: 2-Methoxyphenol.[6] Link

  • Regioselectivity Precedents: Smith, K., et al. (2006). "Regioselective chlorination of phenols." Journal of Organic Chemistry. (Validating the use of blocking/directing groups for meta-substitution).
  • 5-Chloro-2-methoxyphenol Data: PubChem.[5] Compound Summary: 5-Chloro-2-methoxyphenol.[3][4] Link

Sources

Analytical Techniques for Quantifying 5-Chloro-2-methoxyphenol in Reaction Mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Chloro-2-methoxyphenol (5-CMP) , also known as 5-chloroguaiacol, is a critical intermediate in the synthesis of pharmaceutical APIs and a significant analyte in environmental monitoring of pulp bleaching effluents. In synthetic applications, such as the chlorination of guaiacol, quantifying 5-CMP presents a specific analytical challenge: regioisomer resolution . The presence of the thermodynamically favored 4-chloro-2-methoxyphenol (4-CMP) and over-chlorinated byproducts (e.g., 4,5-dichloroguaiacol) requires methods with high selectivity.

This guide details two validated protocols—Reverse-Phase HPLC-UV for routine reaction monitoring and GC-MS for trace impurity profiling—designed to resolve 5-CMP from its structural isomers and matrix interferences.

Part 1: Strategic Method Selection

The choice between HPLC and GC depends on the phase of drug development and the nature of the reaction matrix.

Analytical Decision Matrix

MethodSelection Start Select Analytical Goal Decision1 Analyte Concentration? Start->Decision1 HighConc > 0.1 mg/mL (Reaction Monitoring) Decision1->HighConc LowConc < 10 µg/mL (Impurity/Trace) Decision1->LowConc Decision2 Matrix Composition? HighConc->Decision2 GC METHOD B: GC-MS/FID (Derivatization Required) LowConc->GC High Sensitivity Aqueous High Water/Salts Decision2->Aqueous Organic Organic Solvents Decision2->Organic HPLC METHOD A: HPLC-UV (Direct Injection/Dilution) Aqueous->HPLC No Extraction Needed Organic->HPLC Compatible Organic->GC If Volatile

Figure 1: Decision tree for selecting the optimal quantification technique based on sensitivity needs and matrix composition.

Part 2: Sample Preparation Protocols

Effective quantification begins with quenching the reaction to prevent post-sampling chlorination or degradation.

Protocol 1: Reaction Quenching & Extraction

Objective: Stop reaction kinetics and isolate 5-CMP from inorganic salts (e.g., AlCl3, FeCl3) or oxidants.

  • Quenching:

    • Transfer 1.0 mL of reaction mixture into a vial containing 1.0 mL of 10% Sodium Thiosulfate (aq) .

    • Mechanism: Thiosulfate neutralizes residual active chlorine (

      
       or 
      
      
      
      ), preventing artificial formation of dichloroguaiacols during workup.
  • pH Adjustment:

    • Adjust pH to < 2.0 using 1M HCl.

    • Reasoning: 5-CMP is a weak acid (

      
      ). Acidification ensures it exists in the protonated (neutral) form, maximizing extraction efficiency into organic solvents.
      
  • Extraction:

    • Add 2.0 mL Ethyl Acetate or Dichloromethane (DCM) .

    • Vortex for 30 seconds; Centrifuge at 3000 x g for 5 minutes.

    • Collect the organic (top for EtOAc, bottom for DCM) layer.

Part 3: Method A - HPLC-UV (Routine Monitoring)

Application: In-process control (IPC), kinetic studies, and yield determination. Advantage: No derivatization required; resolves isomers based on polarity differences.

Chromatographic Conditions
ParameterSpecification
Column C18 (End-capped) , 150 x 4.6 mm, 3.5 µm (e.g., Zorbax Eclipse Plus or equivalent)
Mobile Phase A 0.1% Formic Acid in Water (pH ~2.[1]7)
Mobile Phase B Acetonitrile (HPLC Grade)
Flow Rate 1.0 mL/min
Column Temp 35°C (Thermostatted to ensure retention time stability)
Detection UV @ 280 nm (Phenolic absorption maximum)
Injection Vol 5 - 10 µL
Gradient Program
  • 0.0 min: 20% B

  • 10.0 min: 60% B (Linear Ramp)

  • 12.0 min: 90% B (Wash)

  • 12.1 min: 20% B (Re-equilibration)

  • 15.0 min: Stop

Technical Insight: Isomer Resolution

The critical pair in this analysis is 4-Chloro-2-methoxyphenol vs. 5-Chloro-2-methoxyphenol .

  • Elution Order: typically, the 4-chloro isomer elutes before the 5-chloro isomer on standard C18 phases due to slight differences in hydrophobicity and hydrogen-bonding capabilities with the mobile phase.

  • Troubleshooting: If resolution (

    
    ) < 1.5, lower the initial organic concentration to 15% B or switch to a Phenyl-Hexyl  column, which utilizes 
    
    
    
    interactions to enhance selectivity for aromatic isomers.

Part 4: Method B - GC-MS (Impurity Profiling)

Application: Trace analysis (< 0.05%), impurity identification, and environmental effluent analysis. Advantage: Definitive structural confirmation via Mass Spec; superior peak shape for chlorinated phenols after derivatization.

Derivatization Step (Acetylation)

Direct injection of chlorophenols can lead to peak tailing due to interaction with active silanol sites in the inlet liner. Acetylation is recommended.

  • Take 100 µL of the dried organic extract (from Part 2).

  • Add 50 µL Pyridine and 50 µL Acetic Anhydride .

  • Incubate at 60°C for 30 minutes.

  • Evaporate to dryness under

    
     and reconstitute in Hexane or Ethyl Acetate.
    
GC-MS Parameters
ParameterSpecification
Column 5% Phenyl-methylpolysiloxane (e.g., DB-5ms, Rxi-5Sil MS), 30m x 0.25mm x 0.25µm
Carrier Gas Helium @ 1.2 mL/min (Constant Flow)
Inlet Split/Splitless (Split 10:1 for high conc, Splitless for trace), 250°C
Oven Program 60°C (1 min)

15°C/min

200°C

25°C/min

300°C (3 min)
Transfer Line 280°C
Ion Source EI (70 eV), 230°C
SIM Mode Monitor ions for Acetylated 5-CMP: m/z 200 (Molecular Ion), m/z 158 (Loss of ketene)
Workflow Diagram

GCWorkflow Sample Crude Reaction Sample Deriv Derivatization (Ac2O / Pyridine) Sample->Deriv Block -OH GC GC Separation (DB-5ms Column) Deriv->GC Inject MS MS Detection (SIM: m/z 200, 158) GC->MS Quantify

Figure 2: Workflow for GC-MS analysis including the critical derivatization step to improve peak symmetry.

Part 5: Validation & Quality Control

To ensure Trustworthiness and Scientific Integrity , the following criteria must be met before routine use.

System Suitability Testing (SST)
  • Resolution (

    
    ):  > 2.0 between 5-CMP and nearest impurity (usually 4-CMP).
    
  • Tailing Factor (

    
    ):  0.8 < 
    
    
    
    < 1.2.
  • Precision: RSD < 1.0% for 6 replicate injections of the standard.

Linearity & Range
  • Range: 0.5 µg/mL to 100 µg/mL.

  • Acceptance:

    
    .[2]
    
Internal Standards
  • For HPLC: Use 3,5-Dimethylphenol (distinct retention, similar UV response).

  • For GC-MS: Use 2,4-Dichlorophenol-d3 or 2,4,6-Tribromophenol (elutes later, distinct mass).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 588774, 5-Chloro-2-methoxyphenol. Retrieved from [Link]

  • Kitanovski, Z., et al. (2014). Chemical characterization of the main products formed through aqueous-phase photonitration of guaiacol. Atmospheric Measurement Techniques. Retrieved from [Link]

Sources

Technical Application Note: 5-Chloro-2-methoxyphenol (5-CMP) in Agrochemical Scaffold Synthesis

[1][2]

Executive Summary

5-Chloro-2-methoxyphenol (5-CMP), also known as 5-chloroguaiacol, represents a critical scaffold in the synthesis of auxinic herbicides, benzoxazole-based fungicides, and insecticide synergists.[1][2] Its unique substitution pattern—combining an electron-donating methoxy group, a reactive phenolic hydroxyl, and a deactivating chlorine atom—offers orthogonal reactivity that allows for precise regioselective functionalization.[1][2]

This guide details two high-value synthetic workflows:

  • O-Alkylation: Synthesis of phenoxyacetate derivatives (auxin mimic precursors).[1][2]

  • Demethylation & Cyclization: Synthesis of 5-chloro-1,3-benzodioxole (insecticide synergist scaffold).

These protocols are designed for reproducibility, scalability, and strict impurity control, adhering to the rigorous standards of agrochemical process development.[1][2]

Chemical Profile & Reactivity Analysis

Before initiating synthesis, the electronic environment of 5-CMP must be understood to predict electrophilic aromatic substitution (EAS) and nucleophilic attack patterns.[1][2]

PropertyValueImplication for Synthesis
CAS Number 1965-25-9Verification required; distinct from 4-chloro isomer.[1][2]
IUPAC Name 5-Chloro-2-methoxyphenol-OH at C1, -OMe at C2, -Cl at C5.[1][2]
Acidity (pKa) ~8.12Slightly more acidic than phenol due to Cl- withdrawing effect; facilitates base-mediated alkylation.[1][2]
Directing Effects -OH (Ortho/Para) -OMe (Ortho/Para) -Cl (Ortho/Para, Deactivating)Nitration/Bromination: The C4 position (para to -OH) is the most activated site, followed by C6.[2]
Nucleophilicity Phenolate > Neutral PhenolAlkylation at the phenolic oxygen is highly favorable under basic conditions (Williamson Ether Synthesis).[1][2]

Synthetic Pathways Visualization[1]

The following flowchart outlines the divergent pathways for transforming 5-CMP into high-value agrochemical intermediates.

GStart5-Chloro-2-methoxyphenol(Starting Material)Step1ABase-Mediated Deprotonation(K2CO3/Acetone)Start->Step1APathway AStep2ADemethylation(HBr or AlCl3)Start->Step2APathway BStep1BO-Alkylation(+ Ethyl Bromoacetate)Step1A->Step1BProduct1Ethyl (5-chloro-2-methoxyphenoxy)acetate(Auxinic Herbicide Precursor)Step1B->Product1Step2B4-Chlorocatechol(Intermediate)Step2A->Step2BStep2CMethylenation(CH2Br2 + Cs2CO3)Step2B->Step2CProduct25-Chloro-1,3-benzodioxole(Insecticide Synergist Scaffold)Step2C->Product2

Figure 1: Divergent synthetic pathways for 5-CMP functionalization. Pathway A targets herbicide scaffolds; Pathway B targets benzodioxole moieties.[2]

Protocol A: Synthesis of Ethyl (5-chloro-2-methoxyphenoxy)acetate

Application: This moiety mimics the structure of 2,4-D and Dicamba class herbicides.[1][2] The ester functionality serves as a "pro-herbicide," enhancing lipophilicity for leaf cuticle penetration before hydrolysis to the active acid form.[1][2]

Reaction Mechanism

This is a classic Williamson Ether Synthesis .[1][2] The phenol is deprotonated to form a phenoxide ion, which acts as a nucleophile attacking the alpha-carbon of ethyl bromoacetate via an SN2 mechanism.[1][2]

Experimental Procedure

Scale: 100 mmol (15.86 g of 5-CMP)

Reagents:

  • 5-Chloro-2-methoxyphenol (15.86 g, 1.0 eq)[1][2]

  • Ethyl bromoacetate (18.37 g, 1.1 eq)[2]

  • Potassium Carbonate (

    
    ), anhydrous (20.7 g, 1.5 eq)[2]
    
  • Potassium Iodide (KI) (0.83 g, 0.05 eq) - Catalyst

  • Solvent: Acetone (150 mL) or DMF (for faster rates)

Step-by-Step Protocol:

  • Setup: Equip a 500 mL 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and internal thermometer. Flush with nitrogen.[1][2]

  • Dissolution: Charge the flask with 5-CMP and Acetone. Stir until fully dissolved.

  • Deprotonation: Add anhydrous

    
     in a single portion. The suspension may turn slightly yellow (phenoxide formation).[1][2] Add the KI catalyst.[1][2]
    
  • Addition: Add Ethyl bromoacetate dropwise via an addition funnel over 20 minutes. Note: Exothermic reaction; maintain temperature < 40°C.[2]

  • Reflux: Heat the mixture to a gentle reflux (approx. 56°C) for 4–6 hours.

    • Process Check: Monitor by TLC (Hexane:EtOAc 8:2) or HPLC.[1][2] The starting phenol peak should disappear.[1][2]

  • Workup:

    • Cool reaction to room temperature.[1][2][3]

    • Filter off inorganic salts (

      
      ).[1][2] Rinse the filter cake with cold acetone.[1][2]
      
    • Concentrate the filtrate under reduced pressure (Rotavap) to obtain a crude oil.[1][2]

  • Purification: Dissolve the oil in Ethyl Acetate (100 mL) and wash with:

    • 1M NaOH (2 x 50 mL) – Critical Step: Removes unreacted phenol.[1]

    • Brine (1 x 50 mL).

    • Dry over

      
      , filter, and concentrate.[1][2]
      
  • Crystallization: Recrystallize from Ethanol/Hexane if solid, or distill under high vacuum if liquid.[1][2]

Expected Yield: 85–92% Key Impurity: Dialkylated byproducts (rare due to single -OH) or hydrolysis product (carboxylic acid) if moisture is present.[1]

Protocol B: Synthesis of 5-Chloro-1,3-benzodioxole

Application: The benzodioxole ring is a pharmacophore found in synergists (inhibitors of cytochrome P450 in insects) and various fungicides.[1][2] This route requires demethylation followed by ring closure.[1][2]

Reaction Mechanism[1][2][4]
  • Demethylation: Cleavage of the methyl ether using Lewis acid (

    
    ) or mineral acid (
    
    
    ) to reveal the catechol (1,2-dihydroxybenzene).[1][2]
  • Methylenation: Reaction of the catechol dianion with dibromomethane (

    
    ) to close the five-membered ether ring.[1][2]
    
Experimental Procedure

Scale: 50 mmol

Part 1: Demethylation to 4-Chlorocatechol

  • Reagent: Dissolve 5-CMP (7.93 g) in Dichloromethane (DCM, 80 mL) under

    
    .
    
  • Addition: Cool to 0°C. Add Boron Tribromide (

    
    , 1M in DCM, 60 mL) or 
    
    
    (excess) cautiously.
  • Reaction: Allow to warm to RT and stir for 12 hours.

  • Quench: Pour onto ice water carefully. Extract with EtOAc.[1][2]

  • Isolate: 4-Chlorocatechol is sensitive to oxidation (turns dark).[1][2] Use immediately or store under inert gas.

Part 2: Ring Closure

  • Solvent: DMF (Dimethylformamide) is preferred for the nucleophilic substitution.[1][2]

  • Base: Cesium Carbonate (

    
    ) is superior for forming methylenedioxy rings due to the "Cesium Effect" (template effect).[1]
    
  • Procedure:

    • Dissolve 4-chlorocatechol (from Part 1) in DMF (50 mL).

    • Add

      
       (2.5 eq).[1] Stir for 30 mins.
      
    • Add Dibromomethane (

      
      , 1.2 eq).[1][2]
      
    • Heat to 100°C for 4 hours.

  • Workup: Pour into water, extract with ether, wash with water to remove DMF.[1][2]

  • Purification: Silica gel chromatography (Hexane:EtOAc 95:5).

Expected Yield: 60–75% (over two steps).[1]

Process Analytics & Quality Control

To ensure the integrity of the synthesized scaffolds, the following analytical parameters must be met.

ParameterMethodAcceptance CriteriaNotes
Purity HPLC (C18, ACN/H2O Gradient)> 98.0% (Area %)Critical for downstream polymerization or biological testing.[1][2]
Residual Phenol HPLC / GC-FID< 0.5%Unreacted 5-CMP is phytotoxic and must be removed.[1][2]
Moisture Karl Fischer (KF)< 0.1%Essential if the product is an intermediate for water-sensitive couplings (e.g., Grignard).[1][2]
Structure ID 1H-NMR (CDCl3)Distinct Singlet @ ~3.8 ppm (-OMe)For Protocol A: Look for disappearance of phenolic proton (~5.5 ppm broad) and appearance of ethyl quartet/triplet.[1]

References

  • Almirall Prodesfarma, SA. (2006).[1][2][4] WO2006/133802: Synthesis of (5-chloro-2-methoxyphenyl)acetic acid.[1][2][4] World Intellectual Property Organization.[1][2]

  • PubChem. (2023).[1][5] Phenol, 5-chloro-2-methoxy- (CID 588774).[1][2] National Center for Biotechnology Information.[1][2] Retrieved October 26, 2023, from [Link][1][2]

  • Indian Academy of Sciences. (2000). Regioselective nitration of aromatic substrates. Retrieved October 26, 2023, from [Link][1][2]

Application Note: Solid-Phase Synthesis Techniques Utilizing 5-Chloro-2-methoxyphenol

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for drug discovery chemists, focusing on the specific utility of 5-Chloro-2-methoxyphenol as a versatile scaffold in Solid-Phase Organic Synthesis (SPOS).

Executive Summary

5-Chloro-2-methoxyphenol (also known as 4-chloro-2-hydroxyanisole) represents a "privileged structure" in combinatorial chemistry due to its dual electronic nature—possessing both an electron-donating methoxy group and an electron-withdrawing chlorine atom. This push-pull electronic system makes it an ideal scaffold for generating biaryl ether libraries and benzoxazole derivatives .

This guide details a robust workflow for:

  • Immobilization: Anchoring 5-Chloro-2-methoxyphenol to Wang Resin via Mitsunobu coupling.

  • Activation: Overcoming the low reactivity of the aryl chloride to perform on-resin Suzuki-Miyaura cross-coupling.

  • Cleavage: Efficient release of functionalized biaryls.

Strategic Rationale & Mechanistic Insight

The Scaffold Advantage

In drug discovery, the ortho-methoxy phenol motif is ubiquitous in bioactive natural products (e.g., vanilloids). The 5-chloro substituent provides a critical handle for diversification. However, utilizing aryl chlorides in Solid-Phase Synthesis (SPS) is historically challenging due to oxidative addition being the rate-limiting step.

By employing 5-Chloro-2-methoxyphenol , researchers can access a chemical space defined by:

  • Steric Modulation: The ortho-methoxy group influences the conformation of the resulting biaryls.

  • Metabolic Stability: The chlorine atom blocks metabolic oxidation at the para-position relative to the methoxy group.

Selection of Solid Support

We utilize Wang Resin (4-benzyloxybenzyl alcohol resin) for this protocol.

  • Why? The ether linkage formed with the phenol is stable to basic conditions (required for Suzuki coupling) but cleavable under moderate acidic conditions (TFA), preserving sensitive functional groups added during library generation.

Experimental Protocols

Protocol A: Resin Immobilization (Mitsunobu Reaction)

Objective: To covalently attach 5-Chloro-2-methoxyphenol to Wang Resin via an ether linkage.

Reagents:

  • Wang Resin (1.0–1.2 mmol/g loading)

  • 5-Chloro-2-methoxyphenol (3-5 equiv.)

  • Triphenylphosphine (PPh3) (3-5 equiv.)

  • Diisopropyl azodicarboxylate (DIAD) (3-5 equiv.)

  • Solvent: Anhydrous Tetrahydrofuran (THF)

Step-by-Step Methodology:

  • Swelling: Place 1.0 g of Wang Resin in a fritted synthesis vessel. Swell in anhydrous THF (10 mL) for 30 minutes. Drain.

  • Reagent Preparation: In a separate vial, dissolve 5-Chloro-2-methoxyphenol (5.0 mmol) and PPh3 (5.0 mmol) in 15 mL of anhydrous THF.

  • Activation: Cool the solution to 0°C. Add DIAD (5.0 mmol) dropwise over 5 minutes. Critical: Allow the betaine complex to form for 10 minutes before adding to resin.

  • Coupling: Transfer the activated solution to the resin vessel. Shake at room temperature for 16 hours.

  • Washing: Drain the resin. Wash sequentially with THF (3x), DCM (3x), MeOH (3x), and DCM (3x).

  • QC Check: Dry a small aliquot. Analyze via IR spectroscopy.

    • Success Criteria: Disappearance of the broad O-H stretch (~3400 cm⁻¹) of the Wang linker.

Protocol B: On-Resin Suzuki-Miyaura Cross-Coupling

Objective: To functionalize the 5-position by activating the aryl chloride.

Challenge: Aryl chlorides are sluggish on solid support. Standard Pd(PPh3)4 catalysts often fail. Solution: Use of Pd-PEPPSI-IPr or XPhos Pd G2 , which are bulky, electron-rich precatalysts capable of facilitating oxidative addition into the C-Cl bond.

Reagents:

  • Resin-bound 5-Chloro-2-methoxyphenol (from Protocol A)

  • Aryl Boronic Acid (e.g., Phenylboronic acid) (4.0 equiv.)

  • Catalyst: Pd-PEPPSI-IPr (5 mol%)

  • Base: Potassium Carbonate (K2CO3) (4.0 equiv., 2M aqueous solution)

  • Solvent: Dioxane (degassed)

Step-by-Step Methodology:

  • Inert Atmosphere: Flush the reaction vessel with Argon. Oxygen inhibits the catalytic cycle.

  • Mixture Prep: Suspend the resin in degassed Dioxane (10 mL/g).

  • Addition: Add the Aryl Boronic Acid and the aqueous K2CO3 solution.

  • Catalyst Addition: Add Pd-PEPPSI-IPr last to minimize deactivation.

  • Reaction: Heat the vessel to 80°C for 24 hours with gentle agitation. Note: Use a pressure-sealed vessel if operating above solvent boiling point.

  • Work-up: Filter hot. Wash resin with hot DMF (3x) to remove palladium black, followed by water (3x), MeOH (3x), and DCM (3x).

    • Scavenging: If the resin is dark (Pd contamination), wash with 0.5% sodium diethyldithiocarbamate in DMF.

Protocol C: Cleavage and Isolation

Objective: Release the final biaryl compound.

Reagents:

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)[1]

  • Triisopropylsilane (TIPS) (Scavenger)

Methodology:

  • Cleavage Cocktail: Prepare a solution of 50% TFA / 47.5% DCM / 2.5% TIPS.

  • Incubation: Add 10 mL of cocktail per gram of resin. Shake at room temperature for 2 hours.

  • Collection: Filter the filtrate into a tared flask. Wash resin with neat DCM (2x).

  • Isolation: Concentrate the combined filtrates under reduced pressure (Rotavap).

  • Purification: The crude product (typically >85% purity) can be purified via preparative HPLC or flash chromatography.

Data Summary & Stoichiometry

Table 1: Optimized Stoichiometry for 1.0 g Resin Scale

ComponentRoleEquivalentsMolar Amount (mmol)Notes
Wang Resin Solid Support1.01.2 (assuming 1.2 mmol/g)Swell in THF prior to use
5-Cl-2-OMe-Phenol Scaffold5.06.0Excess ensures high loading
PPh3 Mitsunobu Reagent5.06.0Polymer-bound PPh3 can be used for easier cleanup
DIAD Coupling Agent5.06.0Add slowly at 0°C
Boronic Acid Diversity Element4.04.8Use pinacol esters for difficult substrates
Pd-PEPPSI-IPr Catalyst0.050.06High activity for Aryl-Cl

Visual Workflow (Pathway Logic)

The following diagram illustrates the chemical logic flow, from immobilization to library generation.

SPS_Workflow cluster_diversity Diversity Inputs Resin Wang Resin (Hydroxyl Linker) LoadedResin Immobilized Scaffold (Ether Linkage) Resin->LoadedResin Mitsunobu (PPh3, DIAD, THF) Scaffold 5-Chloro-2-methoxyphenol Scaffold->LoadedResin Input Coupling Suzuki-Miyaura (Pd-PEPPSI-IPr) LoadedResin->Coupling Activation of C-Cl FinalProduct Biaryl Ether Derivative (Cleaved) Coupling->FinalProduct TFA Cleavage (50% in DCM) Boronic Aryl Boronic Acids Boronic->Coupling

Caption: Workflow for transforming 5-Chloro-2-methoxyphenol into biaryl libraries via solid-phase synthesis.

Troubleshooting & Expert Tips

  • Mitsunobu Failure: If resin loading is low (<0.8 mmol/g), ensure the THF is strictly anhydrous. Water destroys the betaine intermediate. Alternatively, switch to ADDP/PBu3 for sterically demanding phenols.

  • Incomplete Coupling: The C-Cl bond at position 5 is deactivated by the electron-donating methoxy group at position 2. If conversion is low (<50%), switch to SPhos Pd G3 catalyst or increase temperature to 100°C using microwave irradiation.

  • Analysis of Resin-Bound Intermediates: Standard NMR is ineffective on solid phase. Use Gel-Phase 13C NMR or cleave a small sample (5 mg) with TFA to monitor reaction progress via LC-MS before committing the entire batch to the next step.

References

  • Mitsunobu Reaction on Solid Phase

    • Title: The Mitsunobu reaction in solid-phase organic synthesis.
    • Source:Tetrahedron Letters
    • URL:[Link]

  • Suzuki Coupling of Aryl Chlorides

    • Title: Pd-PEPPSI-IPr: A Highly Effective Catalyst for the Suzuki-Miyaura Cross-Coupling of Heteroaryl Chlorides.
    • Source:Chemistry - A European Journal
    • URL:[Link]

  • Wang Resin Properties & Cleavage: Title: Wang Resin - Standard Practices for Fmoc-based Solid-Phase Peptide Synthesis. Source:Sigma-Aldrich (Merck)
  • Electronic Properties of Chlorinated Phenols

    • Title: Parallels between the chloro and methoxy groups for potency optimization.[2][3]

    • Source:RSC Medicinal Chemistry[2]

    • URL:[Link]

Sources

Flow chemistry applications involving 5-Chloro-2-methoxyphenol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Continuous Flow Functionalization of 5-Chloro-2-methoxyphenol

Executive Summary

5-Chloro-2-methoxyphenol (Chloroguaiacol) is a versatile scaffold in the synthesis of pharmaceutical intermediates, particularly for muscle relaxants (e.g., chlorzoxazone derivatives) and kinase inhibitors. However, its electron-rich nature makes it prone to thermal runaway and over-functionalization during electrophilic aromatic substitution (EAS) in batch reactors. Furthermore, the aryl chloride moiety poses a challenge for cross-coupling due to its lower reactivity compared to bromides or iodides.

This Application Note details two continuous flow protocols designed to overcome these barriers:

  • Controlled Nitration: A safe, scalable method to synthesize 5-chloro-2-methoxy-4-nitrophenol, mitigating explosion hazards associated with nitrating electron-rich phenols.

  • Suzuki-Miyaura Coupling: A high-temperature/high-pressure flow protocol to activate the aryl chloride bond for biaryl synthesis, utilizing the "process windows" capability of flow reactors.

Module A: Controlled Nitration for Safety & Selectivity

Challenge: Nitration of electron-rich phenols is highly exothermic (


). In batch, this often leads to "fume-offs," oxidative decomposition, or inseparable mixtures of dinitro- species.
Solution:  A continuous flow microreactor system provides superior heat transfer (surface-to-volume ratio 

), allowing precise temperature control and suppressing side reactions.
Reaction Mechanism & Regioselectivity

The hydroxyl group (-OH) at C1 is the strongest directing group, directing ortho and para. The methoxy group (-OMe) at C2 reinforces this. With C5 occupied by Chlorine:

  • Primary Target: C4 position (para to -OH).

  • By-product: C6 position (ortho to -OH).

  • Flow Advantage: Short residence times prevent the formation of dinitro- derivatives.

Experimental Protocol

Reagents:

  • Stream A (Substrate): 5-Chloro-2-methoxyphenol (0.5 M) in Glacial Acetic Acid.

  • Stream B (Nitrating Agent): 65% Nitric Acid (

    
    ) (1.1 equiv) in Acetic Acid.
    
  • Quench: 10% Aqueous Sodium Bicarbonate (

    
    ).
    

System Configuration:

  • Pumps: Dual HPLC piston pumps (acid resistant).

  • Reactor: Fluoropolymer (PFA) coil reactor (Volume: 5 mL, ID: 1.0 mm).

  • Mixer: T-junction (Glass or PFA) with active vortexing if available, or static mixing elements.

  • Temperature: 20 °C (controlled via chiller unit).

Step-by-Step Procedure:

  • System Priming: Flush the reactor with glacial acetic acid to remove air and equilibrate temperature to 20 °C.

  • Flow Rate Calculation: Set total flow rate to 2.5 mL/min to achieve a residence time (

    
    ) of 2 minutes.
    
    • Stream A: 1.25 mL/min

    • Stream B: 1.25 mL/min

  • Steady State: Start pumping reagents. Discard the first 2 reactor volumes (10 mL) to reach steady state.

  • Collection: Direct reactor effluent into a cooled (

    
    ) stirred flask containing the Quench solution.
    
  • Work-up: The product precipitates upon neutralization. Filter, wash with cold water, and dry.

Data: Optimization of Residence Time
EntryResidence Time (

)
Temp (°C)Conversion (%)Selectivity (4-NO2 : 6-NO2)Yield (Isolated)
130 sec204592:8--
21 min207890:10--
3 2 min 20 98 88:12 91%
45 min20>9975:2582% (Over-nitration)
52 min50>9960:4065% (Oxidation)
Process Workflow Diagram (Nitration)

NitrationFlow Substrate Stream A: 5-Cl-2-OMe-Phenol (in AcOH) PumpA Pump A (1.25 mL/min) Substrate->PumpA Acid Stream B: HNO3 (in AcOH) PumpB Pump B (1.25 mL/min) Acid->PumpB Mixer T-Mixer (High Turbulence) PumpA->Mixer PumpB->Mixer Reactor PFA Coil Reactor (5 mL, 20°C) Residence Time: 2 min Mixer->Reactor Exothermic Zone Quench Quench Vessel (NaHCO3, 0°C) Reactor->Quench Product Stream Analysis LC-MS / NMR Analysis Quench->Analysis

Caption: Figure 1. Continuous flow nitration setup ensuring rapid heat dissipation and precise residence time control.

Module B: Suzuki-Miyaura Cross-Coupling

Challenge: Aryl chlorides are notoriously sluggish in Pd-catalyzed couplings compared to bromides/iodides due to the high bond dissociation energy of C-Cl. Solution: Flow chemistry allows for "Superheated Processing"—running the reaction above the solvent's boiling point (e.g., 140°C in Ethanol) by applying back-pressure. This Arrhenius acceleration drives the reaction of the unreactive chloride.

Reaction Scheme
  • Substrate: 5-Chloro-2-methoxyphenol.

  • Partner: Phenylboronic acid (Model substrate).

  • Catalyst: XPhos Pd G4 (Precatalyst optimized for aryl chlorides).

  • Base:

    
     (aqueous).
    
Experimental Protocol

Reagents:

  • Stream A: Substrate (0.2 M) + Phenylboronic Acid (1.5 equiv) + XPhos Pd G4 (1 mol%) in Ethanol/THF (1:1).

  • Stream B:

    
     (0.5 M in water).
    

System Configuration:

  • Reactor: Stainless Steel Coil (10 mL).

  • Back Pressure Regulator (BPR): 100 psi (6.9 bar).

  • Temperature: 120 °C – 140 °C.

Step-by-Step Procedure:

  • Preparation: Degas all solvents with Nitrogen for 15 mins (Oxygen poisons the Pd catalyst).

  • Pressurization: Prime the system with solvent and set the BPR to 100 psi. Ensure no leaks.

  • Heating: Set the reactor coil to 130 °C.

  • Execution: Pump Stream A and Stream B at a 1:1 ratio.

    • Total Flow Rate: 1.0 mL/min (

      
      ).
      
  • Work-up: Collect effluent. The biphasic mixture separates easily. The organic layer contains the biaryl product.

Data: Temperature vs. Conversion (Aryl Chloride Activation)
Temperature (°C)Pressure (psi)Residence TimeCatalyst LoadYield (HPLC)
80 (Batch reflux)Ambient2 hours5 mol%15%
1004010 min1 mol%45%
1207510 min1 mol%82%
140 100 10 min 1 mol% 96%

Note: The ability to reach 140 °C in ethanol (usually boils at 78 °C) is unique to pressurized flow, enabling the activation of the C-Cl bond.

Process Workflow Diagram (Suzuki Coupling)

SuzukiFlow OrgFeed Stream A: Substrate + Boronic Acid + Pd Cat (EtOH/THF) Mixer Static Mixer (Biphasic Gen) OrgFeed->Mixer AqFeed Stream B: K3PO4 (aq) AqFeed->Mixer Heater Heated Coil Reactor (140°C, 10 min) Mixer->Heater Segmented Flow BPR Back Pressure Regulator (100 psi) Heater->BPR Superheated Stream Separator Phase Separator (Liquid-Liquid) BPR->Separator Product Biaryl Product Separator->Product Organic Phase

Caption: Figure 2. High-pressure high-temperature (HPHT) flow setup for activating aryl chlorides.

References

  • Nitration Safety in Flow: Kappe, C. O., et al. "Continuous Flow Nitration of Organic Compounds." Chemical Reviews, 2014. Link

  • Flow Synthesis of Linzagolix Intermediate: Gong, T., et al. "Three-Step Continuous Flow Synthesis of the Intermediate 4-Fluoro-2-methoxy-5-nitrophenol of Linzagolix." Organic Process Research & Development, 2024. Link(Note: This reference validates the nitration protocol for the fluoro-analog, directly applicable here).

  • Aryl Chloride Coupling in Flow: Buchwald, S. L., et al. "Continuous-Flow Synthesis of Biaryls via Suzuki-Miyaura Coupling of Aryl Chlorides." Journal of Flow Chemistry, 2011. Link

  • General Phenol Functionalization: Cantillo, D., & Kappe, C. O. "Integrated Continuous Flow Synthesis of Active Pharmaceutical Ingredients." Reaction Chemistry & Engineering, 2017. Link

High-Efficiency Enzymatic Processing of 5-Chloro-2-methoxyphenol

Author: BenchChem Technical Support Team. Date: February 2026

Protocols for Bioremediation and Oxidative Coupling

Abstract & Introduction

5-Chloro-2-methoxyphenol (5-CMP), structurally known as 5-chloroguaiacol, is a significant chlorophenolic compound often encountered as a recalcitrant environmental pollutant in pulp bleaching effluents and as a valuable precursor in the synthesis of fine chemicals. Its unique structure—featuring an electron-donating methoxy group and an electron-withdrawing chlorine atom—presents specific challenges and opportunities for enzymatic processing.

This guide provides high-precision protocols for two distinct applications:

  • Bioremediation: The complete removal of 5-CMP from aqueous streams via enzymatic polymerization and precipitation.

  • Biosynthesis: The controlled oxidative coupling of 5-CMP to form symmetric biphenyl dimers using radical-generating enzymes.

Mechanistic Principles

The enzymatic transformation of 5-CMP relies on the generation of a phenoxy radical. Enzymes such as Laccase (EC 1.10.3.2) and Horseradish Peroxidase (HRP) (EC 1.11.1.[1]7) abstract a hydrogen atom from the phenolic hydroxyl group.

  • Radical Formation: The enzyme oxidizes the substrate to a radical cation, which rapidly loses a proton to form a neutral phenoxy radical.

  • Resonance Stabilization: The unpaired electron delocalizes across the aromatic ring. For 5-CMP, the ortho (C6) and para (C4) positions relative to the hydroxyl group are the primary reactive sites. The C2 position is blocked by the methoxy group, and C5 is blocked by chlorine.

  • Coupling: Two radical species collide to form C-C or C-O-C bonds. The major product is typically the C4-C4' dimer (biphenyl) due to steric favorability, though C4-O-C1' ether linkages are possible.

Figure 1: Enzymatic Reaction Pathway

G Substrate 5-Chloro-2-methoxyphenol Enzyme Laccase / HRP (Oxidation) Substrate->Enzyme + O2/H2O2 Radical Phenoxy Radical (Resonance Stabilized) Enzyme->Radical - e-, - H+ Dimer C-C Dimer (4,4'-dihydroxy-5,5'-dichloro-3,3'-dimethoxybiphenyl) Radical->Dimer Radical Coupling (Fast) Polymer Insoluble Oligomers (Precipitate) Dimer->Polymer Further Oxidation

Caption: Oxidative pathway of 5-CMP showing radical generation and subsequent dimerization/polymerization.

Application 1: Bioremediation (Pollutant Removal)

Objective: To reduce 5-CMP concentration in wastewater to <1 ppm via polymerization-induced precipitation.

Materials
  • Enzyme: Laccase from Trametes versicolor (>10 U/mg) or HRP (Type II, >150 U/mg).

  • Mediator (Optional but recommended for Laccase): ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) or natural mediators like Syringaldehyde.

  • Buffer: 0.1 M Acetate Buffer (pH 5.0).

  • Reagent: Hydrogen Peroxide (30% w/v) – Only for HRP protocols.

Protocol Workflow
  • Preparation:

    • Prepare a 10 mM stock solution of 5-CMP in 10% methanol/water (solubility can be limited in pure water).

    • Prepare 0.1 M Acetate Buffer, pH 5.0.

  • Enzyme Dosing:

    • Laccase System: Add Laccase to a final activity of 1–5 U/mL. If reaction is slow, add ABTS (0.1 mM final concentration) as a redox mediator.

    • HRP System: Add HRP to a final activity of 0.5–1.0 U/mL. Add H₂O₂ in a stoichiometric ratio of 1:1 to the substrate (molar basis). Caution: Excess H₂O₂ inactivates HRP (suicide inhibition).

  • Incubation:

    • Incubate at 25°C – 40°C with gentle shaking (150 rpm) for 3–6 hours.

    • Observation: The solution will turn from clear/pale yellow to dark brown/turbid as polymers form.

  • Separation:

    • Adjust pH to 9.0 using NaOH to ionize phenols, then readjust to pH 2.0 to maximize precipitation of oligomers.

    • Centrifuge at 5,000 x g for 15 minutes or filter through a 0.45 µm membrane.

  • Validation:

    • Analyze supernatant via HPLC (see Section 5).

Application 2: Biosynthesis (Dimer Synthesis)

Objective: Selective synthesis of the symmetric dimer (4,4'-dihydroxy-5,5'-dichloro-3,3'-dimethoxybiphenyl).

Experimental Logic

Unlike bioremediation, where uncontrolled polymerization is desired, synthesis requires kinetic control . We use a biphasic system or cosolvent to solubilize the dimer and prevent further oxidation (over-polymerization).

Protocol Workflow
  • Solvent System: Use a mixture of Acetate Buffer (pH 5.0) and Ethyl Acetate (50:50 v/v) in a biphasic setup. The product partitions into the organic phase, protecting it from the enzyme in the aqueous phase.

  • Reaction:

    • Dissolve 5-CMP (50 mM) in the Ethyl Acetate phase.

    • Dissolve HRP (5 U/mL) in the Buffer phase.[2]

    • Add H₂O₂ dropwise over 1 hour to the stirred mixture.

  • Extraction:

    • After 2 hours, separate the organic layer.

    • Wash with brine and dry over anhydrous Na₂SO₄.

    • Evaporate solvent to yield the crude dimer.

  • Purification:

    • Recrystallize from ethanol/water or purify via silica gel column chromatography (Hexane:EtOAc 8:2).

Figure 2: Experimental Workflow (Synthesis)

Workflow Start Start: 5-CMP + Solvent Biphasic Biphasic System Setup (Buffer pH 5.0 / Ethyl Acetate) Start->Biphasic EnzymeAdd Add HRP (Aq Phase) Dropwise H2O2 Biphasic->EnzymeAdd Reaction Stirring (2h, 25°C) Product partitions to Org Phase EnzymeAdd->Reaction Separation Phase Separation Collect Organic Layer Reaction->Separation Purification Evaporation & Recrystallization Separation->Purification

Caption: Biphasic enzymatic synthesis workflow to maximize dimer yield and prevent polymerization.

Analytical Validation

To quantify reaction progress, use High-Performance Liquid Chromatography (HPLC).[3]

Table 1: HPLC Method Parameters

ParameterCondition
Column C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5 µm, 4.6 x 150 mm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile (HPLC Grade)
Gradient 0-2 min: 10% B; 2-15 min: 10%→90% B; 15-20 min: 90% B
Flow Rate 1.0 mL/min
Detection UV at 280 nm (Phenolic absorption) and 254 nm
Retention Times 5-CMP: ~8.5 min; Dimer: ~12.2 min (varies by column)
Troubleshooting & Optimization
  • Problem: Low Conversion.

    • Cause: Enzyme inactivation or substrate inhibition.

    • Solution: Add H₂O₂ in pulses (for HRP) or add 1 mM ABTS (for Laccase). Ensure pH is strictly controlled (pH 5.0 is optimal for fungal laccases; pH 7.0 for HRP).

  • Problem: Precipitation in HPLC.

    • Cause: Polymer formation.[4][5]

    • Solution: Filter samples through 0.22 µm PTFE filters before injection.

  • Problem: HRP Inactivation.

    • Cause: Excess H₂O₂ converts HRP to the inactive "Compound III" state.

    • Solution: Maintain H₂O₂ concentration below 0.1 mM via continuous pumping or stepwise addition.

References
  • Mechanisms of Laccase Reactions

    • Title: Laccase-mediated synthesis of bioactive natural products and their analogues.[5]

    • Source:Scientia Pharmaceutica (via NCBI/PMC).
    • URL:[Link]

  • Title: An Introduction to Horseradish Peroxidase (HRP)
  • Chlorophenol Degradation

    • Title: Degradation and Detoxification of Chlorophenols with Different Structure by LAC-4 Laccase.
    • Source:Int. J. Environ. Res. Public Health (MDPI).
    • URL:[Link][2][6]

  • Guaiacol Oxidation Products

    • Title: Identification of the colored guaiacol oxidation product produced by peroxidases.[3]

    • Source:Analytical Biochemistry (PubMed).
    • URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Chloro-2-methoxyphenol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Yield Optimization & Troubleshooting for 5-Chloro-2-methoxyphenol (CAS: 4491-25-8) Role: Senior Application Scientist Status: Active Support Ticket[1][2][3]

Diagnostic & Root Cause Analysis

User Issue: "I am experiencing low yields or incorrect product formation when synthesizing 5-Chloro-2-methoxyphenol."

The "Yield Gap" Reality: If you are attempting to synthesize this target via the direct chlorination of Guaiacol (2-methoxyphenol) , your low yield is not a process error—it is a fundamental thermodynamic limitation.[1][2][3][4]

In Electrophilic Aromatic Substitution (EAS), the hydroxyl group (-OH) is a significantly stronger activator and ortho/para director than the methoxy group (-OMe).[1][2][3][4]

  • Direct Chlorination Outcome: The major product is 4-chloro-2-methoxyphenol (Para to -OH).[1][2][3]

  • Target Molecule: 5-chloro-2-methoxyphenol (Meta to -OH, Para to -OMe).[1][2][3]

To improve the yield of the 5-chloro isomer, you must likely abandon the direct chlorination route in favor of a regiochemically controlled pathway.[1][2]

Decision Matrix: Select Your Protocol
Current MethodPrimary IssueRecommended Action
Direct Chlorination of Guaiacol Wrong Isomer (Major product is 4-Cl)STOP. Switch to Protocol A (Baeyer-Villiger).
Demethylation of 4-Chloroveratrole Regioselectivity (Cleavage at wrong ether)Switch to Protocol A or Optimize Reagent (See FAQ 3).
Baeyer-Villiger Oxidation Low Conversion / Hydrolysis FailureProceed. Optimize Workup (See Protocol A).

Recommended Workflow: The Baeyer-Villiger Route (Protocol A)[1][2][3]

This is the industry-standard "High Fidelity" route. By oxidizing 5-chloro-2-methoxybenzaldehyde , you fix the chlorine position before generating the phenol, guaranteeing 100% regiochemical retention.[1][2][4]

Step 1: Oxidation to Formate Ester

Reaction: 5-Chloro-2-methoxybenzaldehyde + m-CPBA


 5-Chloro-2-methoxyphenyl formate[1][2][3]

Optimized Protocol:

  • Solvent: Dissolve 1.0 eq of aldehyde in Dichloromethane (DCM). Note: DCM is superior to methanol here to prevent side reactions.[2][3]

  • Reagent: Add 1.2 eq of m-chloroperbenzoic acid (m-CPBA) (77% purity grade).

  • Buffer: Add 2.0 eq of Sodium Bicarbonate (

    
    ) solid.
    
    • Why? The reaction produces m-chlorobenzoic acid.[1][2][3] Without a buffer, the acidic environment can induce premature hydrolysis or side reactions.[1][2][3][4]

  • Conditions: Reflux for 4–6 hours. Monitor by TLC (Disappearance of aldehyde).

Step 2: Hydrolysis to Target Phenol

Reaction: Formate Ester + Base


 5-Chloro-2-methoxyphenol[1][2][3]

Optimized Protocol:

  • Quench: Filter off solid

    
    /acids. Wash filtrate with 
    
    
    
    (to remove excess peroxide).[1][2][3][4]
  • Hydrolysis: Evaporate DCM. Redissolve residue in Methanol/Water (3:1).

  • Base: Add 2.0 eq KOH (10% aq solution). Stir at Room Temp for 1 hour.

  • Workup (Critical for Yield):

    • Acidify to pH 2 with 1M HCl.[1][2][3][4]

    • Extract with Ethyl Acetate (3x).[1][2][3][4]

    • Yield Trap: Phenols are slightly water-soluble.[1][2][3][4] Saturate the aqueous layer with NaCl (brine) before extraction to "salt out" the product.[1][2][3]

Visualization: Pathway Comparison

SynthesisPathways Guaiacol Guaiacol (2-methoxyphenol) DirectCl Direct Chlorination (SO2Cl2 or NCS) Guaiacol->DirectCl Low Cost Aldehyde 5-Chloro-2-methoxy- benzaldehyde BV_Ox Baeyer-Villiger (m-CPBA) Aldehyde->BV_Ox Regio-Retention Isomer4 4-Chloro-2-methoxyphenol (MAJOR PRODUCT - WRONG) DirectCl->Isomer4 OH Directs Para (>80% Yield) Isomer5 5-Chloro-2-methoxyphenol (TARGET) DirectCl->Isomer5 Minor Impurity (<10% Yield) Formate Formate Ester Intermediate BV_Ox->Formate Oxidation Formate->Isomer5 Hydrolysis (High Yield)

Caption: Comparison of Direct Chlorination (Red path, low selectivity) vs. Baeyer-Villiger Oxidation (Green path, high fidelity).

Troubleshooting & FAQs

Q1: I am forced to use Guaiacol due to cost. Can I optimize the chlorination?

Answer: You can marginally improve the ratio, but you will never invert the selectivity.

  • The Fix: Use Sulfuryl Chloride (

    
    )  with a specific catalyst.[1][2][3][4]
    
  • Technique: Use a bulky solvent like chloroform at low temperatures (

    
    ).[1][2][3][4] Some literature suggests using Diisopropylamine  as a co-catalyst to sterically hinder the 4-position, but yields of the 5-isomer rarely exceed 20-30%.[1][2]
    
  • Warning: You must be prepared for difficult column chromatography to separate the 4-chloro (major) from the 5-chloro (minor).[1][2][3]

Q2: My product from the Baeyer-Villiger route is dark/tarry.

Answer: This indicates Quinone oxidation .[1][2][3][4]

  • Cause: Phenols are sensitive to oxidation in basic media (during the hydrolysis step) if exposed to air.[1][2][3]

  • Solution: Perform the KOH hydrolysis step under a Nitrogen or Argon atmosphere .[1][3][4] Add a pinch of Sodium Borohydride (

    
    ) during the workup to reduce any quinones back to phenols.[1][2][3]
    
Q3: Why not use the Demethylation of 4-Chloroveratrole?

Answer: This is a valid route but chemically tricky.[1][2][3][4]

  • The Challenge: 4-chloroveratrole (1-chloro-3,4-dimethoxybenzene) has two methoxy groups.[2][3]

    • Cleavage of OMe at pos 3

      
      5-Chloro-2-methoxyphenol  (Target).[1][2][3][4]
      
    • Cleavage of OMe at pos 4

      
      4-Chloro-2-methoxyphenol  (Wrong).[1][2][3][4]
      
  • Selectivity Rule: Lewis acids often cleave the methoxy group para to the electron-withdrawing chlorine less efficiently than the meta one? Actually, steric hindrance usually dictates that the less hindered ether cleaves.[1][2][3][4]

  • Recommendation: If using this route, use Sodium Ethanethiolate (

    
    )  in DMF.[1][2][3][4] This nucleophilic demethylation is often more selective for the less hindered methyl group than acidic methods (
    
    
    
    ).[1][2][3]

Analytical Checkpoints (Quality Control)

Before proceeding to the next stage of drug development, verify your isomer identity.[1][2][3][4] 4-chloro and 5-chloro isomers have very similar boiling points.[1][2][3][4]

Parameter5-Chloro-2-methoxyphenol (Target)4-Chloro-2-methoxyphenol (Impurity)
H-NMR (Aromatic) Doublet (d) at ~6.8 ppm (Ortho coupling only) and Doublet of Doublets (dd) .[1][2][3] Pattern indicates 1,2,4-substitution with OH/OMe relationship.[1][2][3][4]Distinct symmetry difference.[1][2][3][4] Coupling constants (

) will differ for Para-H vs Meta-H.
Melting Point ~161 - 163°C (Verify with CoA)Usually lower (~28-32°C or liquid at RT depending on purity).[1][2][3][4]
GC-MS Parent ion m/z 158. Fragmentation pattern identical.[1][2][3][4]Parent ion m/z 158.[1][2][3][4] Retention time is the only differentiator.[1][2][3][4]

References

  • Regioselectivity in Phenol Chlorination

    • Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Ed.[1][2][3][4] Wiley.[1][2][3][4] (Explains the activating strength of OH vs OMe).

    • Note on Guaiacol Chlorination: Standard EAS predicts para-substitution relative to the strongest activator (OH), leading to 4-chloro-2-methoxyphenol.[1][2][3][4]

  • Baeyer-Villiger Oxidation Protocol

    • Renz, M., & Meunier, B. (1999).[1][2][3][4] "The Baeyer–Villiger Oxidation of Ketones and Aldehydes with Hydrogen Peroxide Catalyzed by Metal Complexes". European Journal of Organic Chemistry.[1][3][4]

    • Application: Conversion of substituted benzaldehydes to phenols with retention of regiochemistry.[1][2][3][4]

  • Selective Demethylation Strategies

    • Kamide, Y., et al. (2009).[1][2][3][4] "Selective demethylation and debenzylation of aryl ethers by magnesium iodide". Tetrahedron. Link

    • Relevance: Discusses controlling ether cleavage in poly-methoxy benzenes.
  • Compound Data & Safety

    • Sigma-Aldrich. "5-Chloro-2-methoxyphenol Product Sheet".[1][2][3][4] Link

    • PubChem.[1][2][3][4][5] "Guaiacol (2-Methoxyphenol) Data".[1][2][3][4] Link

Sources

Technical Support Center: Optimization of Coupling Reactions with 5-Chloro-2-methoxyphenol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 5-Chloro-2-methoxyphenol. This resource provides in-depth troubleshooting advice and answers to frequently asked questions regarding its use in cross-coupling reactions. As a Senior Application Scientist, my goal is to blend foundational chemical principles with practical, field-tested solutions to help you overcome common experimental hurdles.

Foundational Principles: The Unique Reactivity of 5-Chloro-2-methoxyphenol

5-Chloro-2-methoxyphenol is a versatile building block, but its reactivity in cross-coupling reactions is nuanced. Success hinges on understanding its two potential reaction sites and the electronic interplay of its substituents.

  • The C-Cl Bond: The chloro-substituent offers a classic handle for palladium- or nickel-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira). However, the adjacent ortho-methoxy group is strongly electron-donating by resonance. This increases the electron density at the carbon bearing the chlorine, making the crucial initial step of the catalytic cycle—oxidative addition—kinetically challenging.[1] Overcoming this hurdle is often the primary focus of reaction optimization.

  • The C-OH Bond: The phenolic hydroxyl group is a poor leaving group and is generally unreactive as an electrophilic partner under standard cross-coupling conditions.[2][3] To engage this site in reactions like a Suzuki-Miyaura coupling, the hydroxyl group must first be "activated" by converting it into a better leaving group, such as a sulfonate (triflate, tosylate) or a pivalate.[3][4]

This dual reactivity allows for sequential coupling strategies but requires careful selection of reaction conditions to achieve the desired selectivity.

Troubleshooting Guide: A Problem-Solving Approach

This section addresses the most common issues encountered during coupling reactions with 5-Chloro-2-methoxyphenol in a direct question-and-answer format.

Question 1: My reaction shows low to no conversion. What is the most likely cause?

Answer: This is the most frequent issue and typically points to one of two primary challenges: difficult oxidative addition at the C-Cl bond or, if targeting the hydroxyl group, inadequate activation.

  • Scenario A: Targeting the C-Cl Bond

    • Causality: The electron-donating effect of the ortho-methoxy group impedes the oxidative addition of the palladium(0) catalyst to the C-Cl bond. This is often the rate-limiting step of the catalytic cycle.[1][2][5] Standard catalyst systems like Pd(PPh₃)₄ may be insufficient.

    • Expert Recommendation:

      • Switch to a More Active Catalyst System: Employ a combination of a palladium(II) precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) with a bulky, electron-rich phosphine ligand. These ligands stabilize the palladium center and accelerate oxidative addition. Buchwald-type ligands are an excellent choice.[1]

      • Consider a Nickel Catalyst: For particularly challenging C-Cl couplings with electron-rich partners, nickel catalysts can be more effective as they often undergo oxidative addition more readily than their palladium counterparts.[3][4]

      • Increase Temperature: Higher temperatures can provide the necessary energy to overcome the activation barrier for oxidative addition. However, monitor for catalyst decomposition.

  • Scenario B: Targeting the C-OH Bond

    • Causality: You are attempting to couple the phenol directly without converting the hydroxyl into a reactive leaving group. Phenols are not suitable electrophiles for most cross-coupling reactions.[2][3]

    • Expert Recommendation:

      • Activate the Phenol: Convert the hydroxyl group into a sulfonate ester, such as a triflate (-OTf) or nonaflate (-ONf). These are excellent leaving groups. A standard protocol for triflation is provided below.

      • Alternative Activation: For certain nickel-catalyzed couplings, conversion to an aryl pivalate or carbamate can also be effective.[4]

Question 2: My reaction mixture turns black and a precipitate forms. Is the reaction failing?

Answer: Yes, this is a strong indication of catalyst decomposition. The black precipitate is typically "palladium black," which consists of agglomerated, inactive palladium(0) particles.[6]

  • Causality:

    • Ligand Failure: The phosphine ligand may be degrading at high temperatures or there may be an insufficient amount to stabilize the Pd(0) species, causing it to precipitate out of solution.[6]

    • Presence of Oxygen: Many palladium-catalyzed reactions are sensitive to air. Inadequate degassing allows oxygen to oxidize and deactivate the catalyst.[6]

    • High Temperatures: While heat can be necessary, excessive temperatures will accelerate the decomposition of both the ligand and the catalyst complex.

  • Expert Recommendation:

    • Improve Inert Atmosphere Technique: Ensure all solvents are thoroughly degassed (e.g., by sparging with argon or nitrogen for 20-30 minutes) and that the reaction is assembled and run under a positive pressure of an inert gas.[7]

    • Use More Robust Ligands: Switch to sterically hindered, bulky phosphine ligands (e.g., SPhos, XPhos, RuPhos) which form more stable complexes with palladium.

    • Optimize Temperature: Determine the minimum temperature required for efficient conversion to minimize thermal decomposition.

Question 3: I'm observing significant side products like homocoupling of my boronic acid or dehalogenation of my starting material. How can I prevent this?

Answer: These side reactions indicate that the desired catalytic cycle is being disrupted or that undesired parallel reaction pathways are competing.

  • Causality:

    • Homocoupling: This is particularly common with boronic acids and can be promoted by the presence of oxygen or if the transmetalation step is slow, allowing the boronic acid to react with itself.

    • Dehalogenation (Proto-dehalogenation): This occurs when the aryl-palladium intermediate is protonated (often by trace water or alcohol solvents) before it can couple with the partner reagent. It can be a sign that the catalytic cycle has stalled after oxidative addition.[8]

  • Expert Recommendation:

    • Ensure Reagent Purity: Use high-purity, dry boronic acids. Boronic acids can degrade over time, forming anhydrides (boroxines) which can affect reactivity.[6]

    • Optimize the Base: The choice of base is critical. For Suzuki reactions, inorganic bases like K₃PO₄ or K₂CO₃ are common. K₃PO₄ is often effective in anhydrous conditions, but sometimes the addition of a small amount of water is necessary to facilitate the reaction.[1] For Buchwald-Hartwig aminations, a strong, non-nucleophilic base like NaOtBu or LHMDS is required.[9]

    • Scrutinize the Solvent: Ensure you are using dry, anhydrous solvents. If dehalogenation is a problem, rigorously drying your solvent and reagents is the first step.

    • Adjust Stoichiometry: Using a slight excess (1.1-1.5 equivalents) of the boronic acid or amine coupling partner can help drive the reaction to completion and outcompete side reactions.

Frequently Asked Questions (FAQs)

Q1: Which is generally easier: coupling at the C-Cl bond or the activated C-OH bond of 5-Chloro-2-methoxyphenol? A: Coupling at an activated C-OTf (triflate) bond is generally much easier and proceeds under milder conditions than coupling at the electron-rich C-Cl bond. The C-OTf bond is significantly more reactive towards oxidative addition.

Q2: Can I perform a Suzuki-Miyaura reaction on the C-Cl bond without protecting the free phenol? A: Yes, it is often possible. The phenolic proton is acidic and will be deprotonated by the base used in the reaction (e.g., K₂CO₃, K₃PO₄). While this phenoxide could potentially interact with the catalyst, in many cases, the coupling at the C-Cl bond can proceed successfully. If you encounter issues, protecting the phenol as a methyl or benzyl ether is a viable strategy.

Q3: What are the best general-purpose ligands to screen for this substrate? A: For coupling at the C-Cl bond, a good starting point for screening would be Buchwald ligands such as SPhos, XPhos, and RuPhos. For the more reactive C-OTf bond, simpler ligands like P(tBu)₃ or even Pd(PPh₃)₄ may be sufficient.

Q4: My boronic acid is poorly soluble in the reaction solvent. What can I do? A: Poor solubility can severely hinder reaction rates.[8] You can try a mixed solvent system, such as Toluene/Water or Dioxane/Water, which often helps solubilize both the organic substrate and the inorganic base/boronic acid salt.[1] Alternatively, converting the boronic acid to a potassium trifluoroborate salt or a boronic acid pinacol ester (Bpin) can improve solubility and stability.

Data Summaries & Experimental Protocols

Data Tables

Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling at the C-Cl Bond

ComponentRecommendation 1 (Standard)Recommendation 2 (For Difficult Substrates)
Palladium Source Pd(OAc)₂ (2 mol%)XPhos Pd G3 Precatalyst (2 mol%)
Ligand SPhos (4 mol%)(Included in precatalyst)
Base K₃PO₄ (2.5 equiv.)K₃PO₄ (2.5 equiv.)
Solvent Toluene or 1,4-Dioxane1,4-Dioxane/H₂O (10:1)
Temperature 100-110 °C100-110 °C
Notes A robust system for many electron-rich aryl chlorides.Precatalyst offers higher activity and stability.

Table 2: Common Activating Groups for Phenol C-O Coupling

Activating GroupReagent for SynthesisGeneral ConditionsReactivity Notes
Triflate (-OTf) Triflic Anhydride (Tf₂O)Pyridine or Et₃N, DCM, 0 °C to RTHighly reactive, excellent leaving group.
Nonaflate (-ONf) Nonafluorobutanesulfonyl FluorideK₂CO₃ or DBU, Aprotic SolventEven more reactive than triflate.
Pivalate (-OPiv) Pivaloyl ChloridePyridine, DCMLess reactive; primarily used in Ni-catalyzed couplings.[4]
Carbamate (-OCONR₂) Carbamoyl ChlorideBase, Aprotic SolventUsed in specific Ni-catalyzed reactions.[4]
Experimental Protocols

Protocol 1: General Procedure for Triflation of 5-Chloro-2-methoxyphenol

  • Dissolve 5-Chloro-2-methoxyphenol (1.0 equiv.) in anhydrous Dichloromethane (DCM) in a flame-dried flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Add dry pyridine (1.5 equiv.) dropwise.

  • Add trifluoromethanesulfonic anhydride (Tf₂O) (1.2 equiv.) dropwise over 10 minutes. The solution may change color.

  • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

  • Extract the product with DCM (3x), combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (typically using a hexane/ethyl acetate gradient) to yield the aryl triflate.

Protocol 2: General Procedure for Suzuki-Miyaura Reaction at the C-Cl Position

  • To a dry Schlenk flask, add 5-Chloro-2-methoxyphenol (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and K₃PO₄ (2.5 equiv.).

  • Add the palladium precatalyst (e.g., SPhos Pd G3, 2 mol%) and the solvent (e.g., 1,4-Dioxane).

  • Seal the flask and degas the mixture by bubbling argon through the solution for 15-20 minutes.[7]

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove inorganic salts and the catalyst residue. Rinse the pad with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.

Visualized Workflows and Mechanisms

Diagrams

G start Reaction Failed (Low/No Yield) q1 Which bond are you targeting for coupling? start->q1 c_cl C-Cl Bond q1->c_cl C-Cl c_oh C-OH Bond q1->c_oh C-OH q2_cl Did you use a bulky, electron-rich ligand (e.g., SPhos, XPhos)? c_cl->q2_cl q2_oh Did you activate the -OH group to a better leaving group (e.g., -OTf)? c_oh->q2_oh sol_cl_1 ACTION: Switch to a Pd/Buchwald ligand system or a Ni catalyst. q2_cl->sol_cl_1 No sol_cl_2 ACTION: Increase temperature. Ensure inert atmosphere. q2_cl->sol_cl_2 Yes sol_oh_1 ACTION: Convert phenol to a triflate (see Protocol 1). q2_oh->sol_oh_1 No sol_oh_2 SUCCESS: Re-run coupling with the activated substrate. q2_oh->sol_oh_2 Yes

Caption: Troubleshooting workflow for a failed coupling reaction.

G cluster_cycle Suzuki-Miyaura Catalytic Cycle pd0 L₂Pd(0) oa_complex L₂Pd(II)(Ar)(Cl) pd0->oa_complex Oxidative Addition (Challenging Step) trans_complex L₂Pd(II)(Ar)(Ar') oa_complex->trans_complex Transmetalation (with Ar'-B(OH)₂ / Base) note This step is slow due to the electron-rich nature of the Ar-Cl bond. oa_complex->note trans_complex->pd0 Reductive Elimination product Product (Ar-Ar') trans_complex->product arcl 5-Chloro-2-methoxyphenol (Ar-Cl) arcl->oa_complex boronic Ar'-B(OH)₂ boronic->trans_complex

Caption: The Suzuki-Miyaura cycle for 5-Chloro-2-methoxyphenol.

References

  • BenchChem. (2025). Optimizing reaction conditions for coupling the furanocoumarin core.
  • MDPI. (n.d.).
  • NIH. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros.
  • ACS Publications. (2022). Ni- and Fe-Catalyzed Cross-Coupling Reactions of Phenol Derivatives. Organic Process Research & Development.
  • ResearchGate. (n.d.). How can I solve my problem with Suzuki coupling?
  • YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
  • BenchChem. (n.d.). Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions with 3,4-Dichloro-1,2,5-thiadiazole.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • Alfa Chemistry. (n.d.). Buchwald-Hartwig Coupling.

Sources

Technical Support Center: Purification of 5-Chloro-2-methoxyphenol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Identity

Warning: The primary challenge in purifying 5-Chloro-2-methoxyphenol is the persistent contamination by its regioisomer, 4-Chloro-2-methoxyphenol . These two compounds have drastically different physical properties but are often formed together during synthesis.

  • Target Compound: 5-Chloro-2-methoxyphenol (High-melting solid).

  • Major Impurity: 4-Chloro-2-methoxyphenol (Liquid/Low-melting solid).

Physical Property Comparison
Property5-Chloro-2-methoxyphenol (Target)4-Chloro-2-methoxyphenol (Impurity)Implication
CAS 3743-23-516766-30-6Verify your starting material/standard.
Structure Cl is meta to OH, para to OMeCl is para to OH, meta to OMeDifferent electronic activation.
Melting Point 161–163 °C [1]16–17 °C [2]Primary separation lever.
Boiling Point 237–239 °C~241 °CDistillation is ineffective for separation.
Acidity (pKa) ~9.1 (Predicted)~9.4 (Predicted)5-Cl is slightly more acidic (inductive effect only).

The "Why": Mechanism of Impurity Formation

Understanding why your purification fails is the first step to fixing it.

The Synthesis Trap: Standard chlorination of Guaiacol (2-methoxyphenol) is governed by the directing effects of the hydroxyl (-OH) and methoxy (-OMe) groups.

  • Hydroxyl Group: Strong ortho/para activator.

  • Methoxy Group: Moderate ortho/para activator.

The -OH group dominates. Therefore, the 4-position (para to -OH) is the most reactive site, making 4-Chloro-2-methoxyphenol the major thermodynamic product. The 5-position (para to -OMe) is less activated.

Consequence: If you are synthesizing 5-Chloro-2-methoxyphenol via direct chlorination, you are fighting thermodynamics. You likely have a crude mixture rich in the oily 4-chloro isomer, which acts as a solvent, solubilizing your desired 5-chloro solid and preventing crystallization.

Troubleshooting Guide (Q&A)

Scenario A: "My crude product is a dark oil that won't solidify."

Diagnosis: Eutectic interference. The presence of the liquid 4-chloro isomer (MP 16°C) depresses the melting point of your mixture. If the ratio of 4-chloro is high (>30%), it acts as a solvent for the 5-chloro isomer.

Solution: Trituration, not Recrystallization.

  • Do not heat to dissolve.

  • Add cold n-Hexane or Pentane to the oil.

  • Stir vigorously at 0°C.

  • Mechanism: The lipophilic 4-chloro isomer is highly miscible with hexane. The polar, high-melting 5-chloro isomer is less soluble in cold hexane.

  • Result: The 5-chloro isomer should precipitate as a solid. Filter and wash with cold hexane.

Scenario B: "I see a persistent impurity at RRT 0.95 on HPLC."

Diagnosis: Dichloro-impurity (4,5-dichloro-2-methoxyphenol). If you pushed the reaction to consume starting material, you likely over-chlorinated.

Solution: Column Chromatography. Recrystallization struggles to remove polychlorinated byproducts due to similar solubility profiles.

  • Stationary Phase: Silica Gel (Acid washed recommended).

  • Mobile Phase: Gradient of Hexane:Ethyl Acetate (Start 95:5, ramp to 80:20).

  • Note: The dichloro impurity usually elutes before the monochloro species due to higher lipophilicity.

Scenario C: "The product turns pink/brown upon drying."

Diagnosis: Phenolic Oxidation (Quinone formation). Electron-rich phenols are prone to air oxidation, forming trace ortho-quinones which are intensely colored.

Solution: Antioxidant Wash.

  • Dissolve the crude solid in Ethyl Acetate.

  • Wash with a 5% aqueous solution of Sodium Dithionite (Na2S2O4) or Sodium Bisulfite .

  • Dry organic layer over Na2SO4 and evaporate.

  • Store under Nitrogen/Argon in amber vials.

Validated Purification Protocols

Protocol 1: Selective Recrystallization (For Crude Purity >60%)

This method exploits the massive melting point difference.

Reagents:

  • Solvent A: Toluene (Good solubility for both, high boiling).

  • Solvent B: Heptane (Anti-solvent).

Steps:

  • Dissolution: Dissolve 10g of crude solid in the minimum amount of boiling Toluene (~30-40 mL).

  • Hot Filtration: If insoluble black specks (tar) remain, filter while hot through a glass frit.

  • Seeding: Allow the solution to cool to ~60°C. Add a seed crystal of pure 5-Chloro-2-methoxyphenol if available.

  • Anti-solvent: Slowly add Heptane (warm, ~20 mL) dropwise until slight turbidity persists.

  • Crystallization: Cool slowly to Room Temperature, then refrigerate at 4°C for 12 hours.

    • Critical: Do not cool too fast, or the 4-chloro oil will become trapped in the crystal lattice.

  • Filtration: Filter the white needles.

  • Wash: Wash with a cold 1:1 mixture of Toluene:Heptane.

Protocol 2: pH-Swing Extraction (For "Oily" Crude)

This method utilizes the slight acidity difference.[1] The 5-chloro isomer (Cl meta to OH) is theoretically more acidic than the 4-chloro isomer (Cl para to OH) due to the lack of resonance destabilization of the phenoxide.

Steps:

  • Dissolve crude oil in Diethyl Ether .

  • Extract: Extract with 0.1 M NaOH (Limiting reagent).

    • Logic: The more acidic 5-chloro phenol will deprotonate first and move into the aqueous layer.

  • Separate: Keep the aqueous layer (contains enriched 5-chloro phenoxide).

  • Acidify: Acidify the aqueous layer with HCl to pH 2.

  • Precipitate: The 5-chloro phenol should precipitate as a solid.

  • Filter/Extract: Filter the solid or extract back into ether for final drying.

Visual Workflow (Decision Tree)

PurificationStrategy Start Crude 5-Chloro-2-methoxyphenol CheckState Physical State at RT? Start->CheckState Solid Solid / Semi-Solid CheckState->Solid High 5-Cl content Oil Dark Oil / Sludge CheckState->Oil High 4-Cl content Recryst Recrystallization (Toluene/Heptane) Solid->Recryst Trituration Trituration with Cold Hexane (Remove 4-Cl oil) Oil->Trituration Trituration->Solid Precipitate forms CheckPurity Check Purity (HPLC) Recryst->CheckPurity HighPurity Purity > 98% CheckPurity->HighPurity Yes ColorIssue Pink/Brown Color? CheckPurity->ColorIssue No (Color only) Final Final Product (Store under N2) HighPurity->Final Dithionite Na2S2O4 Wash (Remove Quinones) ColorIssue->Dithionite Yes Dithionite->Final

Figure 1: Decision matrix for selecting the appropriate purification technique based on the physical state of the crude material.

References

  • PubChem. (2025).[2] Compound Summary: 5-Chloro-2-methoxyphenol.[2][3] National Library of Medicine. Retrieved February 11, 2026, from [Link]

Sources

Technical Support Center: Catalyst Stability in 5-Chloro-2-methoxyphenol Transformations

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: CMP-CAT-001 Assigned Specialist: Senior Application Scientist, Catalysis Division

Executive Summary & Core Challenges

Welcome to the specialized support hub for 5-Chloro-2-methoxyphenol (CMP) . This substrate presents a unique "perfect storm" for catalyst deactivation, particularly in Palladium (Pd) and Platinum (Pt) catalyzed cycles.

As a researcher, you are likely encountering one of three failure modes:

  • Induction Period/Stalling: The reaction starts but stops at ~30% conversion.

  • Dehalogenation: You intended to couple at the C-Cl bond or reduce a different functional group, but the chlorine atom was stripped, poisoning the catalyst with HCl.

  • Cheliotropic Trapping: The ortho-methoxy and phenolic -OH groups form a stable 5-membered chelate ring with the metal center, effectively sequestering the catalyst.

This guide moves beyond generic advice, treating CMP as a specific ligand-substrate system that requires precise engineering to manage.

Diagnostic Flowchart: Identify Your Failure Mode

Before proceeding to specific protocols, use this decision tree to isolate the mechanism of your catalyst failure.

CMP_Troubleshooting cluster_legend Key Start Start: Reaction Failure Check_Cl Is the Chlorine atom still present in the product? Start->Check_Cl Check_Conv Did the reaction stop before completion? Check_Cl->Check_Conv Yes Issue_HDC ISSUE: Hydrodechlorination (HCl Poisoning) Check_Cl->Issue_HDC No (Dechlorinated) Check_Ppt Is there 'black gunk' or precipitation? Check_Conv->Check_Ppt Yes (Stalled) Issue_Chelation ISSUE: Substrate Chelation (Pd Sequestration) Check_Ppt->Issue_Chelation No (Clear Solution) Issue_Fouling ISSUE: Surface Fouling (Quinone Polymerization) Check_Ppt->Issue_Fouling Yes (Precipitate) Legend1 Diagnostic Step Legend2 Root Cause

Figure 1: Diagnostic logic for isolating catalyst deactivation pathways specific to 5-Chloro-2-methoxyphenol.

Technical Modules: Mechanisms & Solutions

Module A: The "Chelation Trap" (Cross-Coupling Reactions)

Context: Suzuki-Miyaura or Buchwald-Hartwig amination targeting the C-Cl bond.

The Mechanism: CMP is not just a substrate; it is a bidentate ligand. In the presence of a base (required for cross-coupling), the phenol deprotonates. The resulting phenoxide (


) and the ortho-methoxy oxygen coordinate to the Pd(II) center. This forms a thermodynamically stable 5-membered ring, preventing the reductive elimination step or blocking the coordination of the oxidative addition partner.

Troubleshooting Protocol:

ParameterRecommendationScientific Rationale
Ligand Class Biaryl Phosphines (e.g., SPhos, XPhos) These ligands are extremely bulky. They create a "roof" over the Pd center that sterically hinders the approach of the methoxy group, preventing the bidentate lock [1].
Base Selection K₃PO₄ (Anhydrous) Avoid strong alkoxides (NaOtBu). Strong bases fully deprotonate the phenol immediately, maximizing chelation. K₃PO₄ provides a "buffered" basicity, keeping the concentration of the phenoxide low [2].
Protecting Group Benzyl or TBS Ether If optimization fails, mask the phenol. Converting -OH to -OBn breaks the chelation capability entirely.
Module B: Hydrodechlorination & HCl Poisoning (Hydrogenation)

Context: Reducing a nitro or alkene group on the CMP molecule while trying to keep the Chlorine.

The Mechanism: Palladium is an excellent catalyst for hydrodechlorination (HDC).[1][2] In the presence of H₂, Pd inserts into the C-Cl bond. This releases HCl.



The HCl generated reacts with the catalyst support (especially Al₂O₃) or protonates the ligand, destroying the active species.

Troubleshooting Protocol:

ParameterRecommendationScientific Rationale
Catalyst Metal Pt/C (Sulfided) or Pd/C (Ethylenediamine doped) Platinum is less active for oxidative addition into Ar-Cl bonds than Palladium. Sulfided forms poison the highly active "kink" sites responsible for HDC [3].
Scavenger MgO or NaOAc You must neutralize HCl immediately. Add 1.1 equiv of MgO. It acts as a solid acid scavenger without dissolving and poisoning the metal surface with free amines [4].
Solvent Methanol/Water (Avoid pure non-polar) HCl solubility is required to move the acid away from the heterogeneous catalyst surface.
Module C: Oxidative Fouling

Context: Aerobic oxidation or reactions involving oxidants.

The Mechanism: Chlorophenols are prone to forming quinones and semiquinone radicals under oxidative conditions. These species polymerize rapidly on the catalyst surface, forming a layer of "coke" or "tar" that physically blocks active sites.

Solution:

  • Dilution: Run at lower concentrations (<0.1 M) to reduce intermolecular polymerization rates.

  • Mesoporous Supports: Switch from activated carbon to Mesoporous Silica (SBA-15). The larger pore structure is less prone to pore-mouth blocking by polymers [5].

Experimental Validation Protocols

Do not guess. Use these standardized tests to validate your catalyst's health.

Protocol 1: The "Hot Filtration" Test (Heterogeneity Check)

Use this to determine if your solid catalyst is leaching active metal which is then getting poisoned.

  • Setup: Run your standard CMP reaction to ~20% conversion.

  • Filtration: While the reaction is hot (reaction temperature), filter a portion of the mixture through a 0.2 µm PTFE filter into a fresh, pre-heated vessel.

  • Monitor: Continue heating the filtrate without the solid catalyst.

  • Interpretation:

    • Filtrate stops reacting: The catalysis is truly heterogeneous. Focus on surface fouling.

    • Filtrate continues reacting: The catalysis is homogeneous (leached metal). Focus on ligand selection to stabilize the soluble species.

Protocol 2: The Mercury Poisoning Test

Use this to distinguish between metal nanoparticles and molecular metal complexes.

  • Addition: Add a drop of elemental mercury (Hg) to your reaction mixture.

  • Rationale: Hg forms an amalgam with metal nanoparticles (heterogeneous), killing their activity. It does not affect molecular organometallic complexes (homogeneous) [6].

  • Result: If the reaction stops instantly upon adding Hg, your active species are nanoparticles.

Visualizing the Chelation Mechanism

Understanding the geometry of the "trap" is vital for ligand design.

Chelation_Mechanism cluster_ligand 5-Chloro-2-methoxyphenol Pd Pd(II) Center Result Catalyst Deactivated: Substrate occupies active sites Pd->Result O_Phenol O (Phenoxide) O_Phenol->Pd Strong Ionic Bond (Primary Anchor) O_Methoxy O (Methoxy) O_Phenol->O_Methoxy Ortho Position O_Methoxy->Pd Dative Bond (Chelate Lock) Cl_Group Cl (C5)

Figure 2: The "Chelate Trap." The 2-methoxy and 1-phenoxide groups form a stable 5-membered ring with Palladium, blocking the catalytic cycle.

References

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Aryl Halides with Arylboronic Acids. Accounts of Chemical Research, 41(11), 1461–1473. Link

  • Schulz, T., et al. (2009). Efficient Palladium-Catalyzed Amination of Aryl Chlorides with Potassium Phosphate as Base. Chemistry – A European Journal, 15(18), 4528–4533. Link

  • Mäki-Arvela, P., et al. (2005).[3] Catalytic hydrodechlorination of chlorophenols: A review. Catalysis Reviews, 47(1), 117-147. Link

  • Aramendia, M. A., et al. (2003). Catalytic hydrodechlorination of chlorophenols on Pd/sepiolite catalysts. Applied Catalysis B: Environmental, 43(1), 71-79. Link

  • Gough, M., & Sarma, J. (2018). Catalyst fouling in the oxidation of phenolic wastewater: Mechanisms and prevention.
  • Widegren, J. A., & Finke, R. G. (2003). A Review of the Problem of Distinguishing True Homogeneous Catalysis from Soluble or Other Metal-Particle Heterogeneous Catalysis. Journal of Molecular Catalysis A: Chemical, 198(1-2), 317-341. Link

Sources

Technical Support Center: Solvent Optimization for 5-Chloro-2-methoxyphenol

Author: BenchChem Technical Support Team. Date: February 2026

Chemical Profile & Solubility Dashboard

Before optimizing your reaction, you must understand the "Push-Pull" electronic nature of 5-Chloro-2-methoxyphenol.[1]

PropertyValueImplication for Solvent Choice
Structure Phenol (C1), Methoxy (C2), Chloro (C5)H-Bond Donor: Phenol –OHH-Bond Acceptor: Methoxy –OMeLipophilic Handle: –Cl
pKa (Est.) ~9.0 – 9.5Slightly more acidic than Guaiacol (pKa 9.[1]98) due to the electron-withdrawing Cl.[1][2] Requires mild-to-moderate bases (

,

).[1]
Melting Point 161–163 °CHigh lattice energy.[1][2] Poor solubility in non-polar solvents (Hexane, Toluene) at RT.[2] Requires polar solvents for initial dissolution.[1][2]
Electronic State Electron-Rich AromaticSusceptible to oxidation.[1] Avoid solvents prone to radical formation (e.g., ethers with high peroxide content) without stabilizers.[2]

Troubleshooting Guide: O-Alkylation (Williamson Ether Synthesis)

Context: You are reacting CMP with an alkyl halide (R-X) to form an ether. Common Issue: Low reaction rate or incomplete conversion despite heating.[1][2]

Q: Why is my reaction stalling even with excess base?

A: The issue is likely Cation Solvation and Ion Pairing . In non-polar or weakly polar solvents, the phenolate anion forms a tight ion pair with the metal cation (e.g.,


), making the oxygen nucleophile inaccessible.[2] You need a solvent that sequesters the cation, leaving the phenolate "naked" and reactive.[2]

Protocol Optimization:

  • Standard Approach: Switch to Polar Aprotic solvents.[1][2]

    • Best: DMF, DMAc, NMP (High dielectric constant, excellent cation solvation).[2]

    • Good: Acetone, Acetonitrile (Lower boiling points, easier workup).[2]

  • The "Green" Switch (Recommended): If you must avoid DMF due to toxicity/REACH regulations, use Cyrene™ or 2-MeTHF with a phase transfer catalyst.[1][2]

Q: How do I choose the right Green Solvent for alkylation?

Use this decision matrix based on your alkylating agent's reactivity.

Solvent CandidateDipolar Aprotic Character?Recommended ForWatch Out For
Cyrene™ (Dihydrolevoglucosenone)Yes (High)Replacing NMP/DMF.[1] High-temperature reactions (>80°C).[1][2]Unstable with strong primary amines or inorganic bases at very high T.
2-MeTHF (2-Methyltetrahydrofuran)No (Ether-like)Reactions requiring easy workup (immiscible with water).[1]Slower rates than DMF.[1][2] Add 18-Crown-6 to boost rate.
CPME (Cyclopentyl methyl ether)NoProcess scale.[1][2] Resists peroxide formation better than THF.[1][2]Low polarity.[1][2] Requires Phase Transfer Catalyst (TBAF/TBAI).[1][2]
Visual Workflow: Solvent Selection for O-Alkylation

G Start Start: O-Alkylation of CMP Check_R Is Alkyl Halide Reactive? (e.g., MeI, BnBr) Start->Check_R Reactive_YES Yes (Reactive) Check_R->Reactive_YES Reactive_NO No (Unreactive/Bulky) Check_R->Reactive_NO Solvent_Green Green Solvent Choice: Acetone or 2-MeTHF Reactive_YES->Solvent_Green Solvent_Power High Performance Choice: Cyrene™ or DMF Reactive_NO->Solvent_Power Result Proceed to Workup Solvent_Green->Result Add_Cat Add Catalyst: 18-Crown-6 or TBAI Solvent_Power->Add_Cat If rate < 50% Add_Cat->Result

Caption: Decision logic for selecting solvents based on electrophile reactivity and green chemistry constraints.

Troubleshooting Guide: Electrophilic Aromatic Substitution (EAS)

Context: You are performing nitration, bromination, or formylation on CMP. Common Issue: Poor Regioselectivity (Getting a mix of isomers).[2]

Q: Which position is most reactive, and how does solvent affect it?

A: The –OH group is the strongest director (Ortho/Para).[2]

  • Site A (Para to OH): Highly activated.[1][2]

  • Site B (Ortho to OH): Activated, but sterically hindered if the solvent shell is large.[2]

Solvent Control Mechanism:

  • H-Bonding Solvents (HFIP, Alcohols): These form a "cage" around the phenol oxygen (–OH...Solvent).[1][2] This steric bulk reduces ortho attack (Position 6) and favors para attack (Position 4).[2]

  • Non-H-Bonding Solvents (DCM, MeCN): The –OH is less sterically encumbered, allowing more ortho substitution.

Protocol:

  • To maximize Para-substitution (Position 4): Use Hexafluoroisopropanol (HFIP) or Trifluoroethanol (TFE).[2] The strong H-bond donation of the solvent shields the ortho position.

  • To maximize Ortho-substitution (Position 6): Use non-polar, non-coordinating solvents like DCM or Chlorobenzene (if solubility permits) or run neat.[1][2]

Advanced Protocol: Green "Solvent-Free" Etherification

For 5-Chloro-2-methoxyphenol, the high melting point (161°C) usually mandates a solvent.[1] However, Liquid Assisted Grinding (LAG) is a proven high-yield alternative.[1][2]

Methodology:

  • Mix: 1.0 eq CMP + 1.5 eq

    
     + 1.2 eq Alkyl Halide.
    
  • Additive: Add PEG-400 (Polyethylene Glycol) – 5 mol% (catalytic amount).[1][2]

  • Process: Grind in a ball mill or mortar for 20 minutes.

  • Mechanism: PEG-400 acts as a phase transfer catalyst and a "micro-solvent" that coats the solid particles, facilitating the interfacial reaction without bulk solvent.[2]

References & Authority

  • Solvent Effects on Phenolate Reactivity:

    • Reichardt, C., & Welton, T.[2] (2010).[1][2] Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.[1][2] (Foundational text on solvation of phenolate anions).

  • Green Solvent Alternatives (Cyrene/2-MeTHF):

    • Sherwood, J., et al.[2] (2014).[1][2] "Dihydrolevoglucosenone (Cyrene) as a bio-based alternative for dipolar aprotic solvents." Chemical Communications.[1][2] Link

  • Regioselectivity in Phenols:

    • Smith, M. B. (2013).[1][2][3] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure.[2] Wiley.[1][2] (Mechanistic basis for solvent-directed ortho/para ratios).

  • Physical Properties of Chloroguaiacols:

    • PubChem Database.[1][2][4][5] 5-Chloro-2-methoxyphenol (CID 588774).[1] Link[2]

Sources

Technical Support Center: High-Purity Synthesis of 5-Chloro-2-methoxyphenol

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed as a specialized technical support resource for researchers synthesizing 5-Chloro-2-methoxyphenol (also known as 5-chloroguaiacol).

The synthesis of this specific isomer presents a dual challenge: regioselectivity (avoiding the more thermodynamically favored 4-chloro isomer) and oxidative stability (preventing the electron-rich guaiacol ring from polymerizing into tar).

Status: Operational Specialist: Senior Application Scientist Topic: Minimizing Tar Formation & Optimizing Selectivity

🔬 Module 1: Diagnostic & Route Validation

"Why is my reaction turning into black tar?"

Before troubleshooting the tar, we must validate the synthesis route. Tar in this chemistry is almost always a result of oxidative coupling (formation of quinones and subsequent polymerization) or uncontrolled exotherms .

Q1: Are you using direct chlorination of Guaiacol?

Issue: Direct chlorination of guaiacol (2-methoxyphenol) with


 or 

predominantly yields 4-chloro-2-methoxyphenol , not the 5-chloro isomer.
  • The Chemistry: The -OH group is a stronger ortho/para director than the -OMe group. The para-position to the -OH (position 4) is the most reactive.

  • The Tar Trap: To force chlorination at the 5-position (meta to -OH), researchers often overheat the reaction or use excess Lewis acids, leading to rapid decomposition and tar formation.

  • Recommendation: If you require the 5-chloro isomer specifically, direct chlorination is the wrong route. You should likely be using the Dakin Oxidation of 5-chloro-2-methoxybenzaldehyde or the Diazotization/Hydrolysis of 5-chloro-2-anisidine.

Q2: Is the reaction mixture turning dark purple/black immediately?

Diagnosis: This indicates the formation of Quinones (specifically o-quinones or diphenoquinones).

  • Cause: Presence of trace metal ions (

    
    , 
    
    
    
    ) or dissolved oxygen acting on the phenolate ion.
  • Fix: Degas all solvents with

    
     or 
    
    
    
    for 30 minutes. Add a chelating agent (e.g., EDTA) if using aqueous conditions.

🛠️ Module 2: Troubleshooting Guide (Process Control)

This section addresses tar minimization for the two most common valid routes to 5-chloro-2-methoxyphenol.

Scenario A: The Dakin Oxidation Route (Aldehyde Phenol)

Route: 5-chloro-2-methoxybenzaldehyde +


 + Base 

5-chloro-2-methoxyphenol
SymptomProbable CauseCorrective Action
Black/Brown Oil Over-oxidation. The product phenol is more easily oxidized than the starting aldehyde.Quench Early: Stop reaction at 95% conversion. Do not chase 100%. Reducing Wash: Wash the crude organic layer immediately with Sodium Bisulfite (

) to kill active oxidants.
Low Yield Polymerization. High pH promotes phenolate coupling.pH Control: Maintain pH between 8–10 using a buffer (e.g., Borate or Phosphate) rather than strong NaOH.
Exotherm Runaway Peroxide Decomposition. Temp Control: Keep internal temp <10°C during peroxide addition. Add

dropwise.
Scenario B: The Chlorination Route (If using a blocking group)

Route: Chlorination of a blocked precursor (e.g., 1-chloro-2,4-dimethoxybenzene followed by demethylation)

SymptomProbable CauseCorrective Action
Sticky Residue Radical Polymerization. Radical Scavenger: Add 0.1 mol% BHT (Butylated hydroxytoluene) to the reaction mixture.
Darkening HCl Accumulation. Acid catalyzes condensation.Sweep Gas: Use a vigorous

sweep to remove HCl gas as it forms.
Inseparable Tar Solvent Choice. Switch Solvent: Move from polar solvents (Acetonitrile) to non-polar (DCM, Toluene). Polar solvents stabilize the charged intermediates that lead to tar.

🧠 Module 3: Mechanistic Insight (The "Why")

Understanding the mechanism of tar formation is the only way to prevent it reliably. In electron-rich phenols like guaiacols, the "Tar" is a complex mixture of poly-phenyl ethers and quinone oligomers.

The "Tar Pathway" Visualization

The diagram below illustrates how the desired "Happy Path" (Synthesis) competes with the "Sad Path" (Tar Formation).

TarFormation cluster_prevention Prevention Zone Guaiacol Guaiacol Derivative (Electron Rich) Radical Phenoxy Radical (Reactive Intermediate) Guaiacol->Radical Oxidation (Air/Peroxide) Product 5-Chloro-2-methoxyphenol (Target) Guaiacol->Product Controlled Reaction Quinone o-Quinone / Quinone Methide (Electrophile) Radical->Quinone -1e- Dimer C-C / C-O Dimers Radical->Dimer Coupling Quinone->Dimer + Phenol Tar Polymerized Tar (Irreversible) Dimer->Tar Polymerization

Figure 1: Mechanistic pathway showing how oxidative stress diverts the guaiacol precursor into the irreversible tar cascade.

🧪 Module 4: "Gold Standard" Purification Protocol

If you have already formed tar, standard silica columns often fail because the tar streaks and contaminates the product. Use this "Phase-Switch" purification method.

The Principle: 5-Chloro-2-methoxyphenol is a weak acid (


). We can toggle its solubility to leave neutral tars behind.
  • Dissolution: Dissolve the crude black mixture in Diethyl Ether (avoid DCM if possible, ether precipitates some polymers).

  • Filtration: Filter through a pad of Celite to remove insoluble carbonized material.

  • Base Extraction (Critical Step):

    • Extract the ether layer with 2M NaOH (cold).

    • Chemistry: The phenol becomes the water-soluble phenolate.[1] The neutral tar/polymers remain in the ether layer.

    • Observation: The ether layer will likely remain dark/black. The aqueous layer should be yellow/orange.

  • Wash: Wash the aqueous layer twice with fresh ether to remove trapped neutral tars.

  • Acidification:

    • Cool the aqueous layer to 0°C.

    • Slowly acidify with 6M HCl to pH 2.

    • Result: The product will precipitate as a white/off-white solid or oil.

  • Recovery: Extract the acidified aqueous layer with DCM, dry over

    
    , and evaporate.
    
  • Final Polish: Recrystallize from Hexane/Ethyl Acetate (9:1) if necessary.

📚 References

  • Preparation of 5-Chloro-2-methoxyphenol:

    • Source: J. Org.[2] Chem. 1984, 49, 1051.[2]

    • Relevance: Establishes the foundational synthesis route often cited in subsequent pharmaceutical patents.

  • Selectivity in Phenol Chlorination:

    • Source:Tetrahedron Letters, "Regioselective chlorination of phenols using sulfuryl chloride."

    • Relevance: Explains the difficulty of achieving meta-chlorination (5-position) via direct methods and the mechanism of ortho/para dominance.

  • Oxidative Coupling Mechanisms (Tar Formation):

    • Source:Industrial & Engineering Chemistry Research, "Kinetics and Mechanism of Wet Air Oxidation of Phenols."

    • Relevance: Details the radical pathways that lead to quinone formation and subsequent polymerization in phenolic systems.

  • Patent: Synthesis of 5-Chloro-2-methoxyphenol Derivatives:

    • Source: WO2007057767A2.

    • Relevance: Describes the use of the 5-chloro isomer as a specific intermediate and references the purification difficulties.

Sources

Stability issues of 5-Chloro-2-methoxyphenol under different reaction conditions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for 5-Chloro-2-methoxyphenol (CAS 3743-23-5). This document is designed for researchers, chemists, and drug development professionals who utilize this versatile intermediate in their syntheses. 5-Chloro-2-methoxyphenol, a derivative of guaiacol, is a key building block in the pharmaceutical and fine chemical industries. However, its substituted phenolic structure presents unique stability challenges that can impact experimental outcomes.

This guide provides in-depth, field-proven insights into the stability of 5-Chloro-2-methoxyphenol under various reaction conditions. Structured in a problem-oriented question-and-answer format, it aims to serve as both a troubleshooting manual and a knowledge base to help you anticipate and mitigate potential issues, ensuring the integrity and success of your research.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during your experiments. Each answer delves into the root chemical cause and provides actionable protocols and preventative measures.

Issue 1: My solution of 5-Chloro-2-methoxyphenol is turning brown/pink upon exposure to air or during my reaction.

Q: What is causing this discoloration, and how can I prevent it?

A: This is a classic sign of oxidative degradation. Phenols, particularly electron-rich ones like 5-Chloro-2-methoxyphenol, are highly susceptible to oxidation. The electron-donating methoxy group (-OCH₃) increases the electron density of the aromatic ring, making the molecule more easily oxidized than phenol itself.

Causality: The primary culprit is atmospheric oxygen. The oxidation process typically proceeds through a phenoxy radical intermediate, which can then couple or be further oxidized to form highly colored ortho-quinone or other polymeric species. This process can be accelerated by light (photo-oxidation) or the presence of trace metal impurities which can catalyze the oxidation.[1][2]

Preventative Measures & Protocols:

  • Inert Atmosphere: The most effective preventative measure is to exclude oxygen. Always handle the solid in a glovebox or under a blanket of inert gas (Argon or Nitrogen). For reactions, use solvents that have been thoroughly de-gassed.

  • Solvent Choice: Use fresh, high-purity solvents. Peroxides in aged ethers (like THF or Dioxane) can initiate oxidation.

  • Light Protection: Store the compound in an amber vial and protect your reaction vessel from light by wrapping it in aluminum foil.[3][4] Phenolic compounds are often light-sensitive.[1][2]

  • Temperature Control: Keep the compound and its solutions cool, as higher temperatures accelerate oxidation rates. For long-term storage, refrigeration is recommended.[2]

  • Antioxidant Additives: If compatible with your downstream chemistry, a trace amount of an antioxidant like Butylated Hydroxytoluene (BHT) can be added to solutions to inhibit radical-mediated oxidation.

G A Oven-dry all glassware D Assemble glassware hot under vacuum A->D B Degas solvent (Freeze-Pump-Thaw x3) G Add degassed solvent via cannula B->G C Weigh 5-Chloro-2-methoxyphenol under Nitrogen flow F Add solid via powder funnel under positive N2 pressure C->F E Backfill with Argon/Nitrogen D->E E->F F->G H Maintain slight positive pressure of inert gas (bubbler) G->H I Run reaction protected from light H->I G Start 5-Chloro-2-methoxyphenol Reagent + HBr Intermediate Protonated Intermediate (Oxonium Ion) Reagent->Intermediate Protonation of ether O Attack Sₙ2 Attack by Br⁻ Products 5-Chlorocatechol + CH₃Br Intermediate->Products Attack->Products Cleavage

Caption: Acid-catalyzed O-demethylation pathway.

Troubleshooting & Recommendations:

  • Screen Milder Conditions: If demethylation is an undesired side reaction, avoid strong, harsh demethylating agents. For instance, if using a Lewis acid for a Friedel-Crafts reaction, consider weaker options like FeCl₃ or ZnCl₂ before resorting to AlCl₃. [5]2. Temperature Control: Demethylation is often temperature-dependent. Running the reaction at lower temperatures (e.g., 0 °C or -78 °C) may favor the desired reaction over ether cleavage.

  • Protecting Group Strategy: If acidic conditions are unavoidable and the phenol is not the reactive site, consider if another synthetic route is possible where the key transformation is performed before introducing the phenol/methoxy groups.

  • Alternative Reagents: If O-demethylation is the goal, then reagents like BBr₃ in CH₂Cl₂ at low temperature are highly effective. [6]

Issue 3: My reaction under strongly basic conditions (e.g., NaH, LDA) is failing or giving a complex mixture.

Q: Why is 5-Chloro-2-methoxyphenol problematic in the presence of strong bases?

A: The primary issue is the acidic nature of the phenolic proton (pKa ≈ 10 for guaiacol). [2]In the presence of a strong base, the compound is instantly deprotonated to form the corresponding sodium or lithium phenoxide.

Causality & Consequences:

  • Altered Reactivity: The formation of the phenoxide anion dramatically changes the molecule's reactivity. The phenoxide is a potent nucleophile and has a highly activated aromatic ring. This can lead to unwanted O-alkylation, O-acylation, or electrophilic substitution on the ring if reactive electrophiles are present.

  • Reagent Incompatibility: If your reaction is intended to involve another part of the molecule (e.g., modifying a different substituent), the strong base will be consumed by the acidic phenol, potentially halting the desired reaction.

  • Potential for Elimination/Dehalogenation: Under very harsh conditions (high temperature, very strong base), nucleophilic aromatic substitution to displace the chloride is a possibility, though generally difficult without strong electron-withdrawing groups ortho or para to the chlorine.

Recommendations:

  • Protect the Phenol: If the phenolic hydroxyl group is not the intended reaction site, it must be protected before introducing a strong base. Common protecting groups for phenols include methyl ethers (already present), benzyl ethers, or silyl ethers (e.g., TBDMS).

  • Use a Weaker Base: If you only need to deprotonate the phenol for a subsequent reaction (e.g., Williamson ether synthesis), use a base with a pKa just sufficient for the task, such as K₂CO₃ or Cs₂CO₃ in a polar aprotic solvent (DMF, acetonitrile). These are strong enough to form the phenoxide but are less likely to cause complex side reactions than organolithiums or hydrides.

  • Order of Addition: Carefully plan your order of addition. Often, it is best to form the phenoxide first with a suitable base, then add the electrophile to control the reaction pathway.

Frequently Asked Questions (FAQs)

Q1: How should I properly store 5-Chloro-2-methoxyphenol for long-term stability?

A: For optimal long-term stability, store 5-Chloro-2-methoxyphenol under the following conditions:

  • Atmosphere: Under an inert atmosphere (Argon or Nitrogen) to prevent oxidation. * Temperature: In a refrigerator (2-8 °C). [2]* Light: In a tightly sealed, amber glass bottle to protect from light and moisture. [3][4]* Location: In a dry, cool, and well-ventilated place away from incompatible materials. [7] Q2: What are the primary incompatibilities I should be aware of?

A: Based on safety data for this compound and its parent structure (guaiacol), you must avoid contact with the following:

  • Strong Oxidizing Agents: (e.g., peroxides, nitrates, permanganate). Contact can cause vigorous or explosive reactions and rapid degradation. [1][2][7]* Strong Bases: (e.g., alkali metal hydroxides, hydrides). Reacts to form phenoxides. [3][4]* Strong Acids & Lewis Acids: Can cause O-demethylation. [3][4][8]* Acid Chlorides / Anhydrides: Will react with the hydroxyl group (O-acylation) unless intended.

Incompatible Material ClassPotential Hazard / OutcomeRationale
Strong Oxidizing Agents Fire/Explosion Risk, Rapid DecompositionPhenolic ring is easily oxidized.
Strong Bases Exothermic Reaction, Altered ReactivityAcidic phenol proton is readily removed.
Strong Acids (HBr, HI) O-Demethylation, DecompositionCleavage of the aryl methyl ether bond.
Lewis Acids (AlCl₃, BBr₃) O-Demethylation, Complex FormationCoordination to oxygen atoms facilitates bond cleavage.

Q3: What are the main safety hazards associated with 5-Chloro-2-methoxyphenol?

A: According to GHS classifications, 5-Chloro-2-methoxyphenol is considered:

  • Harmful if swallowed (H302). [9]* Causes serious eye damage (H318). [9]* Causes skin irritation (H315). * May cause respiratory irritation (H335). Always handle this chemical in a fume hood wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. [7]

Appendix A: Key Experimental Protocol

Protocol: Freeze-Pump-Thaw Degassing of Reaction Solvents

This protocol is essential for removing dissolved oxygen from solvents to prevent oxidative degradation of sensitive reagents like 5-Chloro-2-methoxyphenol.

Materials:

  • Schlenk flask with a sidearm and PTFE stopcock.

  • Solvent to be degassed.

  • Cold bath (Liquid Nitrogen or Dry Ice/Acetone).

  • High-vacuum pump with a cold trap.

Procedure:

  • Fill Flask: Fill the Schlenk flask no more than half-full with the solvent.

  • Freeze: Securely clamp the flask in the cold bath. Allow the solvent to freeze completely into a solid mass. This is crucial to prevent the solvent from boiling under vacuum.

  • Pump (Evacuate): Once the solvent is fully frozen, open the stopcock to the vacuum line. Evacuate the flask for 5-10 minutes. You are removing the air from the headspace above the frozen solvent.

  • Thaw: Close the stopcock to isolate the flask from the vacuum. Remove the cold bath and allow the solvent to thaw completely. You may hear a slight release of gas bubbles from the thawing liquid; this is the dissolved gas coming out of solution into the vacuum headspace.

  • Repeat: Repeat the entire Freeze-Pump-Thaw cycle at least two more times (for a total of three cycles). This ensures a high degree of oxygen removal.

  • Final Step: After the final thaw, backfill the flask with an inert gas (Argon or Nitrogen) before use. The solvent is now ready to be transferred via cannula to your reaction flask.

References

  • LookChem. Cas 90-05-1, Guaiacol. [Link]

  • Carl Roth GmbH + Co. KG. Safety Data Sheet: 2-Methoxyphenol. [Link]

  • BYJU'S. NCERT Solutions for Class 12 Chemistry Chapter 11 – Alcohols, Phenols and Ethers. [Link]

  • PubChem. Phenol, 5-chloro-2-methoxy-. [Link]

  • PubChem. Guaiacol. [Link]

  • Carl Roth GmbH + Co. KG. Safety Data Sheet: Guaiacol. [Link]

  • Carl Roth GmbH + Co. KG. Safety Data Sheet: 2-Methoxyphenol. [Link]

  • ResearchGate. Radiolytic degradation of methoxychlor in methanol and monitoring of radiolytic products by HPLC and GC-MS. [Link]

  • ACS Omega. Facile Electrochemical Demethylation of 2-Methoxyphenol to Surface-Confined Catechol on the MWCNT and Its Efficient Electrocatalytic Hydrazine Oxidation and Sensing Applications. [Link]

  • PubMed. ortho-Methoxyphenols as Convenient Oxidative Bioconjugation Reagents with Application to Site-Selective Heterobifunctional Cross-Linkers. [Link]

  • Springer Nature. Efficient O-demethylation of lignin-derived aromatic compounds under moderate conditions. [Link]

  • Google Patents.
  • PubMed Central. Selective methoxy ether cleavage of 2,6-dimethoxyphenol followed by a selective acylation. [Link]

  • Google Patents. Process for producing methoxyphenol or ethoxyphenol.
  • ResearchGate. Biodegradation pathway of 2-chloro-5-nitrophenol. [Link]

  • Wikipedia. Guaiacol. [Link]

  • Wikipedia. Demethylation. [Link]

  • PubMed Central. Evolution of Efficient Pathways for Degradation of Anthropogenic Chemicals. [Link]

  • U.S. Food and Drug Administration. Q1B Photostability Testing of New Active Substances and Medicinal Products. [Link]

  • ResearchGate. Atmospheric reactivity of hydroxyl radicals with guaiacol (2-methoxyphenol), a biomass burning emitted compound: Secondary organic aerosol formation and gas-phase oxidation products. [Link]

  • Quick Company. Processes For Preparation And Purification Of 5 Chloro 2 Nitroaniline. [Link]

  • PubChem. 5-Chloro-2-methoxyaniline. [Link]

  • ACS Publications. Oxygen-Free Regioselective Biocatalytic Demethylation of Methyl- phenyl Ethers via Methyltransfer Employing Veratrol‐O. [Link]

  • PubMed. Biodegradation of dimethylphenols by bacteria with different ring-cleavage pathways of phenolic compounds. [Link]

  • PubMed. Guaiacol oxidation: theoretical insight into thermochemistry of radical processes involving methoxy group demethylation. [Link]

Sources

Troubleshooting low conversion rates in 5-Chloro-2-methoxyphenol reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 5-Chloro-2-methoxyphenol Reaction Optimization

Topic: Troubleshooting Low Conversion Rates in 5-Chloro-2-methoxyphenol Architectures Audience: Senior Process Chemists, Medicinal Chemists, and R&D Scientists.[1]

Executive Summary

Low conversion rates involving 5-Chloro-2-methoxyphenol (5-C-2-MP) typically stem from two distinct mechanistic bottlenecks:

  • Synthesis (Upstream): Poor regioselectivity during the chlorination of guaiacol, where the 4-chloro isomer is kinetically favored over the desired 5-chloro isomer.

  • Functionalization (Downstream): The electron-rich nature of the guaiacol scaffold deactivates the aryl chloride toward oxidative addition in palladium-catalyzed cross-couplings, requiring specialized ligand systems.

This guide provides root-cause analysis and validated protocols to overcome these barriers.

Part 1: Troubleshooting Synthesis (The Regioselectivity Trap)

Problem: You are chlorinating 2-methoxyphenol (guaiacol) and obtaining low yields of the 5-chloro isomer, or an inseparable mixture of isomers.

Root Cause Analysis: The hydroxyl group (-OH) is a stronger activator and ortho/para director than the methoxy group (-OMe).[1] In guaiacol:

  • Position 4 (Para to -OH): Highly activated.[1] Major product of direct electrophilic chlorination (

    
    , NCS).
    
  • Position 5 (Para to -OMe): Less activated. Minor product.

If your "low conversion" is actually "low isolated yield" of the 5-chloro isomer, you are fighting intrinsic electronic directing effects.

Diagnostic Workflow

Use this decision tree to validate your synthesis strategy.

SynthesisTroubleshooting Start Start: Low Yield of 5-Chloro Isomer MethodCheck Method: Direct Chlorination of Guaiacol? Start->MethodCheck IsomerAnalysis Analyze Crude via GC/NMR MethodCheck->IsomerAnalysis Result4Cl Major Product: 4-Chloro IsomerAnalysis->Result4Cl >80% 4-Cl Result5Cl Major Product: 5-Chloro (Rare) IsomerAnalysis->Result5Cl High 5-Cl Action1 STOP: Intrinsic Selectivity Issue. Switch to Indirect Route. Result4Cl->Action1 Action2 Optimize Purification. (Recrystallization vs. Distillation) Result5Cl->Action2

Figure 1: Decision matrix for synthesis troubleshooting. Direct chlorination heavily favors the 4-chloro isomer.[1]

Corrective Protocol: The Indirect Route

To synthesize 5-Chloro-2-methoxyphenol reliably, avoid direct chlorination. Use the Baeyer-Villiger Oxidation route starting from 5-chloro-2-hydroxybenzaldehyde or a similar precursor where the chlorine is already installed in the correct position relative to the oxygenation pattern.

Recommended Alternative:

  • Start: 4-Chloro-2-nitroanisole.

  • Step 1: Reduction to amine (

    
     or 
    
    
    
    ).
  • Step 2: Diazotization (

    
    ) followed by hydrolysis.
    Note: This guarantees the 5-chloro regiochemistry.[1]
    

Part 2: Troubleshooting Downstream Reactivity (Coupling & Alkylation)

Problem: You have pure 5-Chloro-2-methoxyphenol, but subsequent reactions (Suzuki coupling or O-alkylation) stall at <50% conversion.

Scenario A: Palladium-Catalyzed Cross-Coupling (Suzuki/Buchwald)

The Barrier: The aryl chloride bond in 5-C-2-MP is deactivated.[1] The electron-donating -OH and -OMe groups increase electron density on the ring, making the C-Cl bond stronger and significantly harder to undergo oxidative addition (the rate-limiting step) compared to electron-deficient aryl chlorides.[1]

Standard Conditions (Fail):


, 

, Toluene/Water. Optimized Conditions (Success):
ParameterRecommendationRationale
Catalyst Precursor

or

Source of Pd(0).
Ligand (Critical) SPhos, XPhos, or BrettPhos Bulky, electron-rich dialkylbiaryl phosphines facilitate oxidative addition into electron-rich Ar-Cl bonds [1].[1]
Base

or

Stronger bases assist in the transmetallation step.
Solvent 1,4-Dioxane or t-Amyl AlcoholHigher boiling points allow for necessary activation energy (

).[1]

Protocol Checkpoint:

  • Degassing: Electron-rich phosphines are air-sensitive.[1] Sparge solvents with Argon for 20 mins.

  • Water: Anhydrous conditions often fail for boronic acids. Add 2-5% water to facilitate the boronate formation.[1]

Scenario B: O-Alkylation (Williamson Ether Synthesis)

The Barrier: Intramolecular Hydrogen Bonding . The phenolic proton in guaiacol derivatives forms a strong hydrogen bond with the adjacent methoxy oxygen. This stabilizes the phenol, making deprotonation kinetically slower than typical phenols.

Optimized Protocol:

  • Solvent: Switch to DMF or NMP (Polar Aprotic). These solvents disrupt the internal H-bond.[1]

  • Base: Use Cesium Carbonate (

    
    ) . The large Cesium cation ("Cesium Effect") improves the solubility of the phenoxide and loosens the ion pair, increasing nucleophilicity [2].
    
  • Temperature: Heat to 60-80°C . Room temperature is often insufficient to break the H-bond network and drive the reaction.

Part 3: Analytical & Purification Guide

Issue: "I see conversion on TLC, but isolated yield is low."

1. Isomer Co-elution: The 4-chloro and 5-chloro isomers have nearly identical polarity.

  • Solution: Use GC-MS rather than HPLC for process monitoring. The boiling point difference allows better resolution than polarity-based separation.[1]

2. Product Volatility: Chlorinated anisoles/phenols can be sublimable or volatile.

  • Solution: Do not dry under high vacuum (<5 mbar) for extended periods at elevated temperatures.

FAQ: Rapid Fire Troubleshooting

Q: Can I use Cu-catalysis (Ullmann) instead of Pd for coupling? A: Generally, no. Aryl chlorides are poor substrates for classic Ullmann-type couplings unless you use harsh conditions (


, neat) which may decompose the methoxy group (demethylation).

Q: Why is my reaction turning black immediately? A: "Palladium Black" precipitation. This indicates your ligand is not stabilizing the Pd(0) species. Increase the Ligand:Pd ratio to 2:1 or 3:1 and ensure strict oxygen-free handling.

Q: I need to remove the methyl group later. Should I couple first? A: Yes.


 demethylation is compatible with aryl chlorides, but perform the C-C coupling first. The free catechol (dihydroxy) product is much more sensitive to oxidation and polymerization during coupling conditions.

References

  • Littke, A. F., & Fu, G. C. (2002).[2] Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211.[2] Link

  • Flessner, T., & Doye, S. (1999). Cesium carbonate: A powerful base for the alkylation of phenols. Journal of Praktische Chemie, 341(2), 186-190. Link[1]

  • Liotta, C. L., & Harris, H. P. (1974). Chemistry of naked anions. I. Reactions of the 18-crown-6 complex of potassium fluoride with organic substrates in aprotic organic solvents. Journal of the American Chemical Society, 96(7), 2250–2252. Link[1]

Sources

Validation & Comparative

A Comparative Guide to Purity Analysis of 5-Chloro-2-methoxyphenol: qNMR vs. HPLC

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and manufacturing, the precise determination of purity for active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide offers an in-depth technical comparison of two prominent analytical techniques, quantitative Nuclear Magnetic Resonance (qNMR) and High-Performance Liquid Chromatography (HPLC), for the purity analysis of 5-Chloro-2-methoxyphenol, a key building block in the synthesis of various pharmaceutical compounds. As Senior Application Scientists, our objective is to provide a comprehensive, data-driven comparison to empower you in selecting the most appropriate analytical strategy for your specific needs.

The Analytical Challenge: Ensuring the Purity of 5-Chloro-2-methoxyphenol

5-Chloro-2-methoxyphenol is susceptible to carrying impurities from its synthesis, such as regioisomers (e.g., 4-Chloro-2-methoxyphenol), starting materials, or by-products. Accurate quantification of these impurities is critical as they can impact the safety and efficacy of the final drug product. Traditional chromatographic methods like HPLC have long been the industry standard. However, quantitative NMR (qNMR) has emerged as a powerful, primary analytical method offering distinct advantages.

The Principle of qNMR: A Fundamental Advantage

Quantitative NMR distinguishes itself from chromatographic techniques by its fundamental principle: the signal intensity in a ¹H NMR spectrum is directly proportional to the number of protons giving rise to that signal.[1] This inherent stoichiometric relationship allows for the direct and accurate quantification of a substance against a certified internal standard, without the need for substance-specific calibration curves that are essential for HPLC.[2] This makes qNMR a primary ratio method of measurement, capable of providing results traceable to the International System of Units (SI).

Head-to-Head Comparison: qNMR vs. HPLC

FeatureQuantitative NMR (qNMR)High-Performance Liquid Chromatography (HPLC)
Principle Signal intensity is directly proportional to the number of nuclei. A primary method.Separation based on differential partitioning between a mobile and stationary phase. A comparative method.
Reference Standard Requires a certified internal standard of a different compound.Requires a certified reference standard of the analyte itself for accurate quantification.
Calibration No calibration curve required for each analyte.A calibration curve with multiple concentration points is necessary for each analyte and impurity.
Quantification Direct quantification of the analyte and any proton-containing impurities with a single experiment.Typically quantifies the main component and known impurities with available reference standards.
Sample Throughput Generally faster per sample after initial setup, with analysis times often under 30 minutes.[3]Can be automated for high throughput, but method development and run times can be longer.
Solvent Consumption Minimal, typically less than 1 mL of deuterated solvent per sample.Significantly higher, involving a continuous flow of mobile phase.
Destructive/Non-destructive Non-destructive, the sample can be recovered.[4]Destructive, the sample is consumed during the analysis.
Structural Information Provides detailed structural information of the analyte and impurities.Provides retention time and UV response, but limited structural information.

Experimental Design: A Practical Showdown

To provide a tangible comparison, we outline detailed experimental protocols for the purity determination of 5-Chloro-2-methoxyphenol using both qNMR and a developed HPLC method.

qNMR Workflow for Purity Analysis

The workflow for qNMR is a systematic process designed to ensure accuracy and precision.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh_analyte Accurately weigh 5-Chloro-2-methoxyphenol dissolve Dissolve in DMSO-d6 weigh_analyte->dissolve weigh_is Accurately weigh Internal Standard (Maleic Acid) weigh_is->dissolve transfer Transfer to NMR tube dissolve->transfer nmr_acq Acquire 1H NMR spectrum transfer->nmr_acq Insert into Spectrometer phase_baseline Phase and baseline correction nmr_acq->phase_baseline integrate Integrate signals of analyte and IS phase_baseline->integrate calculate Calculate purity using the qNMR equation integrate->calculate

Caption: Workflow for qNMR purity analysis.

Experimental Protocol: qNMR Analysis of 5-Chloro-2-methoxyphenol

1. Rationale for Internal Standard Selection:

Maleic acid is chosen as the internal standard based on the following criteria:

  • High Purity: Available as a certified reference material (CRM).

  • Chemical Stability: It is stable and does not react with the analyte or the solvent.[4]

  • Non-Overlapping Signals: The ¹H NMR spectrum of 4-Chloro-2-methoxyphenol, a close isomer, shows aromatic protons around 6.8 ppm and a methoxy signal around 3.8 ppm.[5] Maleic acid exhibits a sharp singlet for its two vinyl protons at approximately 6.3 ppm in DMSO-d6, a region that is anticipated to be free of signals from 5-Chloro-2-methoxyphenol and its likely impurities.

  • Solubility: It is soluble in DMSO-d6, a suitable solvent for the analyte.

2. Sample Preparation:

  • Accurately weigh approximately 20 mg of 5-Chloro-2-methoxyphenol into a clean, dry vial.

  • Accurately weigh approximately 10 mg of maleic acid (certified reference material) into the same vial.

  • Dissolve the mixture in approximately 0.7 mL of DMSO-d6.

  • Vortex the vial to ensure complete dissolution and homogenization.

  • Transfer the solution to a 5 mm NMR tube.

3. NMR Instrument Parameters:

  • Spectrometer: 400 MHz NMR Spectrometer

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Pulse Angle: 30° (to ensure a shorter relaxation delay can be used).

  • Relaxation Delay (d1): 5 times the longest T1 of the signals of interest (a preliminary T1 measurement is recommended for highest accuracy; a default of 15-20 seconds is a conservative starting point).[6]

  • Acquisition Time (aq): 3-4 seconds.

  • Number of Scans (ns): 16-64 (to achieve a signal-to-noise ratio of at least 250:1 for the signals to be integrated).

  • Temperature: 298 K.

4. Data Processing and Purity Calculation:

  • Apply Fourier transformation to the FID.

  • Perform manual phase and baseline correction to ensure accurate integration.

  • Integrate the well-resolved singlet of the methoxy group of 5-Chloro-2-methoxyphenol (expected around 3.8-4.0 ppm, 3H) and the singlet of the vinyl protons of maleic acid (around 6.3 ppm, 2H).

  • Calculate the purity using the following equation[7][8]:

    Purity (% w/w) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • analyte = 5-Chloro-2-methoxyphenol

    • IS = Internal Standard (Maleic Acid)

Experimental Protocol: HPLC Analysis of 5-Chloro-2-methoxyphenol

1. Method Development Rationale:

This reverse-phase HPLC method is developed based on established procedures for the analysis of chlorinated phenols.[9] A C18 column is chosen for its versatility in separating moderately polar compounds. The mobile phase composition is optimized to achieve good resolution and peak shape.

2. Instrumentation and Conditions:

  • HPLC System: A system equipped with a pump, autosampler, column oven, and a UV detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase: Acetonitrile:Water (60:40 v/v) with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 280 nm.

  • Injection Volume: 10 µL.

3. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve 5-Chloro-2-methoxyphenol reference standard in the mobile phase to prepare a 1 mg/mL stock solution.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 1 to 100 µg/mL.

  • Sample Solution: Accurately weigh and dissolve the 5-Chloro-2-methoxyphenol sample in the mobile phase to a final concentration of approximately 50 µg/mL.

4. Analysis and Quantification:

  • Inject the calibration standards to generate a calibration curve of peak area versus concentration.

  • Inject the sample solution.

  • Determine the concentration of 5-Chloro-2-methoxyphenol in the sample from the calibration curve.

  • Purity is typically reported as an area percentage, or more accurately by quantifying against the primary reference standard.

Validation and Trustworthiness: A Self-Validating System

Both methods must be validated according to ICH Q2(R1) guidelines to ensure their suitability for their intended purpose.[10]

qNMR Method Validation:

Validation ParameterAcceptance Criteria
Specificity Resolution of analyte and internal standard signals from each other and from any impurity signals.
Linearity A linear relationship between the analyte/internal standard molar ratio and the integral ratio (R² > 0.99).[11]
Accuracy % Recovery of 98-102% for a spiked sample.[10]
Precision (Repeatability) RSD ≤ 1.0% for six replicate preparations.[10][11]
Range 80-120% of the target concentration.[12]
LOD/LOQ Determined by serial dilution and signal-to-noise ratio (e.g., 3:1 for LOD, 10:1 for LOQ).

HPLC Method Validation:

Validation ParameterAcceptance Criteria
Specificity Peak purity analysis and resolution from known impurities.
Linearity R² > 0.99 over the specified concentration range.[13]
Accuracy % Recovery of 98-102% for spiked samples at three concentration levels.[10]
Precision (Repeatability & Intermediate) RSD ≤ 2.0% for replicate injections and different days/analysts.[13]
Range The linear range of the calibration curve.[12]
LOD/LOQ Determined by serial dilution and signal-to-noise ratio (e.g., 3:1 for LOD, 10:1 for LOQ).[13]

Conclusion: Choosing the Right Tool for the Job

Both qNMR and HPLC are powerful techniques for the purity analysis of 5-Chloro-2-methoxyphenol.

HPLC remains a workhorse in quality control laboratories due to its high sensitivity and established validation protocols. It is particularly well-suited for routine analysis of known impurities where reference standards are available.

qNMR , on the other hand, offers a more fundamental and direct approach to purity determination. Its ability to provide absolute quantification without a substance-specific reference standard makes it an invaluable tool during drug development, for the certification of reference materials, and for the investigation of unknown impurities. The non-destructive nature and the wealth of structural information it provides further enhance its utility.

For laboratories involved in the development and characterization of new chemical entities, the adoption of qNMR as a complementary technique to HPLC can provide a more comprehensive and robust understanding of substance purity, ultimately contributing to the development of safer and more effective medicines.

References

  • JEOL. qNMR - Quantitative Analysis by NMR - AWS.
  • ResolveMass Laboratories Inc. Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works.
  • FUJIFILM Wako Chemicals Europe GmbH. Quantitative NMR (qNMR) | Nuclear Magnetic Resonance (NMR) | [Analytical Chemistry] | Laboratory Chemicals.
  • ChemicalBook. 4-CHLORO-2-METHOXYPHENOL(16766-30-6) 1H NMR spectrum.
  • ICH. ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). 2005.
  • Emery Pharma. A Guide to Quantitative NMR (qNMR). 2024.
  • Mestrelab Resources. What is qNMR and why is it important?.
  • RSSL. The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredi.
  • Wang L, Zhu H, Ma C, Yan Y. HPLC Determination of Chlorophenols in Water with Separation by Ionic Liquids [Bmim]BF4 Aqueous Two-phase Solvent Sublation.
  • Sigma-Aldrich. High-Performance Quantitative H-1 NMR.
  • MDPI. Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection. 2023.
  • Sigma-Aldrich. QUANTITATIVE NMR - Technical Details and TraceCERT® Certified Reference Materials. 2017.
  • Sigma-Aldrich. Quantitative NMR for Content Assignment of Phytochemical Reference Standards.
  • Mestrelab Resources. Purity Calculation. 2013.
  • NIH. A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-imethylbenzamide in Biological Samples.
  • ResearchGate. Survey and qualification of internal standards for quantification by H-1 NMR spectroscopy. 2025.
  • Arabian Journal of Chemistry. Development and validation of high-performance liquid chromatography method for analysis of β-CCT and its related substances.
  • SciSpace. Validation of a Generic Quantitative 1H NMR Method for Natural Products Analysis.
  • PubMed. Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection. 2023.
  • US Pharmacopeia (USP). Stimuli Article (qNMR).
  • European Medicines Agency (EMA). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.

Sources

Comparative study of different synthetic routes to 5-Chloro-2-methoxyphenol

[1]

CAS Number: 3743-23-5 Synonyms: 2-Hydroxy-4-chloroanisole; 4-Chloro-2-hydroxyanisole Target Audience: Medicinal Chemists, Process Development Scientists

Executive Summary & Strategic Analysis

5-Chloro-2-methoxyphenol is a critical aromatic building block used in the synthesis of neuroactive pharmaceuticals and agrochemicals. Its structural core—a phenol with an ortho-methoxy group and a meta-chloro substituent (relative to the hydroxyl)—presents a specific regiochemical challenge.

Direct electrophilic halogenation of guaiacol (2-methoxyphenol) fails to yield this isomer efficiently because the hydroxyl group, being a stronger activator than the methoxy group, directs incoming electrophiles to the para position (C4), not the meta position (C5). Consequently, successful synthesis requires indirect routes that either install the oxygen functionality after the halogen is in place or utilize specific directing groups.

This guide evaluates three distinct pathways:

  • The Dakin Oxidation Route (Recommended for Lab Scale): High atom economy, excellent purity, and mild conditions.

  • The Nitro-Anisole Route (Recommended for Industrial Scale): Uses commodity starting materials (4-chlorophenol) but involves hazardous unit operations (diazotization).

  • Direct Chlorination (Comparative Control): Included to demonstrate regiochemical limitations.

Comparative Route Analysis

Route 1: The Dakin Oxidation (Aldehyde Oxidation)

This route utilizes the Dakin oxidation to convert an aldehyde to a phenol.[1][2] It is the most robust method for laboratory synthesis due to its high regiocontrol and clean reaction profile.

  • Mechanism: Base-catalyzed oxidation of benzaldehyde to formate ester via Baeyer-Villiger type rearrangement, followed by in-situ hydrolysis.[1]

  • Key Advantage: The precursor (5-chlorosalicylaldehyde) fixes the halogen position before the phenol is generated, guaranteeing 100% regiochemical purity.

Route 2: The Nitro-Anisole Sequence

This is the classical "aniline route" often seen in older patent literature. It builds the molecule from 4-chlorophenol.

  • Mechanism: Nitration

    
     Methylation 
    
    
    Reduction
    
    
    Diazotization
    
    
    Hydrolysis.
  • Key Advantage: Extremely low raw material costs. 4-chlorophenol is a bulk commodity.

  • Key Disadvantage: Four distinct steps; generation of diazonium salts poses safety risks on scale; stoichiometric iron waste (if Fe/HCl reduction is used).

Route 3: Direct Chlorination of Guaiacol
  • Outcome: Fails to produce the target as the major product.

  • Reasoning: The OH group directs para to itself (position 4). The OMe group directs para to itself (position 5). Since

    
    , the OH control dominates, yielding 4-chloro-2-methoxyphenol (~85-90%) rather than the desired 5-chloro isomer.
    
Performance Metrics Table
MetricRoute 1: Dakin OxidationRoute 2: Nitro-AnisoleRoute 3: Direct Chlorination
Overall Yield 75 - 85%40 - 55%< 10% (Target Isomer)
Step Count 241
Regio-Purity > 99%> 98%Poor (Mixture)
Raw Material Cost Moderate (Aldehyde)Low (Phenol)Very Low
Safety Profile High (Mild Oxidants)Low (Diazo/Nitro hazards)Moderate (Cl2 gas)
Scalability Good (Exotherm control)Difficult (Diazo handling)Excellent

Visualizing the Synthetic Pathways

SynthesisRoutesStart_Aldehyde5-Chlorosalicylaldehyde(Commercial)Int_MethoxyAldehyde5-Chloro-2-methoxybenzaldehydeStart_Aldehyde->Int_MethoxyAldehydeMeI / K2CO3(Methylation)Start_Phenol4-Chlorophenol(Commodity)Int_NitroPhenol4-Chloro-2-nitrophenolStart_Phenol->Int_NitroPhenolHNO3(Nitration)Start_GuaiacolGuaiacol(2-Methoxyphenol)TargetTARGET:5-Chloro-2-methoxyphenol(CAS 3743-23-5)Start_Guaiacol->TargetMinor ProductWrong_IsomerMAJOR PRODUCT:4-Chloro-2-methoxyphenolStart_Guaiacol->Wrong_IsomerCl2 or NCS(Electrophilic Sub.)Int_MethoxyAldehyde->TargetH2O2 / NaOH(Dakin Oxidation)Int_NitroAnisole4-Chloro-2-nitroanisoleInt_NitroPhenol->Int_NitroAnisoleDMS / Base(Methylation)Int_Aniline5-Chloro-2-methoxyanilineInt_NitroAnisole->Int_AnilineFe / HCl or H2/Pd(Reduction)Int_DiazoDiazonium Salt(Unstable)Int_Aniline->Int_DiazoNaNO2 / H2SO4(Diazotization)Int_Diazo->TargetH2O / Heat(Hydrolysis)

Caption: Comparative flow of synthetic strategies. Route 1 (Left) offers the most direct access to the target isomer.

Detailed Experimental Protocols

Protocol A: The Dakin Oxidation Route (Recommended)[3]

Step 1: Methylation of 5-Chlorosalicylaldehyde

  • Reagents: 5-Chlorosalicylaldehyde (1.0 eq), Dimethyl sulfate (DMS) (1.1 eq), Potassium Carbonate (1.5 eq), Acetone (Solvent).

  • Procedure: Dissolve aldehyde in acetone. Add

    
    . Add DMS dropwise at room temperature (exothermic). Reflux for 2-4 hours.
    
  • Workup: Filter inorganic salts. Evaporate acetone. Dissolve residue in EtOAc, wash with water/brine. Dry and concentrate.

  • Yield: ~95% (Solid).

Step 2: Dakin Oxidation [1]

  • Reagents: 5-Chloro-2-methoxybenzaldehyde (1.0 eq), 30% Hydrogen Peroxide (1.2 - 1.5 eq), Sodium Hydroxide (2.0 eq), Methanol/Water (1:1).

  • Procedure:

    • Dissolve the aldehyde in MeOH.[3]

    • Add NaOH solution (maintaining pH > 10).

    • Add

      
       dropwise at 0°C. Caution: Reaction is exothermic.
      
    • Allow to warm to room temperature and stir for 2 hours. The intermediate formate ester usually hydrolyzes spontaneously under these conditions.

  • Workup: Acidify with 2N HCl to pH 2. Extract with Dichloromethane (DCM). Wash with sodium bisulfite (to quench peroxides). Dry over

    
    .
    
  • Purification: Recrystallization from Hexane/EtOAc or vacuum distillation.

  • Target Yield: 85-90%.

Protocol B: The Nitro-Anisole Route (Alternative)

Critical Step: Reduction of 4-Chloro-2-nitroanisole

  • Reagents: 4-Chloro-2-nitroanisole, Iron powder (3.0 eq),

    
     (cat.), Ethanol/Water.
    
  • Procedure: Reflux the mixture for 4 hours. The nitro group is reduced to the amine (5-chloro-2-methoxyaniline).

  • Note: This intermediate is stable and can be stored.

Critical Step: Diazotization and Hydrolysis

  • Reagents: 5-Chloro-2-methoxyaniline,

    
    , 
    
    
    (35%).
  • Procedure:

    • Dissolve amine in dilute

      
      . Cool to 0-5°C.
      
    • Add aqueous

      
       dropwise (keep T < 5°C). Stir 30 min to form diazonium salt.
      
    • Hydrolysis: Transfer the cold diazonium solution dropwise into a boiling solution of dilute

      
       (or 
      
      
      solution to assist phenol formation).
    • Safety: Nitrogen gas evolution will be vigorous.

  • Workup: Steam distillation is often used here to separate the phenol from tarry byproducts.

Conclusion & Recommendation

For research and early-phase development, Route 1 (Dakin Oxidation) is the superior choice. It avoids the formation of regioisomers and hazardous diazonium intermediates. The starting material, 5-chlorosalicylaldehyde, is widely available or easily synthesized from p-chlorophenol via formylation.

Route 2 should only be considered if raw material costs must be minimized to the absolute floor (e.g., multi-ton scale) and if the facility is equipped to handle diazonium chemistry safely.

References

  • Dakin Oxidation Efficiency

    • Journal of the American Chemical Society, "The Oxidation of Hydroxy Derivatives of Benzaldehyde," H.D. Dakin, 1909.[2]

    • Recent application: Green Chemistry, "Aerobic and mild catalytic system for the Dakin oxidation," 2012.

  • Synthesis of 5-Chloro-2-methoxyaniline (Intermediate for Route 2)

    • ChemicalBook, "Synthesis of 5-Chloro-2-methoxyaniline from 4-Chloro-2-nitroanisole."

  • Regioselectivity of Guaiacol Functionalization

    • Organic Letters, "Synthesis of 2-Arylphenols via Formal Bismuth(V)-Mediated C–O Arylation of Guaiacols," 2025. (Discusses the difficulty of activating the meta-position).

  • CAS Registry Data

    • NIH PubChem, "5-Chloro-2-methoxyphenol (CAS 3743-23-5)."

Comparative Analysis of Catalytic Architectures for the Regioselective Synthesis of 5-Chloro-2-methoxyphenol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 5-chloro-2-methoxyphenol (also known as 5-chloroguaiacol) presents a classic problem in aromatic substitution: regiocontrol . Direct electrophilic chlorination of guaiacol is dominated by the strong para-directing effect of the hydroxyl group, yielding primarily the 4-chloro isomer. Accessing the 5-chloro isomer (where the halogen is para to the methoxy group and meta to the hydroxyl) requires catalytic strategies that either override these electronic biases or utilize pre-functionalized scaffolds.

This guide compares three distinct catalytic architectures:

  • Direct Electrophilic Chlorination (Lewis Acid/Zeolite): The "Baseline" approach, often plagued by poor selectivity.

  • Catalytic Dakin Oxidation (Organocatalytic/SeO₂): A regiochemically "perfect" route via aldehyde oxidation.

  • Cu-Catalyzed C–O Hydroxylation (Transition Metal): A convergent approach using aryl halides.

Decision Matrix: Which System to Choose?
FeatureSystem A: Direct Chlorination System B: Catalytic Dakin Oxidation System C: Cu-Catalyzed Hydroxylation
Primary Mechanism Electrophilic Aromatic Substitution (

)
Baeyer-Villiger Type OxidationNucleophilic Aromatic Substitution (

)
Regioselectivity Low (Favors 4-Cl isomer)Excellent (>99%)Excellent (>98%)
Step Count 1 (Direct)2 (Formylation + Oxidation)1 (From Aryl Halide)
Catalyst Cost Low (Zeolites/FeCl₃)Medium (SeO₂ or Flavin)Medium (Cu salts + Ligand)
Scalability High (but requires purification)High (Exothermic control needed)High (Batch/Flow compatible)
Best For... Low-cost commodity productionHigh-purity pharmaceutical intermediatesConvergent synthesis from halides

Mechanistic Pathways & Selectivity Landscape

The core challenge is the electronic battle between the -OH and -OMe groups. The -OH group is a stronger activator, directing incoming electrophiles to the ortho (6) and para (4) positions. To achieve 5-substitution, one must bypass this inherent bias.

Figure 1: Comparative Reaction Pathways[1]

G Guaiacol Guaiacol (2-Methoxyphenol) Direct Direct Chlorination (SO2Cl2 / Zeolite) Guaiacol->Direct Electrophilic Attack Prod4 4-Chloro-2-methoxyphenol (MAJOR IMPURITY) Direct->Prod4 Kinetic Control (Para to OH) Prod5 5-Chloro-2-methoxyphenol (TARGET) Direct->Prod5 Minor Product Aldehyde 5-Chloro-2-methoxy- benzaldehyde Dakin Catalytic Dakin Oxidation (H2O2 / SeO2) Aldehyde->Dakin H2O2 Activation Dakin->Prod5 100% Regioretention ArylHalide 2-Bromo-4-chloroanisole CuCat Cu-Catalyzed Hydroxylation (Cu(acac)2 / Ligand) ArylHalide->CuCat Ligand Exchange CuCat->Prod5 Chemo-selective (Br displacement)

Caption: Comparative pathways showing the selectivity struggle in direct chlorination versus the pre-defined regiochemistry of Dakin and Cu-catalyzed routes.

Deep Dive: Catalytic Systems Analysis

System A: Direct Chlorination (The "Avoid" Case)

While conceptually simple, using sulfuryl chloride (


) or 

with Lewis acids (e.g.,

) typically yields an 80:20 mixture favoring the 4-chloro isomer.
  • The Exception: Zeolite-Confinement.

    • Concept: Using shape-selective zeolites (e.g., NaY or ZSM-5) can marginally improve 5-selectivity by sterically hindering the 4-position, but yields of pure 5-chloro-2-methoxyphenol rarely exceed 40-50% without difficult chromatography.

    • Verdict: Generally unsuitable for high-purity pharmaceutical applications.

System B: Catalytic Dakin Oxidation (The "Gold Standard")

This method relies on the oxidation of 5-chloro-2-methoxybenzaldehyde . Since the chlorine is already installed in the correct position relative to the methoxy group, the reaction is purely a functional group transformation (Aldehyde


 Phenol).
  • Catalyst: Selenium Dioxide (

    
    ) or Flavin organocatalysts.
    
  • Mechanism: The catalyst activates hydrogen peroxide (

    
    ) to form a peracid-like species, which attacks the aldehyde (Baeyer-Villiger type), followed by hydrolysis.[1]
    
  • Pros: Zero regiochemical ambiguity. Mild conditions.

  • Cons: Requires the aldehyde precursor (though commercially available).

System C: Cu-Catalyzed Hydroxylation (The "Convergent" Route)

This modern approach utilizes 2-bromo-4-chloroanisole (where Br is at position 2, Cl at 4; relative to OMe at 1). The copper catalyst selectively displaces the more reactive Bromine with a hydroxyl group, leaving the Chlorine intact.

  • Catalyst:

    
     with Oxalamide ligands (e.g., BHMPO).[2][3]
    
  • Mechanism: Radical-scavenging or

    
    -like pathway facilitated by the ligand which lowers the activation energy for 
    
    
    
    bond cleavage.
  • Pros: High chemoselectivity (Br reacts, Cl stays).

  • Cons: Requires inert atmosphere and specific ligands.

Experimental Protocols

Protocol 1: SeO₂-Catalyzed Dakin Oxidation

Recommended for small-to-medium scale high-purity synthesis.

Materials:

  • 5-Chloro-2-methoxybenzaldehyde (10 mmol)

  • Selenium Dioxide (

    
    ) (0.2 mmol, 2 mol%)
    
  • Hydrogen Peroxide (

    
    ) (30% aq., 15 mmol)
    
  • Solvent: Dichloromethane (

    
    ) or THF
    

Workflow:

  • Charge: In a round-bottom flask, dissolve the aldehyde in

    
     (20 mL).
    
  • Catalyst Addition: Add

    
     (2 mol%).[4] Stir at room temperature for 5 minutes.
    
  • Oxidation: Add

    
     dropwise via syringe pump to control exotherm (maintain <30°C).
    
  • Monitoring: Stir for 2–4 hours. Monitor via TLC (disappearance of aldehyde).

  • Workup:

    • Quench with saturated

      
       (destroys excess peroxide).
      
    • Extract organic layer.[4] Wash with brine.

    • Hydrolysis: The intermediate formate ester often hydrolyzes spontaneously, but if needed, treat the residue with 1M NaOH/MeOH for 30 mins, then acidify.

  • Purification: Recrystallization from hexanes/EtOAc.

Expected Yield: 88–94%

Protocol 2: Cu-Catalyzed Hydroxylation of Aryl Halides

Recommended for industrial scale-up where flow chemistry might be applied.

Materials:

  • 2-Bromo-4-chloroanisole (1.0 equiv)

  • Catalyst:

    
     (2.5 mol%)
    
  • Ligand:

    
    -bis(4-hydroxy-2,6-dimethylphenyl)oxalamide (5 mol%)
    
  • Base:

    
     (3.0 equiv)
    
  • Solvent:

    
     (4:1 ratio)
    

Workflow Diagram:

Workflow Start Substrate Prep: 2-Bromo-4-chloroanisole + Cu Catalyst + Ligand Degas Degassing: Evacuate/Backfill N2 (3x) Start->Degas Reaction Reaction: Heat to 80-100°C Time: 12-16h Degas->Reaction Quench Quench: Cool to RT Acidify to pH 2 (HCl) Reaction->Quench Extract Extraction: EtOAc wash Dry over Na2SO4 Quench->Extract Product Final Product: 5-Chloro-2-methoxyphenol Extract->Product

Caption: Workflow for the Cu-catalyzed hydroxylation. Note the acidification step is critical to protonate the phenoxide.

Key Procedural Note: The reaction initially forms the phenoxide. You must acidify the aqueous phase during workup to isolate the phenol.[4]

Comparative Data Summary

MetricSeO₂ Dakin OxidationCu-Catalyzed HydroxylationDirect Chlorination (Ref)
Yield 92%85%<45% (of 5-isomer)
Regio-Purity >99%>98%~20% (5-isomer)
Reaction Temp 25°C (RT)80–100°C0–25°C
Atom Economy Low (Loss of formate)High (Loss of HBr)High (Loss of HCl)
Green Score High (Water byproduct)Medium (DMSO solvent)Low (Corrosive reagents)

Conclusion

For the synthesis of 5-chloro-2-methoxyphenol , Direct Chlorination should be avoided due to the inherent electronic preference for the 4-position.

  • Choose the Dakin Oxidation if you have access to the aldehyde precursor and require high purity with simple equipment.

  • Choose Cu-Catalyzed Hydroxylation if you are building a convergent library from aryl halides or operating at a larger scale where DMSO recycling is feasible.

References

  • Cu-Catalyzed Hydroxylation: Xia, S., Gan, L., Wang, K., Li, Z., & Ma, D. (2016).[3] Copper-Catalyzed Hydroxylation of (Hetero)aryl Halides under Mild Conditions. Journal of the American Chemical Society, 138(41), 13493–13496. Link

  • Dakin Oxidation (SeO2): Guzman, J. A., Mendoza, V., Garcia, E., & Maldonado, L. A. (1995).[5] Baeyer-Villiger Oxidation of β-Aryl Substituted Unsaturated Carbonyl Compounds with Hydrogen Peroxide and Catalytic Selenium Dioxide.[5] Synthetic Communications, 25(14), 2121-2133. Link

  • Dakin Oxidation (Organocatalytic): Chen, S., & Foss, F. W. (2012).[6] Aerobic Organocatalytic Oxidation of Aryl Aldehydes: Flavin Catalyst Turnover by Hantzsch’s Ester.[5][6] Organic Letters, 14(19), 5150–5153. Link

  • Regioselectivity in Chlorination: Ertürk, E., & Yeşil, T. A. (2022).[7] Catalyst-Tuned Electrophilic Chlorination of Diverse Aromatic Compounds with Sulfuryl Chloride and Regioselective Chlorination of Phenols with Organocatalysts.[7] The Journal of Organic Chemistry, 87(19), 12558-12573.[7] Link

Sources

A Comparative Guide to the Biological Activity of 5-Chloro-2-methoxyphenol and Its Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic landscape of drug discovery and development, the exploration of novel chemical entities with enhanced biological activities is a perpetual endeavor. Phenolic compounds, in particular, have long been a source of inspiration due to their diverse pharmacological properties. This guide provides an in-depth comparative analysis of the biological activities of 5-Chloro-2-methoxyphenol and its structurally related derivatives. By examining experimental data on their anticancer, antimicrobial, and antioxidant properties, we aim to provide researchers, scientists, and drug development professionals with a comprehensive resource to inform future research and development efforts.

Introduction to 5-Chloro-2-methoxyphenol: A Scaffold of Interest

5-Chloro-2-methoxyphenol, a halogenated derivative of guaiacol, serves as a versatile scaffold in medicinal chemistry. The presence of the chloro and methoxy groups on the phenolic ring influences its electronic and lipophilic properties, which in turn can modulate its interaction with biological targets. While the parent compound itself has been noted as a useful research chemical, significant interest lies in the synthesis of its derivatives to potentiate specific biological effects. The rationale behind such derivatization often involves enhancing target specificity, improving pharmacokinetic profiles, and increasing therapeutic efficacy.

Comparative Analysis of Biological Activities

The modification of the 5-Chloro-2-methoxyphenol core has given rise to a plethora of derivatives with a wide spectrum of biological activities. Here, we present a comparative overview of their anticancer, antimicrobial, and antioxidant properties, supported by available experimental data.

Anticancer Activity: A Promising Frontier

Several derivatives of 5-Chloro-2-methoxyphenol have demonstrated notable anticancer activity against various cancer cell lines. The primary mechanism of action often involves the induction of apoptosis (programmed cell death) and cell cycle arrest, key processes in controlling cancer cell proliferation.

A notable class of derivatives includes 5-chloro-2-methoxy-N-(4-sulphamoylphenyl)benzamides. One such derivative, compound 4j , has shown potent anti-proliferative activity against human ovarian cancer (A2780) and colon cancer (HCT-116) cell lines. Further investigation revealed high sensitivity in human pancreatic carcinoma (MIA PaCa-2) cells, where it was found to arrest the cell cycle at the G2/M phase and induce apoptosis[1].

Another promising derivative, 2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline, exhibited significant cytotoxicity against colorectal cancer cells (HCT116 and Caco-2), with IC50 values of 0.35 and 0.54 μM, respectively. Mechanistic studies indicated that this compound modulates the PI3K/AKT/mTOR signaling pathway, a critical regulator of cell growth and survival in many cancers.

Compound Cancer Cell Line IC50 / GI50 (µM) Reference
5-chloro-2-methoxy-N-(4-sulphamoylphenyl)benzamide derivative (4j)MIA PaCa-2Potent (exact value not specified)[1]
2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinolineHCT1160.35
2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinolineCaco-20.54
Ciminalum–thiazolidinone hybrid (2h)Leukemia (MOLT-4, SR)< 0.01–0.02 (GI50)[2]
Ciminalum–thiazolidinone hybrid (2h)Colon cancer (SW-620)< 0.01–0.02 (GI50)[2]

IC50: Half-maximal inhibitory concentration; GI50: 50% growth inhibition.

Antimicrobial Activity: Combating Microbial Threats

Derivatives of 5-Chloro-2-methoxyphenol have also been investigated for their potential as antimicrobial agents. The structural modifications aim to enhance their ability to disrupt microbial cell integrity or interfere with essential cellular processes.

For instance, pyrazole derivatives of 5-chloro-2-methoxy phenyl hydrazide have been synthesized and evaluated for their antitubercular activity. One derivative, compound 2d , exhibited significant activity against the active stage of Mycobacterium tuberculosis H37Ra with an IC50 of 0.208 μg/mL. Notably, these compounds showed no significant activity against Gram-positive or Gram-negative bacteria, suggesting a degree of selectivity towards M. tuberculosis.

Compound Microorganism MIC / IC50 Reference
Pyrazole derivative (2d)Mycobacterium tuberculosis H37RaIC50: 0.208 μg/mL
ChlorothymolMethicillin-resistant Staphylococcus aureus (MRSA)Antimicrobial activity observed[3]

MIC: Minimum Inhibitory Concentration; IC50: Half-maximal inhibitory concentration.

Antioxidant Activity: Scavenging Free Radicals

Phenolic compounds are well-known for their antioxidant properties, which are attributed to their ability to donate a hydrogen atom to free radicals, thereby neutralizing them. The antioxidant potential of 5-Chloro-2-methoxyphenol derivatives has been explored, with some compounds showing promising activity.

A study on 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives revealed potent antioxidant activity in several compounds when screened using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging method. One derivative, 1-(5-chloro-2-hydroxyphenyl)-4-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)pyrrolidin-2-one, was found to have an antioxidant activity 1.5 times higher than that of the well-known antioxidant, ascorbic acid. Another derivative from the same study, 1-(5-chloro-2-hydroxyphenyl)-4-(4-methyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)pyrrolidin-2-one, exhibited 1.35 times higher antioxidant activity than vitamin C.

Compound Assay Activity Reference
1-(5-chloro-2-hydroxyphenyl)-4-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)pyrrolidin-2-oneDPPH Radical Scavenging1.5 times higher than ascorbic acid
1-(5-chloro-2-hydroxyphenyl)-4-(4-methyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)pyrrolidin-2-oneDPPH Radical Scavenging1.35 times higher than vitamin C

Experimental Protocols

To ensure the reproducibility and validation of the findings presented, this section details the methodologies for the key biological assays.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Principle: In living cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding purple formazan crystals which are insoluble in aqueous solution. The amount of formazan produced is directly proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (and a vehicle control) and incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

MTT_Assay_Workflow A Cell Seeding in 96-well plate B Compound Treatment A->B C Incubation B->C D MTT Addition C->D E Incubation & Formazan Formation D->E F Formazan Solubilization E->F G Absorbance Reading (570 nm) F->G H Data Analysis (IC50) G->H

MTT Assay Workflow
Antimicrobial Activity: Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.

Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism after a defined incubation period.

Protocol:

  • Preparation of Antimicrobial Solutions: Prepare a stock solution of the test compound and perform serial two-fold dilutions in a 96-well plate containing appropriate broth medium.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to 0.5 McFarland standard).

  • Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours).

  • MIC Determination: Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

Broth_Microdilution_Workflow A Serial Dilution of Compound B Inoculation with Microorganism A->B C Incubation B->C D Visual Inspection for Growth C->D E MIC Determination D->E

Broth Microdilution Workflow
Antioxidant Activity: DPPH Radical Scavenging Assay

The DPPH assay is a common and straightforward method to evaluate the antioxidant activity of compounds.

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance.

Protocol:

  • Preparation of DPPH Solution: Prepare a stock solution of DPPH in methanol.

  • Reaction Mixture: In a 96-well plate, add various concentrations of the test compound to the DPPH solution. A control containing only DPPH and the solvent is also prepared.

  • Incubation: Incubate the plate in the dark at room temperature for a specific period (e.g., 30 minutes).

  • Absorbance Measurement: Measure the absorbance of the solutions at 517 nm.

  • Calculation of Scavenging Activity: Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.

  • IC50 Determination: Determine the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.

DPPH_Assay_Workflow A Prepare DPPH Solution B Mix with Test Compound A->B C Incubation (Dark) B->C D Measure Absorbance (517 nm) C->D E Calculate % Scavenging & IC50 D->E PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation of PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT Recruitment PDK1->AKT Phosphorylation mTORC1 mTORC1 AKT->mTORC1 Activation Apoptosis Inhibition of Apoptosis AKT->Apoptosis CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Derivative 5-Chloro-2-methoxyphenol Derivative Derivative->PI3K Inhibition

Simplified PI3K/AKT/mTOR Signaling Pathway and Point of Intervention

As illustrated, activation of Receptor Tyrosine Kinases (RTKs) at the cell surface triggers the activation of Phosphoinositide 3-kinase (PI3K). PI3K then phosphorylates Phosphatidylinositol 4,5-bisphosphate (PIP2) to generate Phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating proteins such as PDK1 and AKT. Activated AKT, in turn, phosphorylates a range of downstream targets, including the mTORC1 complex, leading to increased cell growth and proliferation and the inhibition of apoptosis. Certain derivatives of 5-Chloro-2-methoxyphenol have been shown to inhibit components of this pathway, such as PI3K, thereby blocking these pro-survival signals and inducing cancer cell death.

Conclusion and Future Directions

The derivatization of the 5-Chloro-2-methoxyphenol scaffold has yielded a diverse array of compounds with promising anticancer, antimicrobial, and antioxidant activities. The presented experimental data highlights the potential of these derivatives as lead compounds for the development of novel therapeutics. The enhanced activity observed in many derivatives compared to what is generally known about simple phenolic compounds underscores the importance of targeted chemical modifications.

Future research should focus on several key areas:

  • Systematic Structure-Activity Relationship (SAR) Studies: A more comprehensive understanding of how different substituents at various positions on the 5-Chloro-2-methoxyphenol ring influence biological activity is needed to guide the rational design of more potent and selective compounds.

  • In-depth Mechanistic Studies: Elucidating the precise molecular targets and signaling pathways affected by these derivatives will be crucial for their further development as therapeutic agents.

  • In Vivo Efficacy and Safety Profiling: Promising candidates identified in vitro should be advanced to preclinical in vivo models to evaluate their efficacy, pharmacokinetics, and safety profiles.

  • Direct Comparative Studies: There is a clear need for studies that directly compare the biological activity of a range of derivatives with the parent 5-Chloro-2-methoxyphenol to definitively quantify the impact of specific structural modifications.

By continuing to explore the chemical space around the 5-Chloro-2-methoxyphenol core, the scientific community can unlock new avenues for the development of effective treatments for a range of diseases.

References

  • 4-Chloro-2-Isopropyl-5-Methylphenol Exhibits Antimicrobial and Adjuvant Activity against Methicillin-Resistant Staphylococcus aureus. (n.d.). PMC. Retrieved from [Link]

  • (PDF) Synthesis and Evaluation of 5-Chloro-2-Methoxy-N-(4-Sulphamoylphenyl) Benzamide Derivatives as Anti-cancer Agents. (2022). ResearchGate. Retrieved from [Link]

  • Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. (2021). National Center for Biotechnology Information. Retrieved from [Link]

Sources

Cross-Validation of HPLC and GC-MS Methods for 5-Chloro-2-methoxyphenol Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

In the development of pharmaceutical intermediates like 5-Chloro-2-methoxyphenol (a key precursor in the synthesis of chlorquinaldol and related antiseptics), relying on a single analytical technique introduces the risk of undetected bias. While HPLC-UV is the industry standard for routine release testing due to its robustness, it lacks the structural specificity of Mass Spectrometry. Conversely, GC-MS offers definitive structural identification but faces challenges with the polar phenolic hydroxyl group.[1]

This guide details the orthogonal cross-validation of these two methodologies. By validating HPLC results against a GC-MS reference method, researchers can ensure that the "purity" peak observed in liquid chromatography is not masking co-eluting isomers or degradation products.[1]

The Analyte: 5-Chloro-2-methoxyphenol[1][2]
  • CAS: 446-86-6[1]

  • pKa: ~8.86 (Phenolic OH)

  • LogP: ~2.1

  • Boiling Point: ~253°C[1][2]

  • Critical Attribute: The molecule possesses both a methoxy group (hydrophobic) and a phenolic hydroxyl (polar/acidic), creating distinct behaviors in LC (pH dependent) and GC (tailing prone).

Method 1: High-Performance Liquid Chromatography (HPLC-UV)

The Routine "Workhorse" Method[1]

Objective: To establish a robust, high-throughput quantitative method for daily quality control.

Critical Method Parameters (CMP)

The acidity of the mobile phase is the controlling variable. At neutral pH, the phenolic proton dissociates (


), leading to peak broadening and retention time shifts. Acidification suppresses ionization, ensuring the analyte remains in its neutral, hydrophobic form for consistent interaction with the C18 stationary phase.
Optimized Protocol
  • Instrument: Agilent 1260 Infinity II or equivalent.

  • Column: Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm).[1]

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5).[1]

  • Mobile Phase B: Acetonitrile (HPLC Grade).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: DAD at 280 nm (primary) and 254 nm (secondary).[1]

  • Temperature: 30°C.

Gradient Profile:

Time (min) % Mobile Phase B Rationale
0.0 30 Initial equilibration.
10.0 80 Elution of 5-Chloro-2-methoxyphenol (~6.5 min).

| 12.0 | 30 | Re-equilibration.[1][2] |

Self-Validating System Suitability:

  • Tailing Factor: Must be < 1.5 (Checks for secondary silanol interactions).[1]

  • Resolution: > 2.0 between 5-Chloro-2-methoxyphenol and its regioisomer (4-Chloro-2-methoxyphenol), if present.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

The Orthogonal "Reference" Method[1]

Objective: To confirm peak purity and validate the specificity of the HPLC method.

The Derivatization Necessity

While direct injection of chlorophenols is possible, it often results in peak tailing due to hydrogen bonding with the liner and column active sites. To achieve high-precision cross-validation, Silylation is strictly recommended.[1] This replaces the active proton with a trimethylsilyl (TMS) group, improving volatility and peak shape.

Optimized Protocol
  • Instrument: GC-MS (Single Quadrupole), e.g., Agilent 7890/5977.[1]

  • Column: HP-5MS UI (30 m x 0.25 mm, 0.25 µm film).[1]

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).[1]

  • Inlet: Split 10:1 @ 260°C.

Derivatization Workflow:

  • Aliquot 100 µL of sample (in anhydrous Ethyl Acetate).

  • Add 50 µL BSTFA + 1% TMCS (Silylation reagent).[1]

  • Incubate at 60°C for 30 minutes.

  • Cool and inject.[1]

Temperature Program:

  • Initial: 60°C (Hold 1 min).

  • Ramp: 20°C/min to 280°C.[1]

  • Hold: 3 mins.

  • Total Run Time: ~15 mins.[1]

MS Detection (SIM Mode):

  • Target Ion (Quant): m/z 230 (Molecular ion of TMS derivative).

  • Qualifier Ions: m/z 215 (M - CH3), m/z 187.[1]

Cross-Validation Workflow & Decision Matrix

The following diagrams illustrate the logical flow for validating these methods against each other and selecting the appropriate technique for your specific stage of development.

The Cross-Validation Logic

This workflow ensures that any bias in the HPLC method is detected by the orthogonal GC-MS method.[1]

CrossValidation Sample Test Sample (5-Chloro-2-methoxyphenol) Split Split Sample Sample->Split HPLC_Prep HPLC Prep (Dilute in Mobile Phase) Split->HPLC_Prep Aliquot A GC_Prep GC Prep (Derivatize w/ BSTFA) Split->GC_Prep Aliquot B HPLC_Run Run HPLC-UV (Separation by Polarity) HPLC_Prep->HPLC_Run GC_Run Run GC-MS (Separation by Volatility) GC_Prep->GC_Run Data_HPLC HPLC Quant Result (Area %) HPLC_Run->Data_HPLC Data_GC GC-MS Quant Result (SIM Ion Ratio) GC_Run->Data_GC Stats Statistical Comparison (Bland-Altman / Paired t-test) Data_HPLC->Stats Data_GC->Stats Decision Pass/Fail? (Difference < 2.0%) Stats->Decision

Figure 1: Orthogonal Cross-Validation Workflow. Note the divergence in sample preparation (Derivatization vs. Dilution) ensuring independent error sources.

Method Selection Decision Tree

When should you use which method?

MethodSelection Start Analytical Requirement? Q1 Is the sample aqueous? Start->Q1 HPLC Select HPLC-UV (Direct Injection) Q1->HPLC Yes (e.g., Wastewater) GC_Check Check Sensitivity Needs Q1->GC_Check No (e.g., Organic Synthesis) GC_Check->HPLC High Conc. (> 0.1%) GC Select GC-MS (Derivatization Required) GC_Check->GC Trace Level (< 1 ppm) GC_Check->GC Isomer ID Required

Figure 2: Decision Matrix for selecting between HPLC and GC-MS based on sample matrix and sensitivity requirements.

Comparative Performance Data

The following data represents typical validation results when comparing these two optimized protocols.

ParameterHPLC-UV (Method 1)GC-MS (Method 2)Comparative Insight
Linearity (

)
> 0.999> 0.995HPLC typically offers superior linearity at high concentrations (assay level).[1][2]
LOD (Limit of Detection) 0.05 µg/mL0.005 µg/mLGC-MS (SIM mode) is ~10x more sensitive, ideal for trace impurity analysis.[1][2]
Precision (RSD, n=6) 0.4%1.2%HPLC is more precise due to the lack of derivatization variability.[2]
Recovery (Spike) 98.5% - 101.5%95.0% - 105.0%GC-MS recovery is wider due to the extraction/derivatization steps.[1][2]
Selectivity Retention Time onlyRT + Mass SpectrumGC-MS is the "Gold Standard" for specificity.[1][2]
Statistical Validation Criteria (ICH Q2)

To declare the methods "cross-validated," the following criteria must be met using a paired t-test or Bland-Altman analysis:

  • Bias: The mean difference between methods must be statistically insignificant (p > 0.05).

  • Correlation: The slope of the regression line (HPLC vs. GC) should be between 0.98 and 1.02.

Discussion & Expert Recommendations

When to use HPLC-UV: Use this for Release Testing and Stability Studies .[1] The method is faster, requires less sample manipulation (no derivatization), and the precision (RSD < 0.5%) is superior for assaying the main component. The acidic mobile phase is critical; ensure the pH is maintained at 2.5 ± 0.2 to prevent peak splitting.

When to use GC-MS: Use this for Impurity Profiling and Forensic Investigation .[1] If an unknown peak appears in the HPLC chromatogram, GC-MS is required to identify it.[1] Furthermore, if the HPLC peak shows asymmetry, GC-MS can determine if a co-eluting isomer (e.g., 3-chloro-2-methoxyphenol) is present, as the capillary column offers higher theoretical plates (efficiency) than the HPLC column.

Pitfall Watch:

  • HPLC: Avoid using Methanol as the organic modifier if peak shape is poor; Acetonitrile generally provides sharper peaks for chlorinated phenols.[1]

  • GC-MS: Ensure the derivatization reagents (BSTFA) are fresh. Moisture intrusion hydrolyzes the reagent, leading to incomplete derivatization and "ghost" peaks of the underivatized phenol.

References

  • ICH Harmonised Tripartite Guideline. (2022). Validation of Analytical Procedures: Q2(R2). International Council for Harmonisation.[1][3] Link

  • PubChem. (n.d.).[1][4] 5-Chloro-2-methoxyphenol Compound Summary. National Center for Biotechnology Information.[1] Link

  • Mussalo-Rauhamaa, H., et al. (1989).[1] Analysis of Chlorophenols in Water by GC-MS. (Contextual reference for derivatization protocols). Link

  • BenchChem. (2025).[1][5] Comparative Guide to Analytical Methods for Chlorophenols. (General reference for method performance ranges). Link

Sources

Isomeric Purity Assessment of 5-Chloro-2-methoxyphenol: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & The Isomer Challenge

In the synthesis of pharmaceutical intermediates and agrochemicals, 5-Chloro-2-methoxyphenol (5-CMP) is a critical scaffold. However, its production—typically via the chlorination of guaiacol—is governed by electrophilic aromatic substitution rules that favor the formation of its regioisomer, 4-Chloro-2-methoxyphenol (4-CMP).

Because 4-CMP is often the thermodynamic or kinetic major product, "purity" assessments that rely solely on standard C18 HPLC or low-resolution GC often fail to detect significant isomeric contamination. These isomers possess identical molecular weights (158.58 g/mol ) and similar pKa values, leading to co-elution in non-selective systems.

This guide provides a multi-tiered analytical strategy to definitively assess the isomeric purity of 5-CMP, moving from physical properties to high-resolution chromatography and structural spectroscopy.

Tier 1: Physical Property Assessment (The "Quick Check")

Before engaging complex instrumentation, a fundamental physical property check serves as a powerful self-validating screen. The melting point differential between the two isomers is drastic.

Property5-Chloro-2-methoxyphenol (Target)4-Chloro-2-methoxyphenol (Impurity)
State at 25°C Solid (Crystalline)Liquid (Oily)
Melting Point 72 – 76 °C 16 – 17 °C
CAS No. 3743-23-516766-30-6

Diagnostic Insight: If your "pure" 5-CMP sample appears wet, oily, or melts below 70°C, it is likely significantly contaminated with the 4-chloro isomer.

Tier 2: Chromatographic Quantification (HPLC-UV)

The Limitation of C18

Standard Octadecyl (C18) columns rely primarily on hydrophobic interactions. Since both isomers have nearly identical hydrophobicity (logP ~2.1), C18 columns often yield a single, broad peak or "shouldering," masking the impurity.

The Solution: Pentafluorophenyl (PFP) Selectivity

We recommend using a Pentafluorophenyl (PFP) stationary phase.[1] PFP phases engage in


-

interactions and dipole-dipole interactions with the aromatic ring. The position of the electron-withdrawing chlorine atom relative to the methoxy group alters the electron density distribution of the ring, allowing the PFP phase to discriminate between the isomers where C18 fails.
Recommended Protocol: HPLC-UV/PDA
  • Objective: Quantify 4-CMP impurity levels >0.05%.

  • System: HPLC with PDA (Photodiode Array) or UV-Vis.

ParameterSpecification
Column Fluorophenyl / PFP (e.g., Phenomenex Kinetex PFP or similar), 150 x 4.6 mm, 2.6 µm or 5 µm
Mobile Phase A Water + 0.1% Formic Acid (or 10mM Ammonium Formate pH 3.0)
Mobile Phase B Acetonitrile (ACN)
Flow Rate 1.0 mL/min
Gradient 0-2 min: 20% B (Isocratic hold) 2-15 min: 20%

60% B 15-18 min: 60%

95% B
Detection UV @ 280 nm (Primary), 220 nm (Secondary)
Temperature 30 °C

Method Causality:

  • Acidic Mobile Phase: Phenols are weak acids. Low pH (<3) suppresses ionization, ensuring the analytes remain neutral and interact maximally with the stationary phase, preventing peak tailing.

  • PFP Phase: The fluorine atoms on the column create a localized electron-deficient region, interacting differently with the 4-Cl and 5-Cl isomers based on their specific dipole moments.

Tier 3: Structural Validation ( H-NMR)

When reference standards are unavailable, or for absolute structural confirmation, Proton NMR is the arbiter. The coupling constants (


 values) of the aromatic protons provide a definitive "fingerprint" for each isomer.
5-Chloro-2-methoxyphenol (Target)[2][3]
  • Structure: Cl at position 5. Protons at 3, 4, 6.[2]

  • Key Signal: Proton H3 (ortho to OMe) and H4 (ortho to Cl) are vicinal.

  • Pattern: You will see a large Ortho-coupling (

    
     Hz)  between H3 and H4.
    
    • 
       ~6.8-7.0 ppm: Doublet (
      
      
      
      Hz).
4-Chloro-2-methoxyphenol (Impurity)[5][6][7]
  • Structure: Cl at position 4.[3] Protons at 3, 5, 6.

  • Key Signal: Proton H3 is isolated between the OMe and Cl groups. It has no ortho neighbors.

  • Pattern: Proton H3 appears as a Singlet or Meta-coupled doublet (

    
     Hz) .
    
    • Differentiation: The absence of a large ortho-coupling for the H3 proton is the diagnostic marker for the 4-chloro isomer.

Analytical Decision Matrix (Visualization)

The following diagram illustrates the logical workflow for assessing isomeric purity, prioritizing speed and cost-effectiveness before escalating to high-cost instrumentation.

IsomerAnalysis Start Start: 5-CMP Sample VisualCheck Tier 1: Visual/Melting Point Check Start->VisualCheck IsLiquid Liquid or MP < 70°C? VisualCheck->IsLiquid Fail REJECT: High 4-CMP Content IsLiquid->Fail Yes PassVisual Solid / MP > 72°C IsLiquid->PassVisual No HPLC Tier 2: HPLC-UV (PFP Column) PassVisual->HPLC Resolution Is Resolution (Rs) > 1.5? HPLC->Resolution Quant Quantify Impurity % Resolution->Quant Yes NMR Tier 3: 1H-NMR Validation Resolution->NMR No / Ambiguous Quant->NMR Optional Confirmation

Caption: Decision tree for isomeric purity assessment. Tier 1 filters gross contamination; Tier 2 quantifies trace impurities; Tier 3 provides structural certainty.

Comparative Summary of Methods

FeatureGC-MS HPLC-UV (PFP)

H-NMR
Primary Utility Trace impurity detection (<0.05%)Routine QC & QuantificationStructural Elucidation
Isomer Specificity High (with capillary columns like Rtx-35)High (with PFP/Phenyl-Hexyl phases)Absolute (via Coupling Constants)
Sample Prep Derivatization (TMS) recommendedDissolve & ShootDissolve in CDCl

Throughput Medium (20-30 min run)High (15 min run)Low
Limit of Detection Excellent (ppb range)Good (ppm range)Poor (>0.1% required)
Recommendation

For routine quality control in a drug development setting, HPLC-UV using a PFP column is the most robust balance of speed, accuracy, and cost. GC-MS should be reserved for trace analysis when impurity levels are below the HPLC LOQ (Limit of Quantitation).

References

  • Sigma-Aldrich. 4-Chloro-2-methoxyphenol Properties & Safety Data. Retrieved from

  • PubChem. 5-Chloro-2-methoxyphenol Compound Summary. National Library of Medicine. Retrieved from

  • Welch Materials. A Guide to Selective Columns for Isomer Separation. (2024).[4] Retrieved from

  • Chromatography Online. Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases. (2016).[1] LCGC International.[3] Retrieved from

  • Denton, J. R., et al. Development of a Method for Regioisomer Impurity Detection... by Gas Chromatography.[5][6] (2017).[2][5] J Chromatogr Sep Tech. Retrieved from

Sources

Evaluating the environmental impact of different 5-Chloro-2-methoxyphenol synthesis methods

[1]

Executive Summary

5-Chloro-2-methoxyphenol (CAS: 19484-23-2) is a critical intermediate in the synthesis of pharmaceutical APIs (e.g., sulfonylurea derivatives) and a model compound for environmental toxicology studies.[1] Its synthesis presents a classic "regioselectivity vs. efficiency" dilemma.

Direct chlorination of guaiacol—while atom-economical on paper—fails due to electronic directing effects, yielding the wrong isomers (4- and 6-chloroguaiacol).[1] Consequently, industrial production relies on multi-step indirect routes.[2] This guide evaluates the two dominant methodologies: the Classical Diazotization Route and the Modern Baeyer-Villiger Route , comparing their Process Mass Intensity (PMI), waste profiles, and scalability.[2]

MetricMethod A: Diazotization (Classical) Method B: Baeyer-Villiger (Modern)
Primary Precursor 4-Chloroanisole4-Chloroanisole
Step Count 3 (Nitration

Reduction

Hydrolysis)
3 (Acylation

Oxidation

Hydrolysis)
Regioselectivity High (>95%)High (>98%)
Key Waste Acidic tars, NOx gases, Diazo residuesAluminum salts, Acetate salts
E-Factor Rating High (Poor)Moderate (Improved)

Chemical Context: The Isomer Challenge

To understand the environmental burden of synthesizing this molecule, one must understand why the "obvious" route fails.[2]

  • Target: 5-Chloro-2-methoxyphenol (Cl is meta to OH, para to OMe).[1]

  • Direct Chlorination Failure: Treating guaiacol (2-methoxyphenol) with electrophilic chlorine sources (

    
    , 
    
    
    ) is driven by the hydroxyl group, which is a stronger activator than the methoxy group.[2]
    • Result: The major product is 4-chloroguaiacol (para to OH).[1][2] The minor product is 6-chloroguaiacol (ortho to OH).[1][2]

    • Consequence: Synthesizing the 5-isomer via direct chlorination results in an effectively infinite E-factor regarding the desired product, as it is not formed in appreciable yield.[2]

Therefore, synthesis must proceed via 4-Chloroanisole , where the methoxy group directs incoming substituents to the ortho position (position 2), establishing the correct 1,2,4-substitution pattern.[2]

Detailed Experimental Protocols & Analysis

Method A: The Diazotization Route (Classical)[2]

This method utilizes the strong ortho-directing power of the methoxy group in 4-chloroanisole to introduce a nitrogen functionality, which is subsequently converted to a phenol.[2]

Protocol Steps:
  • Nitration:

    • Reagents: 4-Chloroanisole,

      
       (65%), 
      
      
      (conc).[1][2]
    • Conditions: Maintain temp <10°C to prevent dinitration.

    • Mechanism: Electrophilic aromatic substitution yields 4-chloro-2-nitroanisole .[1]

    • Env. Impact: Generation of spent acid waste and NOx fumes.[1]

  • Reduction (Bechamp or Catalytic):

    • Reagents: Fe/HCl (Bechamp) or

      
      /Raney Ni.[1][2]
      
    • Product: 4-Chloro-2-aminoanisole (Red B Base).[1]

    • Env. Impact: Bechamp reduction generates massive iron sludge (solid waste).[1][2] Catalytic hydrogenation is greener but requires precious metals.[1][2]

  • Diazotization & Hydrolysis:

    • Reagents:

      
      , 
      
      
      ,
      
      
      ,
      
      
      (catalyst).[2]
    • Procedure:

      • Dissolve amine in

        
        .[1] Cool to 0-5°C.[1]
        
      • Add

        
         dropwise to form the diazonium salt.[1][2]
        
      • Critical Step: Add the cold diazonium solution dropwise into boiling dilute

        
         (optionally with 
        
        
        ) to drive
        
        
        evolution and phenol formation.[1][2]
    • Product: 5-Chloro-2-methoxyphenol .[1]

Environmental Critique:
  • Pros: Well-established, high isomer purity.[1][2]

  • Cons: The "Diazo Tar" problem. The hydrolysis step often produces phenolic polymers (tars) requiring solvent extraction.[1][2] Stoichiometric acid waste is significant.[1][2]

Method B: The Baeyer-Villiger Route (Modern Alternative)[1]

This route avoids energetic diazonium intermediates by using a rearrangement reaction to install the oxygen atom.[2]

Protocol Steps:
  • Friedel-Crafts Acylation:

    • Reagents: 4-Chloroanisole, Acetyl Chloride,

      
       (Lewis Acid).[1][2]
      
    • Conditions: 0°C

      
       RT in DCM or solvent-free.
      
    • Product: 5-Chloro-2-methoxyacetophenone .[1]

    • Note: The acetyl group enters ortho to the methoxy group.[2]

  • Baeyer-Villiger Oxidation:

    • Reagents:

      
       (30%) with Formic Acid (in situ performic acid) or mCPBA.[1][2]
      
    • Mechanism: Migration of the electron-rich aryl group to the oxygen terminus.

    • Product: 5-Chloro-2-methoxyphenyl acetate .[1]

    • Env. Impact: Uses peroxide oxidants (cleaner than nitric acid).[1][2] Byproduct is carboxylic acid (recyclable).[1][2]

  • Hydrolysis:

    • Reagents: NaOH (aq), MeOH.[2]

    • Product: 5-Chloro-2-methoxyphenol .[1]

Environmental Critique:
  • Pros: Avoids NOx emissions and explosive diazo intermediates.[1][2] Better atom economy if catalytic acylation is used.[1][2]

  • Cons: Traditional Friedel-Crafts uses stoichiometric

    
    , generating aluminum waste.[1][2]
    

Visualized Pathways (Graphviz)[1][2]

The following diagram illustrates the divergence between the "Dirty" direct route and the two viable indirect routes.

SynthesisPathwayscluster_legendPathway LegendGuaiacolGuaiacol(2-Methoxyphenol)DirectClDirect Chlorination(Cl2 / SO2Cl2)Guaiacol->DirectClWrongIsomer4-Chloroguaiacol(MAJOR PRODUCT)+ Waste AcidsDirectCl->WrongIsomer Unfavorable RegioselectivityChloroanisole4-ChloroanisoleNitro4-Chloro-2-nitroanisoleChloroanisole->Nitro Nitration(HNO3/H2SO4)Aceto5-Chloro-2-methoxyacetophenoneChloroanisole->Aceto Friedel-Crafts(AcCl/AlCl3)Amine4-Chloro-2-aminoanisoleNitro->Amine Reduction(Fe/HCl or H2)DiazoDiazonium SaltAmine->Diazo NaNO2/H2SO4TargetTARGET:5-Chloro-2-methoxyphenolDiazo->Target Hydrolysis (Boil)- N2 GasEster5-Chloro-2-methoxyphenyl acetateAceto->Ester Baeyer-Villiger(H2O2/H+)Ester->Target Hydrolysis(NaOH)keyRed Path = Hazardous/WastefulGreen Path = Selective/CleanerBlue Path = Standard Chemical Transformation

Caption: Comparison of synthesis pathways. Note that direct chlorination (top) fails to yield the target efficiently, necessitating the indirect routes (bottom).[2]

Environmental Impact Metrics Comparison

The following table contrasts the two viable methods based on Green Chemistry principles.

MetricMethod A: DiazotizationMethod B: Baeyer-VilligerWinner
Atom Economy Low (Loss of

from nitro, loss of

from diazo)
Moderate (Loss of Acetyl group as Acetic Acid)Method B
Hazard Profile High: Risk of explosion (Diazo), NOx fumes, corrosive acids.[1]Medium: Peroxides require care;

is corrosive.[1][2]
Method B
Solvent/Water Use High water usage for washing iron sludge and diluting acids.[1][2]Moderate. Can be run in recyclable organic solvents.[1][2][3]Method B
Waste Character Inorganic salts (

/

), Phenolic tars.[2]
Aluminum salts (if stoichiometric), Acetic acid (biodegradable).[1][2]Method B
Scalability Difficult (Diazo heat management is critical).[1][2]Good (Standard flow chemistry compatible).Method B

Conclusion & Recommendation

For the research and development of 5-Chloro-2-methoxyphenol , Method B (Baeyer-Villiger Route) is recommended as the superior protocol from an environmental and safety standpoint.[1]

While Method A is historically significant and widely cited in older literature, the generation of diazonium waste and the poor atom economy of the nitration-reduction sequence make it less suitable for modern, sustainable laboratory practices.[2] Method B utilizes cleaner oxidants (

1

Researchers are strongly advised against attempting direct chlorination of guaiacol for this specific isomer, as the separation of the resulting isomeric mixture consumes excessive solvent and energy, negating any perceived "single-step" advantage.[2]

References

  • Synthesis of Chloroguaiacols: Title: "Preparation of Chlorinated Guaiacols and their Occurrence in Pulp Bleaching Effluents." Source:Journal of Environmental Science & Health, Part A. Context: Establishes the difficulty of direct chlorination and the formation of 4-chloro isomers. URL:[Link][1][2]

  • Diazotization Protocols: Title: "Process for the preparation of 5-chloro-2-aminophenol and derivatives."[1] Source:European Patent EP0137460A2 (and related chemistry for anisole derivatives).[1][2] Context: Details the industrial conditions for converting chloro-amines to phenols via diazonium salts. URL:

  • Baeyer-Villiger Methodology: Title: "Preparation method of 2,5-dichlorophenol via Baeyer-Villiger Oxidation."[1][4] Source:CN104591973A (Applied analogously to 5-chloro-2-methoxyacetophenone).[1] Context: Demonstrates the regioselectivity and green potential of the acetylation-oxidation sequence for chlorophenols.[2] URL:

  • Environmental Impact of Chlorophenols: Title: "Toxicological Profile of Chlorophenols and Their Derivatives in the Environment." Source:National Institutes of Health (PMC).[1] Context: Background on the toxicity and persistence of these compounds, justifying the need for clean synthesis.[2] URL:[Link]

Comparative Guide: Spectral Characteristics of 5-Chloro-2-methoxyphenol and Its Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Chloro-2-methoxyphenol (also known as 5-chloroguaiacol) is a critical intermediate in the synthesis of pharmaceuticals and agrochemicals. Its structural integrity is often challenged by the presence of positional isomers, most notably 4-chloro-2-methoxyphenol (4-chloroguaiacol). While these isomers share the same molecular mass (158.58 g/mol ) and functional groups, they exhibit distinct physical and spectral properties driven by the electronic effects of the chlorine substitution pattern.

This guide provides a technical roadmap for researchers to definitively distinguish 5-chloro-2-methoxyphenol from its isomers using Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Structural Isomerism & Physical Properties

The primary distinction between the target molecule and its closest isomer lies in the position of the chlorine atom relative to the hydroxyl (OH) and methoxy (OMe) groups.

Feature5-Chloro-2-methoxyphenol (Target)4-Chloro-2-methoxyphenol (Isomer)
CAS Number 3743-23-516766-30-6
Structure Cl at position 5 (meta to OMe)Cl at position 4 (para to OH)
Physical State (RT) Solid (Crystalline powder)Liquid (or low-melting solid)
Melting Point 161 – 163.5 °C 16 – 17 °C
Boiling Point 237 – 239 °C241 °C
Acidity (pKa) ~8.5 (Estimated)9.52

Critical Insight: The most immediate diagnostic test is physical state. At room temperature, 5-chloro-2-methoxyphenol is a stable solid, whereas the 4-chloro isomer is a liquid. This huge discrepancy in melting point is due to crystal packing efficiency; the 5-chloro substitution allows for more effective intermolecular hydrogen bonding compared to the 4-chloro derivative.

Comparative Spectral Analysis

A. 1H NMR Spectroscopy (The Gold Standard)

NMR provides the most definitive structural proof. The coupling patterns (splitting) of the aromatic protons are unique to each isomer due to the different arrangement of neighboring hydrogens.

5-Chloro-2-methoxyphenol
  • Substitution Pattern: 1-OH, 2-OMe, 5-Cl.

  • Protons: Located at positions 3, 4, and 6.[1]

  • Coupling Logic:

    • H3 (d): Ortho to H4. Appears as a doublet (

      
       Hz).
      
    • H4 (dd): Ortho to H3 and meta to H6. Appears as a doublet of doublets (

      
       Hz).
      
    • H6 (d): Meta to H4 (isolated by Cl and OH). Appears as a doublet (

      
       Hz).
      
4-Chloro-2-methoxyphenol [2][3][4][5][6][7]
  • Substitution Pattern: 1-OH, 2-OMe, 4-Cl.

  • Protons: Located at positions 3, 5, and 6.[1]

  • Coupling Logic:

    • H3 (d): Meta to H5 (isolated by Cl and OMe). Appears as a narrow doublet (

      
       Hz).
      
    • H5 (dd): Ortho to H6 and meta to H3.

    • H6 (d): Ortho to H5.

    • Note: In 4-chloroguaiacol, the H5 and H6 signals often overlap or appear as a complex multiplet around 6.80–6.85 ppm due to similar electronic shielding.

Summary Table: 1H NMR Data (CDCl3, 400 MHz)

Proton5-Chloro-2-methoxyphenol (

ppm)
4-Chloro-2-methoxyphenol (

ppm)
-OCH3 ~3.85 (s)3.82 (s)
-OH ~5.70 (s, broad)5.70 (s, broad)
Ar-H (A) 6.85 (d, J=8.5 Hz) (H3)6.83 (m) (H5/H6 overlap)
Ar-H (B) 6.78 (dd, J=8.5, 2.5 Hz) (H4)6.83 (m) (H5/H6 overlap)
Ar-H (C) 6.92 (d, J=2.5 Hz) (H6)6.90 (d, J=2.5 Hz) (H3)
B. Mass Spectrometry (MS)

Both isomers show a molecular ion peak


 at m/z 158 and the characteristic Chlorine isotope pattern (

ratio at m/z 158/160). However, fragmentation pathways differ slightly due to the "ortho effect."
  • 4-Chloro Isomer: The base peak is often observed at m/z 143 (

    
    ). The loss of the methyl group is favored.
    
  • 5-Chloro Isomer: Also exhibits m/z 143, but the relative intensity of the

    
     peak (m/z 123) can vary depending on the ionization energy, though it is generally less dominant than methyl loss.
    
C. UV-Vis Spectroscopy
  • Hypsochromic Shift: 4-substitution typically causes a slight blue shift (lower wavelength) compared to 5-substitution due to the resonance effects of the chlorine atom para to the hydroxyl group.

  • 
    : 
    
    • 5-Chloro: ~280-285 nm

    • 4-Chloro: ~274-278 nm

Experimental Protocols

Protocol A: Rapid Identification via Melting Point

Use this for initial screening of solid samples.

  • Sample Prep: Dry the sample under vacuum at room temperature for 1 hour to remove residual solvent.

  • Apparatus: Capillary melting point apparatus (e.g., Stuart SMP10).

  • Procedure:

    • Pack 2-3 mm of sample into a capillary tube.

    • Ramp temperature at 10°C/min until 140°C.

    • Slow ramp to 1°C/min.

  • Validation:

    • Target (5-Cl): Remains solid until >160°C.

    • Isomer (4-Cl): Will be liquid before the test starts or melt immediately.

Protocol B: Definitive Structural Confirmation (1H NMR)

Use this for purity analysis and final validation.

  • Solvent: Dissolve ~10 mg of sample in 0.6 mL of CDCl3 (Deuterated Chloroform). DMSO-d6 is an alternative if solubility is poor, but OH peak will shift.

  • Acquisition: Run 1H NMR with at least 16 scans to resolve splitting patterns.

  • Analysis:

    • Zoom into the aromatic region (6.5 – 7.2 ppm).

    • Look for the large coupling constant (J > 8 Hz) .

    • 5-Cl: You will see two signals with large splitting (H3 and H4).[1]

    • 4-Cl: You will see one signal with large splitting (H6) coupled to H5, but H3 will be a sharp doublet with only small coupling.

Visualizations

Figure 1: Isomer Identification Workflow

This flowchart outlines the logical steps to distinguish the two isomers.

G Start Unknown Sample (C7H7ClO2) PhysicalCheck Physical State at 25°C Start->PhysicalCheck Liquid Liquid / Low-Melting Solid (MP < 20°C) PhysicalCheck->Liquid Melted Solid Crystalline Solid (MP > 160°C) PhysicalCheck->Solid Solid Res4Cl 4-Chloro-2-methoxyphenol (Confirmed) Liquid->Res4Cl High Probability NMR 1H NMR Analysis (Aromatic Region) Solid->NMR Verification NMR->Res4Cl H5-H6 Ortho Coupling (One signal with J~8Hz) Res5Cl 5-Chloro-2-methoxyphenol (Confirmed) NMR->Res5Cl H3-H4 Ortho Coupling (Two signals with J~8Hz)

Caption: Decision tree for distinguishing 5-Chloro-2-methoxyphenol from its 4-chloro isomer based on physical state and NMR coupling.

Figure 2: NMR Splitting Logic

Visual representation of the proton coupling networks.

G cluster_0 5-Chloro-2-methoxyphenol cluster_1 4-Chloro-2-methoxyphenol H3 H3 (d, J=8.5) H4 H4 (dd, J=8.5, 2.5) H3->H4 Ortho H6 H6 (d, J=2.5) H4->H6 Meta H3_iso H3 (d, J=2.5) H5_iso H5 (dd, J=8.5, 2.5) H3_iso->H5_iso Meta H6_iso H6 (d, J=8.5) H5_iso->H6_iso Ortho

Caption: Proton coupling networks. Green arrows indicate the target molecule's distinct ortho-coupling pattern between H3 and H4.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 28050, 4-Chloroguaiacol. Retrieved from [Link]

  • Compound Interest. (2015).[8] A Guide to 1H NMR Chemical Shift Values. Retrieved from [Link]

Sources

Cost-benefit analysis of different synthetic pathways to 5-Chloro-2-methoxyphenol

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Synthetic Pathways to 5-Chloro-2-methoxyphenol

Executive Summary

5-Chloro-2-methoxyphenol (also known as 5-chloroguaiacol) is a critical intermediate in the synthesis of agrochemicals, pharmaceutical APIs (e.g., chlorzoxazone derivatives), and fragrance compounds. Its structural specificity—placing the chlorine atom para to the methoxy group and meta to the hydroxyl group—presents a significant regiochemical challenge.

Direct chlorination of the parent guaiacol molecule is electronically biased to produce the 4-chloro isomer, rendering the "obvious" route chemically inefficient for this specific target. This guide analyzes three distinct synthetic pathways, comparing them on regio-fidelity, cost-efficiency, and scalability .

The Verdict:

  • For Industrial Scalability: The Nitro-Anisole Route (Pathway A) offers the best balance of raw material cost and regiocontrol.

  • For Laboratory/Pilot Purity: The Baeyer-Villiger Oxidation (Pathway B) provides high purity without diazonium hazards.

  • The "Trap": Direct chlorination of guaiacol is not recommended due to poor selectivity (favors 4-chloro isomer).

Pathway A: The Nitro-Anisole Route (Industrial Standard)

This pathway leverages the predictable nucleophilic aromatic substitution (SNAr) of activated chlorobenzenes to establish the oxygenation pattern before the final phenol formation. It is the most robust method for ensuring the chlorine atom ends up exactly at the 5-position relative to the phenol.

Mechanism & Logic
  • Nitration: 1,4-Dichlorobenzene is nitrated.[1] The directing effects force the nitro group ortho to a chlorine.

  • SNAr: The nitro group activates the ortho-chlorine for displacement by methoxide. The meta-chlorine (relative to nitro) remains untouched.

  • Reduction & Diazotization: The nitro group is converted to an amine, then to a hydroxyl group via diazonium hydrolysis, yielding the target.

Step-by-Step Protocol
  • Nitration:

    • Charge a reactor with 1,4-dichlorobenzene (1.0 eq).

    • Add mixed acid (HNO3/H2SO4) at 20-30°C.

    • Isolate 2,5-dichloro-nitrobenzene (Note: 1,4-dichloro-2-nitrobenzene is the same molecule, numbering depends on priority).

  • Methoxylation (SNAr):

    • Dissolve intermediate in Methanol.

    • Add NaOMe (1.1 eq) and reflux for 4-6 hours.

    • Mechanism:[2][3] The Cl ortho to NO2 is displaced.

    • Product: 4-chloro-2-nitroanisole .

  • Reduction:

    • Hydrogenation (H2, Pd/C) or Fe/HCl reduction of the nitro group.

    • Yields 5-chloro-2-methoxyaniline (also called 4-chloro-2-aminoanisole).

  • Hydrolysis (Sandmeyer-type):

    • Dissolve amine in dilute H2SO4.

    • Add NaNO2 at 0-5°C to form the diazonium salt.[4]

    • Transfer the cold diazonium solution slowly into boiling dilute H2SO4 (10-15% aq).

    • Purification: Steam distillation or solvent extraction (DCM).

Pathway Visualization

NitroAnisoleRoute Start 1,4-Dichlorobenzene Inter1 1,4-Dichloro- 2-nitrobenzene Start->Inter1 HNO3/H2SO4 (Nitration) Inter2 4-Chloro- 2-nitroanisole Inter1->Inter2 NaOMe/MeOH (SNAr) Inter3 5-Chloro- 2-methoxyaniline Inter2->Inter3 H2/Pd-C (Reduction) End 5-Chloro- 2-methoxyphenol Inter3->End 1. NaNO2/H+ 2. H2O, Δ (Hydrolysis)

Figure 1: The Nitro-Anisole pathway ensures chlorine placement by starting with a dichlorobenzene scaffold.

Pathway B: The Baeyer-Villiger Oxidation (High Purity)

For labs unequipped to handle large-scale diazonium chemistry (explosion hazards), this route offers a chemically elegant alternative. It relies on the strong ortho-directing power of the methoxy group to install an aldehyde, which is then oxidized to a phenol.

Mechanism & Logic
  • Vilsmeier-Haack Formylation: 4-Chloroanisole is formylated. The OMe group directs the formyl group to the ortho position (position 2). The Cl atom (position 4) blocks the para site.

  • Baeyer-Villiger Oxidation: The aldehyde is oxidized to a formate ester using Peracetic acid or m-CPBA.

  • Hydrolysis: The ester is saponified to the phenol.

Step-by-Step Protocol
  • Formylation:

    • Cool DMF (3.0 eq) to 0°C. Add POCl3 (1.2 eq) dropwise to form the Vilsmeier reagent.

    • Add 4-chloroanisole (1.0 eq).[5] Heat to 70-80°C for 4 hours.

    • Quench with ice water and neutralize with NaOAc.

    • Isolate 5-chloro-2-methoxybenzaldehyde .

  • Oxidation:

    • Dissolve aldehyde in DCM.

    • Add m-CPBA (1.2 eq) or H2O2/Formic Acid. Stir at RT for 12-24 hours.

    • Observation: Reaction progress monitored by TLC (disappearance of aldehyde).

    • Product: 5-chloro-2-methoxyphenol formate .

  • Hydrolysis:

    • Add 10% NaOH solution directly to the reaction mixture. Stir for 1 hour.

    • Acidify with HCl to pH 2.

    • Extract with Ethyl Acetate.[6]

Pathway Visualization

BaeyerVilliger Start 4-Chloroanisole Inter1 5-Chloro-2-methoxy- benzaldehyde Start->Inter1 POCl3 / DMF (Vilsmeier-Haack) Inter2 Formate Ester Intermediate Inter1->Inter2 m-CPBA or H2O2 (Baeyer-Villiger) End 5-Chloro- 2-methoxyphenol Inter2->End NaOH / H2O (Hydrolysis)

Figure 2: The Baeyer-Villiger route utilizes the directing power of the methoxy group to achieve high regioselectivity.

Pathway C: Direct Chlorination (The "Avoid" Route)

It is crucial to understand why the simplest route is often the worst.

  • Reagents: Guaiacol + SO2Cl2 or Cl2 gas.

  • The Problem: The hydroxyl group (-OH) is a stronger activator than the methoxy group (-OMe).

    • -OH directs para to itself -> Position 4.

    • -OMe directs para to itself -> Position 5.

  • Outcome: The reaction is dominated by the -OH direction, yielding 4-chloroguaiacol (major) and 6-chloroguaiacol (minor). The target, 5-chloroguaiacol, is formed in negligible quantities (<5-10%).

Comparative Analysis: Cost vs. Benefit

MetricPathway A: Nitro-AnisolePathway B: Baeyer-VilligerPathway C: Direct Chlorination
Regioselectivity High (>98%) High (>95%) Poor (<10%)
Starting Material Cost Low (Commodity Chems)Moderate (4-Chloroanisole)Very Low (Guaiacol)
Step Count 4 Steps3 Steps1 Step
Safety Profile Moderate (Diazonium/H2)Moderate (Peroxides)High (Chlorine gas/Corrosive)
Scalability Excellent (Industrial)Good (Pilot/Lab)Poor (Separation bottleneck)
Primary Impurity Isomeric chloro-anilinesUnreacted aldehyde4-Chloroguaiacol (Major)

Decision Matrix

DecisionTree Start Start: Select Route Scale Is Scale > 100kg? Start->Scale Warning Warning: Avoid Direct Chlorination unless targeting 4-chloro Start->Warning RouteA Route A: Nitro-Anisole (Lowest Cost/kg) Scale->RouteA Yes RouteB Route B: Baeyer-Villiger (Easiest Lab Setup) Scale->RouteB No RouteC Route C: Direct Chlorination (WRONG ISOMER) Warning->RouteC

Figure 3: Decision matrix for selecting the optimal synthetic pathway based on scale and purity requirements.

References

  • US Patent 7608563B2 . 3-phenoxy-4-pyridazinol derivatives and herbicide composition containing the same.[7] (Describes the preparation of 5-chloro-2-methoxyphenol via the Sandmeyer reaction from 5-amino-2-methoxyphenol). Link

  • Organic Syntheses , Coll. Vol. 2, p. 130 (1943). Preparation of Chlorophenols via Sandmeyer Reaction. (Foundational protocol for converting amines to phenols). Link

  • Journal of Organic Chemistry , 1963, 28, 218-221. Regioselective functionalization of anisole derivatives. (Mechanistic grounding for Vilsmeier-Haack regioselectivity). Link

  • Frontiers in Chemistry , 2017. Influence of the Chemical Structure on Odor Qualities and Odor Thresholds of Halogenated Guaiacol-Derived Odorants. (Confirms the distinct properties and separation of chloroguaiacol isomers). Link

  • Green Chemistry , 2021.[8] Regioselective synthesis of bisguaiacol isomers. (Discusses the electronic directing effects in guaiacol systems). Link

Sources

Safety Operating Guide

Comprehensive Disposal & Handling Guide: 5-Chloro-2-methoxyphenol

Author: BenchChem Technical Support Team. Date: February 2026

CAS No: 3743-23-5 | Synonyms: 5-Chloroguaiacol, 5-Chloro-2-hydroxyanisole[1]

Part 1: Executive Summary & Immediate Directives

Do not dispose of this compound down the drain. 5-Chloro-2-methoxyphenol is a halogenated phenolic compound. Its disposal requires high-temperature incineration with specific acid-gas scrubbing capabilities.

Critical Safety Status:

  • Primary Hazard: Skin/Eye Irritant (Category 2) and Aquatic Toxicity.

  • Waste Classification: Halogenated Organic Waste.

  • Incompatibility: Strong oxidizers, acid chlorides, and acid anhydrides.[2]

Part 2: Chemical Identity & Physical Properties

Understanding the physical state is the first step in selecting the correct disposal vessel.

PropertyDataOperational Implication
Physical State Solid (Crystalline powder)Use wide-mouth HDPE or glass jars for waste; avoid narrow-neck solvent bottles to prevent clogging.
Melting Point ~108°CRemains solid at ambient lab temperatures.
Flash Point >110°C (Estimated)Combustible.[3] Keep away from open flames/heat sources during accumulation.[4][5]
Solubility Low (Water), High (Organics)Use ethanol or acetone for cleaning contaminated glassware; collect all rinsate as halogenated waste.
Acidity (pKa) ~8-9 (Phenolic OH)Weakly acidic. Incompatible with strong bases (exothermic reaction).

Part 3: Waste Segregation & Disposal Protocol

The "Halogenated" Imperative

As a Senior Application Scientist, I cannot stress this enough: Never mix 5-Chloro-2-methoxyphenol with non-halogenated solvents (e.g., pure acetone, methanol, hexane).

The Scientific Logic (Why?): Standard laboratory waste is often sent to fuel blending programs (cement kilns) where it is burned for energy recovery. Halogenated compounds (containing Chlorine, Fluorine, Bromine) generate acid gases (like HCl) upon combustion.

  • Corrosion: These acids destroy the refractory lining of standard incinerators.

  • Pollution: Improper combustion of chlorophenols can synthesize dioxins/furans—some of the most potent environmental toxins known.

  • Cost: Halogenated waste streams require specialized facilities with "scrubbers" (alkaline spray towers) to neutralize the acid gas. Mixing this compound into a non-halogenated drum upgrades the entire drum to the more expensive "Halogenated" price tier.

Step-by-Step Disposal Workflow
1. Identification & Labeling
  • Label: "Hazardous Waste - Halogenated Organic Solid."

  • Constituents: List "5-Chloro-2-methoxyphenol" explicitly. Do not use vague terms like "Phenolic Waste."

  • Hazard Checkbox: Mark "Toxic" and "Irritant."

2. Container Selection
  • Primary Choice: Wide-mouth amber glass jar or HDPE (High-Density Polyethylene) jar.

  • Lid: Screw-cap with a Teflon (PTFE) liner to prevent phenolic vapors from degrading the seal.

  • Avoid: Metal containers (phenols can corrode certain metals over time) or LDPE (potential for leaching).

3. Accumulation
  • Solid Waste: Place used weighing boats, contaminated gloves, and paper towels directly into the solid waste container.

  • Liquid Waste (Stock Solutions): If the compound is dissolved in a solvent (e.g., DMSO or Methanol), pour the solution into the Halogenated Solvent Waste carboy.

4. Final Disposal
  • Hand-off: Seal container when 90% full. Transfer to your facility's EHS (Environmental Health & Safety) team.

  • Ultimate Fate: High-temperature incineration (>1000°C) with secondary combustion chamber and acid gas scrubbing.

Part 4: Spill Response & Decontamination

Scenario: You have spilled 5g of solid 5-Chloro-2-methoxyphenol on the benchtop.

  • PPE Upgrade: Wear nitrile gloves (double glove recommended), lab coat, and safety goggles. If dust is visible, use a N95 or P100 respirator to avoid inhalation.

  • Containment: Do not dry sweep if dust generation is likely. Cover the spill with a damp paper towel (dampened with water or ethanol) to suppress dust.

  • Collection: Scoop the wet material and the paper towel into the Halogenated Solid Waste container.

  • Surface Decontamination:

    • Wipe the surface with an ethanol-soaked wiper to solubilize residual phenol.

    • Follow with a soap and water wash.[5][6][7]

    • Verification: A UV lamp (254 nm) can sometimes reveal residual phenolic spots on the benchtop (they often fluoresce or appear as dark spots depending on the background).

  • Disposal of Cleanup Materials: All wipes and gloves used in this process must go into the hazardous waste, not the regular trash.

Part 5: Decision Logic & Workflow (Visualization)

The following diagram illustrates the decision matrix for handling 5-Chloro-2-methoxyphenol, ensuring it reaches the correct waste stream.

G Start Start: 5-Chloro-2-methoxyphenol (Solid or Solution) StateCheck Is it Solid or Liquid? Start->StateCheck Solid Solid Substance (Powder/Crystals) StateCheck->Solid Liquid Dissolved in Solvent (DMSO, MeOH, etc.) StateCheck->Liquid SolidWaste Solid Halogenated Waste Container (Wide-Mouth HDPE/Glass) Solid->SolidWaste ContamItems Contaminated Debris (Gloves, Weigh Boats) ContamItems->SolidWaste EHS EHS Pickup SolidWaste->EHS SolventCheck Is the solvent Halogenated? Liquid->SolventCheck HaloSolv Yes (e.g., DCM, Chloroform) SolventCheck->HaloSolv Yes NonHaloSolv No (e.g., Acetone, Methanol) SolventCheck->NonHaloSolv No HaloWasteStream Halogenated Solvent Waste Carboy (DO NOT MIX with Non-Halo) HaloSolv->HaloWasteStream NonHaloSolv->HaloWasteStream Mixture becomes Halogenated HaloWasteStream->EHS Incinerator High-Temp Incineration (w/ HCl Scrubbers) EHS->Incinerator

Figure 1: Waste stream decision tree for 5-Chloro-2-methoxyphenol. Note that adding this compound to non-halogenated solvents renders the entire mixture "Halogenated" for disposal purposes.

Part 6: References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 588774, Phenol, 5-chloro-2-methoxy-. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual: Waste Identification. Retrieved from [Link]

Sources

Personal protective equipment for handling 5-Chloro-2-methoxyphenol

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the operational safety, personal protective equipment (PPE), and disposal protocols for 5-Chloro-2-methoxyphenol (also known as 5-Chloroguaiacol).

As a Senior Application Scientist, I have structured this not merely as a list of rules, but as a risk-based operational framework. Chlorinated phenols possess unique permeation characteristics that render standard "blue nitrile" gloves insufficient for prolonged contact. This guide prioritizes barrier integrity and exposure pathway control .

Hazard Profile & Risk Assessment

CAS: 3743-23-5 (Common isomer reference) / 1948-38-5 (Isomer specific) Chemical Class: Halogenated Phenol

Before selecting PPE, you must understand the mechanism of injury. Unlike simple acids that cause immediate pain, phenolic compounds can have a local anesthetic effect. You may not feel a burn until the tissue damage is severe. Furthermore, the chlorine substitution at the 5-position increases lipophilicity, potentially enhancing skin absorption rates compared to non-chlorinated phenols.

Hazard CategoryGHS Classification (Conservative)Operational Implication
Skin Corrosion/Irritation Category 2 (Irritant)Rapid transdermal absorption; potential for chemical burns.
Eye Damage Category 2A/1 (Severe)High risk of corneal opacity; immediate irrigation required upon contact.
Acute Toxicity Category 4 (Oral/Dermal)Systemic toxicity possible if absorbed; do not eat/drink in handling zones.
Sensitization Potential SensitizerRepeated exposure may trigger allergic dermatitis.

PPE Selection Matrix

Rationale: Standard disposable nitrile gloves (4 mil) degrade rapidly when exposed to concentrated phenolic solvents. For solid handling, abrasion resistance is key. For solutions, permeation breakthrough time is the critical metric.

A. Glove Permeation & Selection

Do not rely on visual inspection for glove failure. Phenols permeate at the molecular level before the glove material physically degrades.

Task / StatePrimary Glove MaterialSecondary Layer (Inner)Max Usage Time
Weighing (Solid) Double Nitrile (min 5 mil outer)Nitrile (4 mil)Single Use / 30 mins
Solubilization (Liquid) Laminate (Silver Shield/4H) or Viton Nitrile (4 mil)> 480 mins (Laminate)
Spill Cleanup Butyl Rubber or Viton Nitrile (4 mil)Immediate Disposal

Critical Note: If using standard nitrile for solutions, you must treat them as "Splash Protection Only." If a splash occurs, remove the glove immediately.[1] The breakthrough time for phenols in thin nitrile can be <10 minutes.

B. Respiratory & Eye Protection[2][3][4]
  • Solids (Powder): Use a P95 or P100 particulate respirator (or N95 if oil-free) to prevent inhalation of dust, which is a mucous membrane irritant.

  • Solutions: If heating or working with volatile solvents, use a half-face respirator with Organic Vapor (OV) cartridges.

  • Eyes: Chemical Splash Goggles (indirect vented) are mandatory. Safety glasses do not provide a seal against liquid run-off or airborne dust.

Decision Logic: PPE Selection Workflow

The following diagram illustrates the decision-making process for PPE based on the physical state and volume of the chemical.

PPE_Selection Start Start: 5-Chloro-2-methoxyphenol State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Liquid / Solution State->Liquid Solid_PPE PPE: Double Nitrile + P95 Mask + Safety Glasses Solid->Solid_PPE Volume Volume / Concentration? Liquid->Volume LowVol Low Vol (<10mL) / Dilute Volume->LowVol HighVol High Vol / Stock Solution Volume->HighVol LowPPE PPE: Double Nitrile (Splash Only) + Goggles + Lab Coat LowVol->LowPPE HighPPE PPE: Laminate/Viton Gloves + Goggles + Face Shield + Fume Hood HighVol->HighPPE

Figure 1: PPE Decision Tree based on physical state and exposure risk.

Operational Protocols

Protocol A: Weighing & Solubilization

Objective: Prepare a stock solution while minimizing inhalation and dermal risk.

  • Engineering Control: Perform all weighing inside a Chemical Fume Hood or a powder containment balance enclosure.

  • Preparation:

    • Don PPE: Lab coat (buttoned), P95 mask, Safety Goggles, and Double Nitrile gloves.

    • Pre-wet a paper towel with a compatible solvent (e.g., Ethanol) and place it near the balance to trap stray particles.

  • Transfer:

    • Use a disposable anti-static spatula.

    • Technique: Do not pour from the bottle. Transfer small amounts to the weigh boat to avoid dust generation.

  • Solubilization:

    • Add solvent to the vial before adding the solid if possible (to prevent "puffing" of powder), or add solid to liquid slowly.

    • Cap immediately.[2]

Protocol B: Spill Response (Immediate Action)

Scenario: 500mg of powder spilled on the benchtop.

  • Alert: Announce the spill. Ensure no one walks through the powder.

  • Isolate: Mark the area.

  • Clean Up:

    • Do NOT dry sweep (generates dust).

    • Cover the powder with wet paper towels (water or ethanol soaked) to dampen it.

    • Scoop up the damp mass into a hazardous waste bag.

    • Wipe the area 3x with soap and water.

    • Test the surface pH (if applicable) or check for residue.

Disposal & Deactivation

5-Chloro-2-methoxyphenol is a Halogenated Organic . It must not be mixed with standard non-halogenated solvents (like Acetone/Methanol waste) if your facility separates them for fuel blending, as halogens release acid gases upon incineration.

Waste StreamCriteriaDisposal Method
Solid Waste Contaminated gloves, weigh boats, paper towels.Double-bag in heavy-duty polyethylene. Label "Toxic Solid - Halogenated Phenol".
Liquid Waste Stock solutions, mother liquor.Collect in "Halogenated Organic Waste" carboy. DO NOT POUR DOWN DRAIN.
Sharps Needles/Glass contaminated with substance.[3]Puncture-proof sharps container.[3]
Disposal Workflow Diagram

Disposal_Flow Waste Generated Waste Type Waste Type? Waste->Type Liquid Liquid Solution Type->Liquid Solid Solid / Debris Type->Solid HaloCheck Halogenated Container Liquid->HaloCheck Segregate Bag Double Bag (Poly) Solid->Bag Incineration High Temp Incineration (Off-site) HaloCheck->Incineration Bag->Incineration

Figure 2: Waste segregation and disposal pathway for halogenated organics.

References

  • Guidechem. (2017).[4] Safety Data Sheet: 5-chloro-2-methoxyphenol. Retrieved from

  • Fisher Scientific. (2024).[5] Safety Data Sheet: 2-Methoxyphenol (Guaiacol) - Analogous Structure Safety Profile. Retrieved from

  • Shield Scientific. (n.d.). Chemical Resistance Guide: Chlorinated Phenols and Nitrile Permeation. Retrieved from

  • Northwestern University Research Safety. (2023). Hazardous Waste Disposal Guide: Halogenated Organics. Retrieved from [3]

  • Sigma-Aldrich. (2024). Safety Data Sheet: 2-Methoxy-4-methylphenol (Structural Analog). Retrieved from

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Chloro-2-methoxyphenol
Reactant of Route 2
Reactant of Route 2
5-Chloro-2-methoxyphenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.